N7-(2-Hydroxyethyl)guanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201703 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-52-5 | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(7)-Hydroxyethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Formation of N7-(2-Hydroxyethyl)guanine from Ethylene Oxide Exposure
This guide provides a comprehensive technical overview of the formation of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical DNA adduct resulting from exposure to ethylene oxide (EO). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical mechanisms, toxicological significance, and analytical methodologies pertinent to N7-HEG, offering field-proven insights to support robust scientific investigation.
Introduction: The Significance of Ethylene Oxide and its Genotoxicity
Ethylene oxide (EO) is a widely utilized industrial chemical, primarily serving as an intermediate in the production of ethylene glycol and other chemicals.[1][2] It is also employed as a sterilizing agent for medical equipment and a fumigant for spices.[1][2] Beyond occupational and industrial settings, humans are also exposed to endogenous EO, formed from the metabolism of ethylene, which is produced through normal physiological processes like lipid peroxidation and methionine oxidation.[3]
The International Agency for Research on Cancer (IARC) classifies ethylene oxide as a Group 1 carcinogen, meaning it is carcinogenic to humans.[4][5][6] This classification is based on sufficient evidence from human and animal studies, as well as strong evidence of a genotoxic mechanism of action.[4][7] The carcinogenicity of EO is primarily attributed to its ability to directly react with DNA, forming various DNA adducts.[8][9]
The Chemical Mechanism: Formation of this compound
Ethylene oxide is a highly reactive electrophilic compound due to the strained three-membered ring. This reactivity allows it to act as a direct alkylating agent, readily reacting with nucleophilic sites in cellular macromolecules, including DNA.[4][10] The primary mechanism of this reaction is a bimolecular nucleophilic substitution (SN2) reaction.
The most abundant DNA adduct formed from EO exposure is this compound (N7-HEG).[9][10] This occurs when the N7 atom of guanine, a highly nucleophilic site in the DNA double helix, attacks one of the carbon atoms of the ethylene oxide ring. This attack opens the epoxide ring and results in the formation of a covalent bond, attaching a 2-hydroxyethyl group to the N7 position of the guanine base.
While N7-HEG is the major adduct, other DNA adducts are also formed at lower levels, including N3-(2-hydroxyethyl)adenine and O6-(2-hydroxyethyl)guanine.[10]
Toxicological Implications and the Role of N7-HEG as a Biomarker
The formation of DNA adducts like N7-HEG is a critical initiating event in chemical carcinogenesis. Although N7-HEG itself is not considered a strongly promutagenic lesion because it does not directly interfere with DNA base pairing, its formation can lead to genomic instability through several mechanisms.[8][10] The presence of the bulky hydroxyethyl group can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site.[11][12] If not repaired, these AP sites can lead to mutations during DNA replication.
The measurement of N7-HEG serves as a valuable biomarker for assessing exposure to ethylene oxide from both external and internal sources.[3][13] Its stability and abundance make it a reliable indicator of the biologically effective dose of EO. Studies have demonstrated a dose-dependent increase in N7-HEG levels in various tissues of animals and in the blood of workers occupationally exposed to EO.[14][15] Furthermore, the detection of N7-HEG in urine can serve as a non-invasive biomarker of EO exposure.[12]
It is crucial to recognize that background levels of N7-HEG exist in unexposed individuals due to endogenous EO production.[3][15] Therefore, when assessing exposure, it is the increase in N7-HEG levels above this endogenous background that is indicative of exogenous exposure.
Analytical Methodologies for the Quantification of N7-HEG
The accurate quantification of N7-HEG in biological matrices is essential for molecular dosimetry and risk assessment. Several highly sensitive and specific analytical methods have been developed for this purpose, with mass spectrometry-based techniques being the most prevalent.
Sample Preparation
The initial step in N7-HEG analysis involves the isolation of DNA from biological samples such as blood, tissues, or cells. This is followed by the hydrolysis of DNA to release the adducted base. This can be achieved through neutral thermal hydrolysis, which preferentially cleaves the glycosidic bond of the unstable N7-substituted guanine adducts.
Instrumental Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for N7-HEG quantification due to its high sensitivity and specificity.[3][16] The method typically involves stable isotope dilution, where a known amount of an isotopically labeled N7-HEG internal standard is added to the sample.[17] This allows for accurate quantification by correcting for any sample loss during preparation and analysis. The separation is achieved using reversed-phase HPLC, and detection is performed using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[16]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have also been successfully employed for N7-HEG analysis.[14][15][18] These methods often require derivatization of the analyte to increase its volatility and thermal stability for gas chromatographic separation. Electron capture negative chemical ionization (ECNCI) can provide excellent sensitivity for halogenated derivatives of N7-HEG.[17][19]
| Parameter | LC-MS/MS | GC-MS |
| Sample Derivatization | Not typically required | Required |
| Sensitivity | High (femtogram to attogram levels)[3][16] | High (picogram to femtogram levels)[17] |
| Specificity | High (utilizes precursor-product ion transitions) | High (utilizes selected ion monitoring) |
| Throughput | Generally higher | Can be lower due to derivatization steps |
| Instrumentation Cost | High | Moderate to High |
Table 1: Comparison of common analytical techniques for N7-HEG quantification.
Experimental Protocol: Quantification of N7-HEG in DNA by LC-MS/MS
The following protocol provides a detailed, step-by-step methodology for the quantification of N7-HEG in a DNA sample using LC-MS/MS with stable isotope dilution. This protocol is a self-validating system, incorporating an internal standard for accurate quantification.
5.1 Materials and Reagents
-
DNA sample
-
This compound (N7-HEG) standard
-
Isotopically labeled N7-HEG internal standard (e.g., [¹³C₄]-N7-HEG)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Heating block or water bath
-
HPLC system coupled to a tandem mass spectrometer
5.2 Step-by-Step Methodology
-
DNA Quantification: Accurately determine the concentration of the isolated DNA sample using a spectrophotometer or a fluorometric method.
-
Internal Standard Spiking: To a known amount of DNA (e.g., 50 µg) in a microcentrifuge tube, add a precise amount of the isotopically labeled N7-HEG internal standard. The amount of internal standard should be comparable to the expected amount of N7-HEG in the sample.
-
Neutral Thermal Hydrolysis: Add HPLC-grade water to the DNA sample to a final volume of 200 µL. Heat the sample at 100°C for 30 minutes to release the N7-HEG adducts.
-
Sample Cleanup (Optional but Recommended): Centrifuge the sample to pellet any precipitated DNA. The supernatant containing the released adducts can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Set up the selected reaction monitoring (SRM) transitions for both the native N7-HEG and the isotopically labeled internal standard. For N7-HEG, a common transition is m/z 196 → 152.[16]
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Generate a calibration curve using known concentrations of the N7-HEG standard and a fixed concentration of the internal standard.
-
Calculate the concentration of N7-HEG in the original DNA sample based on the peak area ratio of the analyte to the internal standard and the calibration curve. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ nucleotides.
-
Conclusion
The formation of this compound is a key event in the genotoxicity of ethylene oxide. A thorough understanding of its formation mechanism, toxicological consequences, and the analytical methods for its detection is paramount for researchers and professionals in toxicology, drug development, and occupational health. The use of robust and validated analytical techniques, such as the LC-MS/MS protocol detailed in this guide, ensures the generation of high-quality data for accurate risk assessment and a deeper understanding of the carcinogenic potential of ethylene oxide.
References
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Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]
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Rusyn, I., Leavens, T. L., & Swenberg, J. A. (2005). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and ethylene oxide-induced this compound in rodents and humans. Chemical research in toxicology, 18(4), 639–647. [Link]
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Lynch, H. N., et al. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Chemico-biological interactions, 364, 110031. [Link]
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Meng, Q., Henderson, R. F., & Walker, V. E. (2009). Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutation research, 677(1-2), 60–68. [Link]
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Rusyn, I., Asakura, S., Li, Y., Kosyk, O., Ghanem, M. M., & Swenberg, J. A. (2005). Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. DNA repair, 4(11), 1297–1306. [Link]
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Wu, K. Y., Chiang, S. Y., Huang, Y. F., & Chen, M. L. (2003). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and ethylene oxide-induced this compound in rodents and humans. Chemical research in toxicology, 16(12), 1638–1645. [Link]
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International Agency for Research on Cancer. (2012). Chemical agents and related occupations. IARC monographs on the evaluation of carcinogenic risks to humans, 100F, 379–400. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(3), 336–343. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Clinician Brief: Ethylene Oxide. [Link]
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Swenberg, J. A., et al. (1995). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. IARC scientific publications, (134), 247-253. [Link]
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E-Mail, R. P. F. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA repair, 22, 1-6. [Link]
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Swenberg, J. A., et al. (2011). The formation and biological significance of N7-guanine adducts. Mutation Research/Reviews in Mutation Research, 727(1-2), 38-51. [Link]
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Vouros, P., et al. (1992). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(6), 641-646. [Link]
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Törnqvist, M. (2019). Hemoglobin Adducts of Ethylene Oxide, Propylene Oxide, Acrylonitrile and Acrylamide-Biomarkers in Occupational and Environmental Medicine. International journal of environmental research and public health, 16(22), 4381. [Link]
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N7-Guanine Adducts in DNA: A Technical Guide on Their Formation, Fate, and Biological Significance
Abstract
The N7 position of guanine stands as the most nucleophilic site within DNA, rendering it a primary target for a vast array of endogenous and exogenous alkylating agents.[1][2] For decades, the resulting N7-guanine adducts were often relegated to the role of stable biomarkers of exposure, considered biologically quiescent due to the N7 position's non-involvement in Watson-Crick base pairing.[3][4] However, this perspective belies a far more complex and dynamic reality. This technical guide provides an in-depth exploration of the biological relevance of N7-guanine adducts, moving beyond their utility as simple dosimeters. We will dissect the chemical intricacies of their formation, their profound impact on DNA replication and transcription, the cellular mechanisms evolved to repair them, and their pivotal roles in the etiology of cancer and the mechanisms of chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these ubiquitous DNA lesions.
The Chemistry of Formation and Instability
The journey of an N7-guanine adduct begins with the covalent binding of an electrophilic compound to the N7 atom of a guanine base. The sources of these electrophiles are diverse, spanning from internal metabolic byproducts to powerful environmental carcinogens and frontline cancer therapeutics.
Sources of Alkylating Agents
-
Endogenous Agents: Normal cellular processes generate reactive molecules capable of alkylating DNA. A primary example is S-adenosylmethionine (SAM), the universal methyl donor, which can non-enzymatically methylate guanine to form N7-methylguanine (N7-MeG).[5][6]
-
Environmental & Dietary Carcinogens: Many procarcinogens require metabolic activation, often by cytochrome P450 enzymes, to become reactive electrophiles.[7][8] Notable examples include:
-
Aflatoxin B₁ (AFB₁): A potent mycotoxin that forms a bulky N7-guanine adduct (AFB₁-N7-Gua), strongly implicated in hepatocellular carcinoma.[9][10]
-
Nitrosamines: Found in tobacco smoke and certain preserved foods, these compounds generate highly reactive diazonium ions that alkylate DNA.[1][11]
-
Polycyclic Aromatic Hydrocarbons (PAHs): Products of incomplete combustion, such as benzo[a]pyrene, form bulky adducts at guanine.[8][10]
-
-
Chemotherapeutic Drugs: A cornerstone of cancer treatment involves DNA-damaging agents that form N7-guanine adducts.
-
Nitrogen Mustards (e.g., Melphalan, Cyclophosphamide): These bifunctional agents form monoadducts at the N7-guanine position, which can then react with another guanine to form cytotoxic interstrand cross-links.[12][13]
-
Temozolomide: A drug used for brain tumors, it primarily methylates DNA at the N7-guanine (70%) and O6-guanine (5%) positions.[14]
-
Cisplatin: This platinum-based drug coordinates with the N7 position of purines, forming monoadducts and the highly cytotoxic 1,2-intrastrand cross-links between adjacent guanines.[15][16]
-
The Inherent Instability of the N7-Guanine Adduct
Alkylation at the N7 position introduces a positive charge into the guanine's imidazole ring, significantly weakening the N-glycosidic bond that tethers the base to the deoxyribose sugar.[1] This chemical instability has two major biological consequences.
-
Spontaneous Depurination: The weakened glycosidic bond is susceptible to hydrolysis, leading to the release of the adducted guanine base and the formation of a non-coding apurinic/apyrimidinic (AP) site.[2][17] The rate of depurination is adduct-specific; larger, bulkier adducts tend to have shorter half-lives in DNA.[1]
-
Imidazole Ring Opening: Under physiological conditions, the positively charged N7-guanine adduct can undergo hydrolytic cleavage of the imidazole ring, converting it into a more stable but structurally distinct N-substituted formamidopyrimidine (FAPy) lesion.[3][14]
The relative stability of various N7-guanine adducts is a critical determinant of their ultimate biological effect.
| Adduct Type | Representative Agent | Half-life in dsDNA (37°C, pH 7.4) | Primary Consequence |
| N7-methylguanine | Nitrosamines, Temozolomide | ~150 hours | Slow depurination, BER |
| N7-(2-hydroxyethyl)guanine | Ethylene Oxide | ~110 hours | Slow depurination, BER |
| N7-(trihydroxy-benzo[a]pyreneyl)guanine | Benzo[a]pyrene | ~3 hours | Rapid depurination, NER |
Table 1: Comparative half-lives of representative N7-guanine adducts in double-stranded DNA. Data compiled from Swenberg et al.[1]
Figure 2: Fate of an N7-guanine adduct at the replication fork.
Cellular Repair and Defense Mechanisms
Given the constant threat of DNA alkylation, cells have evolved sophisticated repair pathways to remove N7-guanine adducts and their byproducts, thereby preserving genomic integrity. The choice of repair pathway is largely dictated by the nature and size of the adduct.
Base Excision Repair (BER)
BER is the primary defense against small, non-helix-distorting N7-guanine adducts like N7-MeG. [13][17]It is a multi-step process initiated by a specific DNA glycosylase.
-
Recognition and Excision: Alkyladenine DNA glycosylase (AAG in humans, AlkA in E. coli) recognizes the N7-MeG adduct and cleaves the N-glycosidic bond, removing the damaged base and creating an AP site. [17]2. AP Site Processing: AP Endonuclease 1 (APE1) incises the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA Polymerase β (Pol β) removes the baseless sugar and inserts the correct nucleotide (dGTP). The final nick is sealed by DNA Ligase III.
Nucleotide Excision Repair (NER)
NER is responsible for removing bulky, helix-distorting lesions, including large N7-guanine adducts like those formed by AFB₁ and PAHs. [17][18]Unlike BER, which removes only the base, NER excises a short oligonucleotide patch containing the damage.
-
Damage Recognition: In global genomic NER (GG-NER), the XPC-RAD23B complex recognizes the helical distortion caused by the bulky adduct. [18][19]2. DNA Unwinding: The TFIIH complex is recruited, and its helicase subunits (XPB and XPD) unwind the DNA around the lesion.
-
Dual Incision: The XPG endonuclease cuts the damaged strand 3' to the lesion, and the XPF-ERCC1 complex cuts on the 5' side, excising a ~24-32 nucleotide fragment.
-
Repair Synthesis: DNA Polymerase δ/ε synthesizes a new patch using the undamaged strand as a template.
-
Ligation: DNA Ligase I seals the final nick.
Figure 3: Major DNA repair pathways for N7-guanine adducts.
Relevance in Carcinogenesis and Cancer Therapy
The biological significance of N7-guanine adducts culminates in their dual role in causing and treating cancer.
Biomarkers of Carcinogen Exposure
Due to their high frequency of formation, N7-guanine adducts are excellent biomarkers for quantifying exposure to a specific carcinogen. [1][3]For example, measuring levels of this compound in DNA can provide a precise molecular dose for ethylene oxide exposure. [20][21]The presence of specific adducts in target tissues can causally link an environmental exposure to the initiation of carcinogenesis. [1][18]Furthermore, endogenous levels of N7-MeG have been observed to increase with age, potentially contributing to the age-related rise in cancer risk. [1][6]
Mechanism of Action for Anticancer Drugs
The clinical efficacy of many alkylating agents and platinum-based drugs relies on the formation of DNA adducts, with N7-guanine being a primary target. [12][22][23]* Cytotoxicity: While N7-guanine monoadducts are generally less cytotoxic, they serve as precursors to highly toxic interstrand cross-links (ICLs) formed by bifunctional agents like nitrogen mustards and cisplatin. [12][16]These ICLs create an insurmountable block to DNA replication and transcription, triggering cell cycle arrest and apoptosis.
-
Therapeutic Monitoring: Measuring the levels of N7-guanine adducts in patient tissues, such as peripheral leukocytes, can serve as a direct measure of drug efficacy and target engagement. [12][22]Studies have shown that patient response to high-dose melphalan correlates with the levels of induced DNA damage, suggesting that adduct quantification could be a valuable predictive biomarker for personalizing therapy. [12][23]
Key Experimental Methodologies
Studying the formation and biological impact of N7-guanine adducts requires highly sensitive and specific analytical techniques.
Protocol: Quantification of N7-Alkylguanine Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for adduct quantification due to its high sensitivity and structural specificity. [1][20][21] Objective: To quantify the level of a specific N7-alkylguanine adduct (e.g., N7-MeG) in a DNA sample.
Materials:
-
DNA sample (from cells or tissues)
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-N7-MeG)
-
Neutral thermal hydrolysis buffer (e.g., pH 7.4 buffer) or acid hydrolysis (e.g., 0.1 N HCl)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
HPLC system coupled to a triple quadrupole mass spectrometer (ESI source)
Methodology:
-
DNA Isolation: Isolate high-purity DNA from the biological sample using a standard phenol-chloroform extraction or a commercial kit. Quantify DNA concentration accurately using UV spectrophotometry.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to a precisely measured aliquot of the DNA sample. This standard will correct for sample loss during processing and for matrix effects during ionization.
-
DNA Hydrolysis:
-
Neutral Thermal Hydrolysis: Heat the DNA sample at 100°C for 30-60 minutes. This method efficiently cleaves the labile glycosidic bond of N7-alkylpurines without degrading the DNA backbone extensively. [1] * Acid Hydrolysis: Alternatively, incubate the DNA in 0.1 N HCl at 70°C for 30 minutes. This method releases all purine bases. Neutralize the sample immediately after hydrolysis.
-
-
Sample Cleanup: Pass the hydrolyzed sample through an appropriate SPE cartridge (e.g., C18) to remove salts, residual macromolecules, and other interfering substances. Elute the adducted bases with an organic solvent (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18).
-
Develop a gradient elution method to separate the target adduct from normal DNA bases and other isomers.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) for detection. Monitor a specific precursor-to-product ion transition for the native adduct (e.g., for N7-MeG, m/z 166 → 149) and for the internal standard. [20]6. Quantification: Calculate the ratio of the peak area of the native adduct to the peak area of the internal standard. Determine the absolute amount of the adduct by comparing this ratio to a standard curve generated with known amounts of the native adduct and a fixed amount of the internal standard. Express the final result as adducts per 10⁶ or 10⁸ normal nucleotides.
-
Conclusion and Future Directions
The biological relevance of N7-guanine adducts is far more profound than initially appreciated. They are not merely passive markers of chemical exposure but active participants in critical cellular events. Their inherent chemical instability generates highly mutagenic secondary lesions, while their bulky counterparts present formidable challenges to the DNA replication and repair machinery. This duality places them at the crossroads of carcinogenesis and cancer therapy.
Future research will continue to unravel this complexity. The field of adductomics , which aims to comprehensively map all DNA adducts within a cell or tissue using high-resolution mass spectrometry, promises to provide unprecedented insight into the "exposome" and its impact on disease. [21]Understanding how the interplay between different DNA repair pathways dictates the fate of these lesions and how TLS polymerases contribute to their mutagenic potential will be key. For drug development, refining methods to quantify N7-guanine adducts in real-time in patients could revolutionize personalized medicine, allowing for dynamic dose adjustments and prediction of therapeutic response. The humble N7-guanine adduct, once a simple bystander, is now recognized as a central player in the intricate drama of genome integrity.
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336–343. [Link]
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Benamira, M., & Loechler, E. L. (1991). Specificity of Base Substitutions Induced by the Acridine Mutagen Icr-191: Mispairing by Guanine N7 Adducts as a Mutagenic Mechanism. Genetics, 129(4), 981–989. [Link]
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Koag, M. C., et al. (2016). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Journal of Biological Chemistry, 291(40), 20885–20895. [Link]
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Souliotis, V. L., et al. (2003). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. Clinical Cancer Research, 9(4), 1547–1557. [Link]
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Averill, A. M., et al. (2010). Translesion DNA Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry, 285(13), 9937–9945. [Link]
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An In-depth Technical Guide to the Endogenous and Exogenous Sources of N7-(2-Hydroxyethyl)guanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The DNA adduct N7-(2-Hydroxyethyl)guanine (N7-HEG) is the primary reaction product of the alkylating agent ethylene oxide (EO) with DNA. Its presence in biological systems serves as a critical biomarker for assessing exposure to EO, a compound classified as a human carcinogen.[1][2] Crucially, N7-HEG arises from both external exposures (exogenous) and normal internal metabolic processes (endogenous), a fact that has profound implications for toxicology, risk assessment, and the development of therapeutics where alkylating agents may be involved. This guide provides a detailed examination of the distinct pathways leading to N7-HEG formation, methodologies for its quantification, and its toxicological significance.
The Dual Origin of this compound
This compound (N7-HEG) is a modification to the guanine base in DNA, formed when the highly reactive molecule ethylene oxide (EO) attacks the nucleophilic N7 position.[3] Understanding the origins of this adduct is paramount for accurate risk assessment, as a measurable background level of N7-HEG exists in unexposed individuals due to internal metabolic processes.[1][4] The central challenge for researchers is to distinguish this endogenous background from the additional adduct burden resulting from exogenous exposures.
Endogenous Formation Pathways
The human body continually produces small amounts of ethylene, which is subsequently metabolized to ethylene oxide, leading to a baseline level of N7-HEG.[2] This endogenous production constitutes the vast majority of the total N7-HEG burden in non-smoking individuals without specific occupational exposure, accounting for approximately 93% of the total.[5][6]
The primary pathways for endogenous ethylene production include:
-
Metabolic Processes: Ethylene is generated as a byproduct of normal physiological processes such as lipid peroxidation and the oxidation of methionine.[2]
-
Gastrointestinal Microbiota: Bacteria residing in the gut can also contribute to the systemic pool of ethylene.[7][8]
-
Oxidative Stress-Induced Pathway: A novel mechanism has been identified where exposure to EO itself can induce cellular oxidative stress. This stress, in turn, can stimulate the physiological pathways responsible for in vivo ethylene generation, thereby indirectly increasing the formation of endogenous N7-HEG.[1][9] This feedback loop suggests that N7-HEG may also serve as a potential biomarker for cellular oxidative stress.[1][9]
Once formed, endogenous ethylene is oxidized by cytochrome P450 enzymes to ethylene oxide, which then alkylates DNA to form N7-HEG.[2]
Figure 1: Endogenous formation pathway of N7-HEG.
Exogenous Sources of Formation
Exogenous N7-HEG formation results from the introduction of ethylene oxide or its precursor, ethylene, from external sources.
-
Direct Ethylene Oxide Exposure: This is most common in occupational settings. EO is widely used as a sterilant for medical equipment and in the chemical industry for manufacturing products like ethylene glycol.[6][10] Inhalation is the primary route of exposure.
-
Ethylene Exposure and Metabolism: The environment contains various sources of ethylene, which, upon entering the body, is metabolized to EO. Significant sources include:
-
Tobacco Smoke: Smoking is a major contributor to the exogenous N7-HEG burden.[6][7]
-
Air Pollution: Incomplete combustion of fossil fuels from vehicle exhaust and industrial emissions releases ethylene into the atmosphere.[6]
-
Dietary Sources: Ripening fruits and vegetables naturally produce ethylene.[8]
-
Figure 2: Exogenous formation pathway of N7-HEG.
Toxicological Significance and DNA Repair
The formation of DNA adducts is a critical event in chemical carcinogenesis. While N7-HEG is the most abundant DNA adduct formed by EO, its direct mutagenic potential is considered minimal.[9][11] The N7 position of guanine does not participate in Watson-Crick base pairing, so the adduct itself is not typically miscoding during DNA replication.[12][13]
The primary toxicological concern with N7-HEG stems from its chemical instability. The glycosidic bond linking the modified base to the deoxyribose sugar is weakened, leading to spontaneous depurination.[14][15] This process releases the N7-HEG base and creates an apurinic (AP) site in the DNA backbone.[9] If not repaired, these AP sites are highly mutagenic, as they can cause replication forks to stall or lead to the insertion of an incorrect base.
While N7-HEG is a robust biomarker of EO exposure, other less abundant but more mutagenic adducts, such as O6-(2-hydroxyethyl)guanine (O6-HEG), are thought to play a more direct role in EO-induced carcinogenicity.[16]
Quantitative Analysis of N7-HEG
Accurately quantifying N7-HEG against its endogenous background requires highly sensitive and specific analytical methods. The current gold standard is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[2][17] A dual-isotope approach, combining LC-MS/MS with accelerator mass spectrometry (AMS) for samples treated with isotopically labeled EO, can even distinguish between endogenous and exogenously formed adducts in research settings.[1][9]
Comparative Data: Endogenous vs. Exogenous Levels
The ability to quantify N7-HEG allows for a direct comparison of background levels versus those resulting from known exposures.
| Condition | Species / Matrix | N7-HEG Level (adducts per 108 nucleotides) | Reference |
| Unexposed Control | Rat Tissues | 1.1 - 3.5 | [2] |
| 0.01 mg/kg EO (single dose) | Rat Tissues | No significant increase over control | [2] |
| 1.0 mg/kg EO (single dose) | Rat Liver | ~43 | [3] |
| 1.0 mg/kg EO (3 daily doses) | Rat Liver | ~58 | [3] |
| Unexposed Control | Mouse Tissues | 2 - 3 | [4] |
| 3 ppm EO (4-week inhalation) | Mouse Tissues | 3.9 - 7.5 | [4] |
| 3 ppm EO (4-week inhalation) | Rat Tissues | 15.9 - 37.5 | [4] |
| Non-Exposed Workers | Human Urine | Baseline levels observed | [14] |
| EO-Exposed Factory Workers | Human Urine | Significantly greater than non-exposed | [14] |
Table 1: Comparison of endogenous background and exposure-induced N7-HEG levels.
Standard Protocol: N7-HEG Quantification in DNA by LC-MS/MS
This protocol outlines a typical workflow for the analysis of N7-HEG. The key is to achieve clean sample preparation and use a stable isotope-labeled internal standard for precise quantification.
Causality: Each step is designed to isolate the analyte of interest (N7-HEG) from the complex biological matrix (DNA, proteins, lipids) and prepare it for sensitive detection by mass spectrometry. The internal standard co-elutes with the analyte but is distinguished by its mass, correcting for any sample loss during preparation and variability in instrument response.
Figure 3: Workflow for N7-HEG quantification by LC-MS/MS.
Step-by-Step Methodology:
-
DNA Isolation:
-
Homogenize tissue or lyse cells using standard buffer conditions.
-
Isolate genomic DNA using a validated method such as phenol-chloroform extraction or a commercial DNA isolation kit. Ensure removal of RNA with RNase treatment.
-
Quantify the purified DNA using UV spectrophotometry (A260/A280).
-
-
Sample Preparation & Hydrolysis:
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of a stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-N7-HEG).
-
Perform neutral thermal hydrolysis by heating the sample in a buffered solution (e.g., phosphate buffer, pH 7.4) at 100°C for 30 minutes. This cleaves the glycosidic bond, releasing the N7-HEG base without degrading it.[18]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water or a low-percentage organic solvent to remove salts and polar impurities.
-
Elute the N7-HEG and internal standard with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Operate the instrument in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.
-
N7-HEG Transition: Monitor the fragmentation of the precursor ion (protonated molecule, [M+H]⁺) to a specific product ion. For N7-HEG, this is typically m/z 196 → m/z 152.[17]
-
Internal Standard Transition: Monitor the corresponding transition for the labeled standard (e.g., m/z 201 → m/z 156 for a +5 Da labeled standard).
-
-
-
Quantification:
-
Generate a standard curve using known amounts of N7-HEG standard and a fixed amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Determine the absolute amount of N7-HEG in the sample by interpolating from the standard curve.
-
Normalize the result to the amount of DNA analyzed, typically expressed as adducts per 10⁶ or 10⁸ nucleotides.
-
Conclusion for Drug Development and Research
For researchers in toxicology and drug development, the dual nature of N7-HEG is a critical consideration.
-
Baseline is Key: Any study investigating exposure to ethylene oxide or compounds that could metabolize to it must establish the endogenous background level of N7-HEG in the chosen model system. Low-dose exposures may not produce a signal significantly above this natural background.[2]
-
Biomarker of Exposure, Not Effect: N7-HEG is an excellent, stable biomarker of EO exposure at the target tissue.[19] However, its levels may not directly correlate with mutagenic events. For assessing carcinogenic risk, it may be necessary to investigate other, more pro-mutagenic adducts in parallel.
-
Off-Target Effects: In drug development, if a candidate molecule has the potential to generate ethylene or EO through its metabolism, monitoring N7-HEG could be a sensitive screen for unintended DNA alkylation.
By understanding the distinct contributions of endogenous and exogenous sources and employing robust analytical methodologies, scientists can accurately interpret the presence of this compound, leveraging it as a powerful tool in safety assessment, molecular epidemiology, and mechanistic toxicology.
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N7-(2-Hydroxyethyl)guanine: An In-depth Technical Guide to its Role as a Biomarker of DNA Damage
This guide provides a comprehensive technical overview of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical biomarker for DNA damage. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, biological significance, and state-of-the-art analytical methodologies for the detection and quantification of N7-HEG. Beyond a mere recitation of facts, this guide offers insights into the causality behind experimental choices, ensuring a deeper understanding of the principles and their practical applications.
The Genesis of a Biomarker: Formation and Chemical Nature of N7-HEG
This compound is a DNA adduct formed through the covalent bonding of a 2-hydroxyethyl group to the N7 position of the guanine nucleobase.[1][2] The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic agents.[1][2]
The most significant precursor to N7-HEG formation is ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen.[3][4][5][6] EO is a direct-acting alkylating agent that readily reacts with the N7 position of guanine in a SN2 reaction.[1] This reaction results in the formation of the N7-HEG adduct, which can be measured in various biological samples as an indicator of EO exposure.[3][4][6]
It is crucial to recognize that N7-HEG can also arise from endogenous sources. The in vivo metabolic oxidation of ethylene, which is produced during normal physiological processes like lipid peroxidation and methionine oxidation, can form EO, subsequently leading to the formation of endogenous N7-HEG.[3][4][6] This baseline level of endogenous N7-HEG is an important consideration in low-dose exposure assessments.[4][7]
Caption: Formation pathway of this compound from exogenous and endogenous sources.
Biological Ramifications of N7-HEG Formation
The presence of N7-HEG in DNA is not a benign modification. While not as directly miscoding as adducts at other positions like O6-guanine, the formation of N7-HEG has significant biological consequences.[8]
2.1. DNA Instability and Depurination:
The addition of the hydroxyethyl group to the N7 position of guanine introduces a positive charge on the imidazole ring, weakening the N-glycosidic bond that connects the guanine base to the deoxyribose sugar backbone.[1][2] This chemical instability can lead to the spontaneous cleavage of the bond, a process known as depurination, resulting in an apurinic (AP) site.[1][3] AP sites are non-instructional and can stall DNA replication, leading to the insertion of an incorrect base by translesion synthesis polymerases, thus having mutagenic potential.[2]
2.2. DNA Repair Mechanisms:
The cell possesses repair mechanisms to counteract the deleterious effects of N7-HEG. Small N7-alkylguanine adducts can be recognized and removed by the base excision repair (BER) pathway, initiated by DNA glycosylases such as alkyladenine DNA glycosylase (AAG).[2][9] However, if the adduct is bulky or if the BER pathway is overwhelmed, the nucleotide excision repair (NER) pathway may also be involved.[9] The efficiency of these repair pathways can influence the persistence of the adduct and, consequently, the risk of mutagenesis.[10]
2.3. Mutagenicity and Carcinogenicity:
While N7-HEG itself does not directly disrupt Watson-Crick base pairing, the resulting apurinic sites are mutagenic.[2][3] Studies have shown that replication across N7-alkylguanine adducts in vivo is largely error-free, suggesting that the primary mutagenic threat arises from the depurination product.[11] The carcinogenic potential of ethylene oxide is attributed to its ability to form DNA adducts like N7-HEG, which can lead to mutations if not repaired.[3][5][6]
Analytical Methodologies for N7-HEG Quantification
The accurate quantification of N7-HEG is paramount for its use as a reliable biomarker. Over the years, various analytical techniques have been developed, with mass spectrometry-based methods being the gold standard due to their high sensitivity and specificity.
3.1. Sample Preparation and DNA Hydrolysis:
The initial step in N7-HEG analysis involves the isolation of DNA from biological matrices such as blood, tissues, or cells. Following DNA extraction, the N7-HEG adduct must be released from the DNA backbone. Due to the lability of the N-glycosidic bond, neutral thermal hydrolysis (heating in water) is often sufficient to release N7-HEG as a free base.[12] This method is preferred as it minimizes the degradation of the adduct that can occur with acid hydrolysis.
3.2. Chromatographic Separation and Mass Spectrometric Detection:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of N7-HEG.[4][13]
| Parameter | Typical Value/Condition | Rationale |
| Chromatography | ||
| Column | Reversed-phase C18 | Provides good retention and separation of the polar N7-HEG from other DNA bases. |
| Mobile Phase | Acetonitrile/water with formic acid | The organic modifier elutes the analyte, and formic acid aids in protonation for positive ion electrospray ionization. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | N7-HEG readily forms a protonated molecule [M+H]+. |
| MS/MS Transition | m/z 196 → m/z 152 | The precursor ion (m/z 196) corresponds to protonated N7-HEG, and the product ion (m/z 152) results from the loss of the hydroxyethyl group, providing high specificity.[13] |
| Detection Mode | Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[13] |
3.3. Isotope Dilution for Accurate Quantification:
The use of a stable isotope-labeled internal standard, such as this compound-d4, is crucial for accurate quantification.[12] The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, and instrument response can be corrected, leading to highly accurate and precise results.
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An In-depth Technical Guide to N7-(2-Hydroxyethyl)guanine: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability of N7-(2-Hydroxyethyl)guanine (N7-HEG), a significant DNA adduct with implications in toxicology and pharmacology. As a primary modification resulting from exposure to the widely used industrial chemical and endogenous metabolite, ethylene oxide, a thorough understanding of N7-HEG is critical for researchers in drug development, carcinogenesis, and molecular dosimetry.
Core Chemical and Physical Properties
This compound is a purine derivative characterized by the covalent attachment of a 2-hydroxyethyl group to the N7 position of the guanine nucleobase. This modification imparts specific chemical and physical characteristics that are fundamental to its biological activity and detection.
Structure and Identification
-
IUPAC Name: 2-amino-7-(2-hydroxyethyl)-1,7-dihydro-6H-purin-6-one[1]
-
CAS Number: 53498-52-5[1]
-
Molecular Formula: C₇H₉N₅O₂[1]
-
Molecular Weight: 195.18 g/mol [1]
The structural modification at the N7 position introduces a positive charge to the imidazole ring of the guanine base, a key feature influencing its chemical stability.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 195.18 g/mol | [1] |
| Appearance | Pale Yellow Solid | [2] |
| Melting Point | >300 °C | [2] |
| pKa (estimated) | ~7 | Based on N7-methylguanine[3] |
| Solubility | Soluble in DMSO. Poorly soluble in water, similar to guanine which is soluble in acidic and alkaline solutions. | [2], [4] |
Alkylation at the N7 position of guanine is known to lower the pKa of the N1 proton by approximately two units. For N7-methylguanine, this results in a pKa of about 7.[3] This suggests a similar pKa for N7-HEG, indicating that it can exist in an ionized state under physiological conditions.
Chemical Stability and Degradation Pathways
A defining characteristic of N7-alkylguanine adducts, including N7-HEG, is their inherent chemical instability. This instability is a direct consequence of the positive charge introduced into the purine ring system upon alkylation. The primary degradation pathway for N7-HEG is depurination, leading to the formation of an apurinic (AP) site in the DNA backbone.
Depurination: The Major Route of Decay
The glycosidic bond linking the N7-alkylated guanine to the deoxyribose sugar is significantly weakened, making it susceptible to hydrolysis. This process, known as depurination, results in the release of the free N7-HEG base and the formation of an abasic site in the DNA strand.
The rate of depurination is influenced by several factors, most notably pH and temperature.
Factors Influencing Stability
-
pH: Depurination is significantly accelerated under acidic conditions due to the protonation of the purine base, which further weakens the glycosidic bond.[5] The rate of depurination generally shows a linear relationship with pH, with a notable inflection point around pH 2.5.[5]
-
Temperature: As with most chemical reactions, the rate of depurination increases with temperature.
Synthesis and Purification
The preparation of pure N7-HEG is essential for its use as an analytical standard in toxicological and pharmacological studies. The synthesis generally involves the direct alkylation of guanine with a suitable 2-hydroxyethylating agent.
Synthetic Approach
A common laboratory-scale synthesis involves the reaction of guanine with 2-chloroethanol in an alkaline solution. The reaction proceeds via nucleophilic attack of the N7 position of guanine on the electrophilic carbon of 2-chloroethanol.
Step-by-Step Synthesis Protocol (Illustrative):
-
Dissolution of Guanine: Suspend guanine in an aqueous solution of a suitable base, such as sodium hydroxide, to deprotonate the N1 position and increase its nucleophilicity.
-
Alkylation: Add 2-chloroethanol to the guanine solution. Heat the reaction mixture under reflux for a specified period to facilitate the alkylation reaction.
-
Neutralization and Precipitation: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Purification: The crude N7-HEG can be purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol, to yield a pale yellow solid.[2]
Purification and Characterization
High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of N7-HEG. Reversed-phase columns are typically employed, with detection via UV absorbance or, for higher sensitivity and specificity, mass spectrometry.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of N7-HEG in biological samples are crucial for assessing exposure to ethylene oxide and for understanding its role in disease. Several highly sensitive analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of N7-HEG analysis. The separation is typically achieved on a reversed-phase C18 column.[7]
-
Electrochemical Detection (EC): This method offers high sensitivity and is based on the electrochemical oxidation of the guanine moiety.[7]
-
Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity. Selected reaction monitoring (SRM) is often used to monitor the specific fragmentation of the protonated N7-HEG molecule.[8]
Illustrative HPLC-EC Protocol:
-
Sample Preparation: Isolate DNA from the biological matrix of interest.
-
Hydrolysis: Subject the DNA to mild acid or thermal hydrolysis to release the N7-HEG adducts.
-
Chromatographic Separation: Inject the hydrolysate onto a reversed-phase HPLC column.
-
Electrochemical Detection: Use an amperometric detector with a glassy carbon working electrode set at an appropriate potential to detect the oxidized N7-HEG.[7]
-
Quantification: Quantify the amount of N7-HEG by comparing the peak area to a standard curve generated with a pure N7-HEG standard.
Biological Significance and Implications
The formation of N7-HEG in DNA is a key biomarker of exposure to ethylene oxide.[6] While N7-alkylguanine adducts are generally considered to be less mutagenic than O⁶-alkylguanine adducts because they do not directly interfere with Watson-Crick base pairing, their instability and subsequent depurination can lead to the formation of mutagenic abasic sites.[6] Therefore, monitoring the levels of N7-HEG is crucial for risk assessment and for understanding the mechanisms of ethylene oxide-induced carcinogenesis.
References
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An, R., Jia, Y., Wan, B., Zhang, Y., Dong, P., Li, J., & Liang, X. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS ONE, 9(12), e115950. [Link]
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Verhagen, H., van Delft, J. H., & Kleinjans, J. C. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Mini reviews in medicinal chemistry, 12(14), 1437–1446. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135484986, N(7)-Hydroxyethylguanine. Retrieved January 10, 2026, from [Link].
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Schlegel, H. B., & Liptak, M. D. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. Retrieved January 10, 2026, from [Link].
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van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281–289. [Link]
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Auffinger, P., & Westhof, E. (2001). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA (New York, N.Y.), 7(3), 334–342. [Link]
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Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]
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Ji, S., & Guengerich, F. P. (2011). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of biological chemistry, 286(39), 33753–33762. [Link]
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SpectraBase. (n.d.). N7-[2-[(2-HYDROXYETHYL)-THIO]-ETHYL]-GUANINE. Retrieved January 10, 2026, from [Link].
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Rosdi, N. A., Raimi-Abraham, B. T., & Jamar, N. H. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 32(4), 481-489. [Link]
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Bodell, W. J., & Levin, V. A. (2001). Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. Neuro-oncology, 3(4), 241–245. [Link]
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Wang, P., Qi, J., & Wang, Y. (2011). N7 methylation alters hydrogen bonding patterns of guanine in duplex DNA. PloS one, 6(8), e23382. [Link]
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Saha, M., Abushamaa, A., & Giese, R. W. (1995). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. Journal of chromatography. A, 712(2), 345–354. [Link]
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Maga, T. (2018, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Magritek. [Link]
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Hidayat, A. R. P., & Ihsan, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Jurnal Kimia Valensi, 7(1), 1-10. [Link]
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Marsden, D. A., Jones, D. J., Britton, R. G., Ognibene, T., Ubick, E., Johnson, G. E., Farmer, P. B., & Brown, K. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052–3059. [Link]
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Segerbäck, D., & Kautiainen, A. (1995). Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of [14C]acrylamide. Carcinogenesis, 16(5), 1161–1165. [Link]
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Technical Guide: The Discovery and Initial Identification of N7-(2-Hydroxyethyl)guanine
Abstract
This technical guide provides an in-depth chronicle of the discovery and seminal identification of N7-(2-Hydroxyethyl)guanine (N7-HEG), a pivotal DNA adduct. The formation of N7-HEG serves as a critical biomarker for exposure to ethylene oxide (EtO), a potent alkylating agent and known human carcinogen.[1][2] We will explore the foundational research that transitioned the understanding of chemical carcinogenesis from theoretical concepts to tangible molecular evidence. This guide details the historical context, the causal logic behind early experimental designs, the multi-modal analytical workflows used for structural elucidation, and the protocols that established N7-HEG as a cornerstone of modern toxicology and molecular dosimetry. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis, and biomarker discovery.
Introduction: The Nexus of Chemical Mutagenesis and DNA
The mid-20th century marked a paradigm shift in cancer research. Following World War II, investigations into the biological effects of chemical warfare agents, such as mustard gas, revealed their potent mutagenic and carcinogenic properties. This era spurred a fundamental question: how do these chemicals exert their devastating effects at a molecular level?
Pioneering researchers like Peter Brookes and Philip Lawley hypothesized that the primary target for these chemical carcinogens was not proteins, as was a prevailing theory, but the genetic blueprint itself—deoxyribonucleic acid (DNA).[3] Their work focused on a class of compounds known as alkylating agents, which are reactive molecules that can covalently attach alkyl groups to nucleophilic sites on cellular macromolecules.[4][5]
Among these agents, ethylene oxide (EtO) emerged as a compound of significant interest due to its widespread industrial use as a sterilant and chemical intermediate.[1][6] The central hypothesis was that EtO's carcinogenicity stemmed from its ability to directly damage DNA, forming stable covalent bonds known as "adducts." The discovery of these adducts would provide the first direct evidence linking chemical exposure to a specific, heritable molecular lesion, thereby establishing the somatic mutation theory of cancer.[3] The search was on for the molecular proof of this interaction, leading directly to the discovery of this compound.
The Foundational Discovery: From Hypothesis to In Vitro Confirmation
The journey to identify N7-HEG began not in complex biological systems, but with elegant in vitro chemical experiments designed to prove the principle of DNA alkylation.
Experimental Rationale: Why Guanine? Why the N7 Position?
The choice to investigate guanine was a deliberate one, grounded in fundamental chemical principles. Of the four DNA bases, guanine is the most susceptible to electrophilic attack due to its electron-rich structure. Specifically, the nitrogen atom at the 7th position (N7) of the purine ring is the most nucleophilic site in double-stranded DNA, making it the primary target for a wide range of alkylating agents.[7][8] Early researchers theorized that an electrophilic agent like the strained three-membered ring of ethylene oxide would readily react with this N7 position.
Chemical Synthesis of this compound Reference Standard
A critical and self-validating step in identifying an unknown compound from a biological source is to first synthesize a pure, authenticated reference standard. This allows for direct comparison of analytical properties (e.g., chromatographic retention time, mass-to-charge ratio, spectral characteristics), providing unequivocal identification.
Protocol 2.2.1: Synthesis of this compound
-
Objective: To synthesize an analytical standard of N7-HEG through the direct alkylation of guanine with ethylene oxide.
-
Materials: Guanine, Ethylene Oxide (or a suitable precursor like 2-bromoethanol under basic conditions), appropriate buffer system (e.g., phosphate buffer, pH ~7.4), reaction vessel, heating/stirring apparatus, purification columns (e.g., reversed-phase chromatography).
-
Methodology:
-
Solubilization: Dissolve a known quantity of guanine in an aqueous buffer solution. Gentle heating may be required to aid dissolution.
-
Reaction Initiation: Introduce a controlled amount of ethylene oxide into the sealed reaction vessel containing the guanine solution. Causality Note: The reaction is performed at a physiological pH to mimic biological conditions and ensure the N7 position of guanine is available for nucleophilic attack.
-
Incubation: Allow the reaction to proceed with stirring at a controlled temperature (e.g., 37°C) for a defined period (several hours to overnight). The reaction progress can be monitored by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, the reaction mixture is purified. A common method is reversed-phase HPLC, where the more polar N7-HEG will have a different retention time than the unreacted guanine and any side products.
-
Fraction Collection & Verification: Collect the HPLC fraction corresponding to the expected product. The purity and identity of the synthesized N7-HEG are then confirmed using the analytical techniques described in Section 3.0.
-
Analytical Identification and Structural Elucidation
With a synthetic standard in hand, the next challenge was to isolate and identify the same molecule from DNA that had been exposed to ethylene oxide. This required a robust analytical workflow to separate the adduct from unmodified nucleobases and confirm its structure.
Workflow: A Multi-Modal Analytical Approach
The initial identification relied on a combination of chromatographic separation and spectroscopic analysis. This multi-faceted approach ensures that the identification is not reliant on a single piece of evidence, embodying the principle of a self-validating system.
Caption: Workflow for the isolation and identification of N7-HEG.
Protocol: Isolation of N7-HEG from DNA Hydrolysates
-
Objective: To release the N7-HEG adduct from the DNA backbone for analysis.
-
Rationale: The N-glycosidic bond linking an N7-alkylated purine to the deoxyribose sugar is chemically unstable and prone to cleavage. This instability can be exploited to selectively release the adducted base.[8]
-
Methodology (Neutral Thermal Hydrolysis):
-
Isolate DNA from ethylene oxide-treated cells or tissues using standard protocols.
-
Resuspend the purified DNA in a buffered aqueous solution (e.g., 10 mM Tris-HCl, pH 7.4).
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., N7-HEG-d4) for accurate quantification.[9]
-
Heat the solution at a controlled temperature (e.g., 90-100°C) for a defined time (e.g., 30-60 minutes). This provides sufficient energy to cleave the glycosidic bond of the thermally labile N7-HEG adduct while leaving the bonds of unmodified purines largely intact.
-
Cool the sample on ice and centrifuge to pellet the remaining DNA.
-
The supernatant, containing the released N7-HEG, is carefully collected for subsequent HPLC analysis.
-
Spectroscopic Confirmation
The fractions collected from HPLC were subjected to rigorous spectroscopic analysis to confirm the identity against the synthesized standard.
-
High-Performance Liquid Chromatography (HPLC): Early methods used HPLC with UV or electrochemical detection.[10] The primary confirmation was the co-elution of the unknown peak from the biological sample with the pure synthetic N7-HEG standard.
-
Mass Spectrometry (MS): Mass spectrometry provided definitive evidence of the molecular weight and composition. Tandem MS (MS/MS) was particularly powerful, allowing researchers to fragment the molecule and analyze its constituent parts, creating a unique chemical fingerprint.[11]
| Parameter | Observed Value for N7-HEG | Interpretation |
| Molecular Formula | C₇H₉N₅O₂ | Confirms the elemental composition.[12] |
| Monoisotopic Mass | 195.0756 g/mol | The precise mass of the molecule.[12] |
| Precursor Ion [M+H]⁺ | m/z 196 | The protonated molecule observed in ESI-MS.[11] |
| Key Fragment Ion | m/z 152 | Corresponds to the loss of the hydroxyethyl group (C₂H₄O), a characteristic fragmentation pattern confirming the base as guanine and the adduct as a hydroxyethyl group.[11] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the absolute, unambiguous structural determination of the synthesized standard, ¹H and ¹³C NMR were employed. NMR provides information on the chemical environment of each atom, confirming not only the components but also their precise connectivity, including the attachment of the hydroxyethyl group to the N7 position.
In Vivo Confirmation and Toxicological Significance
The definitive confirmation of N7-HEG came from its detection in the DNA of animals exposed to ethylene oxide.[7] This crucial step connected the in vitro findings to a living organism, establishing N7-HEG as a bona fide biomarker of exposure and effect.
Mechanism of Formation: SN2 Reaction
The formation of N7-HEG occurs via a bimolecular nucleophilic substitution (SN2) reaction. The highly nucleophilic N7 atom of guanine attacks one of the carbon atoms of the strained epoxide ring of ethylene oxide. This attack forces the ring to open, resulting in a stable covalent bond and the formation of the hydroxyethyl adduct.[13]
Caption: SN2 reaction between Guanine and Ethylene Oxide.
N7-HEG: A Robust Biomarker of Exposure
The discovery of N7-HEG was a landmark achievement. It provided a quantifiable molecular dosimeter, a direct measure of the amount of carcinogen that had reached its biological target (DNA).[14] The levels of this adduct in tissues or blood cells could be directly correlated with the extent of exposure to ethylene oxide.[2] Importantly, it was discovered that N7-HEG is also formed endogenously from the metabolic oxidation of ethylene, a natural product of physiological processes like lipid peroxidation.[1][15] This established the concept of a "background level" of DNA damage, which is crucial for modern risk assessment when evaluating low-dose environmental or occupational exposures.[1][16]
Conclusion
The discovery and initial identification of this compound was more than the characterization of a single molecule. It was a validation of the molecular basis of chemical carcinogenesis. The work of pioneers in the field provided the first concrete evidence that chemicals can directly and covalently modify the genetic material, providing a clear mechanism for mutagenesis. The logical experimental design, from chemical synthesis to multi-modal analytical confirmation and in vivo validation, set a standard for the field of toxicology. N7-HEG remains a critical biomarker for monitoring ethylene oxide exposure, and the foundational principles established during its discovery continue to underpin the development of new biomarkers for assessing DNA damage and cancer risk.[8]
References
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van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281–289. [Link]
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Liao, P. C., Li, C. M., Hung, C. W., & Chen, S. H. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336–343. [Link]
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Grokipedia. (2026). Philip Lawley. Grokipedia. [Link]
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Lawley, P. D., & Brookes, P. (1967). Interstrand cross-linking of DNA by difunctional alkylating agents. Journal of Molecular Biology, 25(1), 143–160. [Link]
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Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290–299. [Link]
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Lawley, P. D., & Brookes, P. (1963). FURTHER STUDIES ON THE ALKYLATION OF NUCLEIC ACIDS AND THEIR CONSTITUENT NUCLEOTIDES. Biochemical Journal, 89(1), 127–138. [Link]
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U.S. Environmental Protection Agency. (2016). Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. PubMed Central. [Link]
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Lynch, H. N., et al. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Chemico-Biological Interactions, 364, 110031. [Link]
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Boysen, G., et al. (2009). The formation and biological significance of N7-guanine adducts. Mutation Research, 678(2), 76–94. [Link]
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Lestari, D. D., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 33(2), 241–249. [Link]
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A Technical Guide to the Spontaneous Depurination of N7-(2-Hydroxyethyl)guanine from DNA: Mechanisms, Consequences, and Analytical Strategies
Abstract
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis and a key indicator for monitoring exposure to genotoxic agents. Among these, N7-(2-Hydroxyethyl)guanine (N7-HOEtG) is the primary adduct formed upon exposure to ethylene oxide (EO), a widely used industrial chemical and an endogenously generated compound.[1][2][3] While not directly miscoding, the significance of N7-HOEtG lies in its chemical instability. The alkylation at the N7 position of guanine creates a positive charge on the imidazole ring, weakening the N-glycosidic bond and facilitating its spontaneous hydrolytic cleavage, a process known as depurination.[4][5][6][7] This guide provides an in-depth examination of the spontaneous depurination of N7-HOEtG, detailing the underlying chemical mechanisms, kinetic parameters, profound biological consequences, and the state-of-the-art analytical methodologies employed for its detection and quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the fields of DNA damage and repair, carcinogenesis, and biomarker development.
The Genesis of this compound: A Biomarker of Exposure
Ethylene oxide (EO) is a direct-acting alkylating agent to which humans are exposed from both external sources—such as industrial processes and sterilization of medical equipment—and endogenous production via the metabolism of ethylene.[1][2][3] The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack by agents like EO.[5][6][7] The reaction between EO and the guanine base in DNA results in the formation of N7-HOEtG, the most abundant DNA adduct associated with EO exposure.[1][2] Its presence in cellular DNA serves as a reliable molecular dosimeter, confirming exposure of target tissues to the agent.[7][8]
Chemical Mechanism: Formation and Subsequent Depurination
The formation of N7-HOEtG introduces a quaternary ammonium cation into the guanine's imidazole ring, fundamentally altering its electronic structure. This positive charge destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar of the DNA backbone.[6][9] Consequently, this bond becomes highly susceptible to spontaneous hydrolysis. The process does not require enzymatic activity and results in the release of the free N7-HOEtG base and the formation of a non-instructive apurinic (AP) site in the DNA strand.[4][5] This chemical lability is the central feature defining the biological relevance of N7-guanine adducts.
Caption: Formation of N7-HOEtG and subsequent spontaneous depurination.
Kinetics of Depurination: A Measure of Adduct Instability
The rate of spontaneous depurination is a critical factor determining the persistence of an N7-alkylguanine adduct in DNA. This process is significantly faster than the spontaneous loss of unmodified purines. The half-lives of N7-alkylguanine adducts in double-stranded DNA under physiological conditions (37 °C, pH 7.4) are generally measured in hours.[7][10] For instance, the well-studied N7-methylguanine (N7-MeG) adduct has a half-life of approximately 150 hours.[10][11] Electron-withdrawing groups on the alkyl substituent can further increase the rate of deglycosylation.[10][11]
While the precise half-life of N7-HOEtG can vary based on the local DNA sequence and structure, it is understood to be chemically labile, with spontaneous depurination being the primary route of its removal from DNA.[7] This inherent instability means that the lesion is transient, but its processing gives rise to a more persistent and mutagenic secondary lesion: the apurinic site.
| Adduct Type | Typical Half-life (in dsDNA, 37°C, pH ~7.4) | Primary Mode of Loss | Reference |
| N7-methylguanine (N7-MeG) | ~69 - 192 hours | Spontaneous Depurination, BER | [10][12] |
| N7-ethylguanine (N7-EtG) | Similar to N7-MeG; varies with tissue | Spontaneous Depurination | [7] |
| This compound (N7-HOEtG) | Chemically unstable; hours | Spontaneous Depurination | [7] |
| Unmodified Guanine | ~30,000 - 85,000 years (deamination) | Spontaneous Deamination | [10] |
Table 1: Comparative stability of N7-alkylguanine adducts versus unmodified guanine. The data highlight the profound destabilizing effect of N7-alkylation on the N-glycosidic bond.
Biological Consequences: The Mutagenic Potential of the Apurinic Site
The depurination of N7-HOEtG is not a detoxification step. The resulting abasic, or apurinic (AP), site is a highly cytotoxic and mutagenic lesion.[5][13][14] An AP site lacks the genetic information necessary for high-fidelity DNA replication. During replication, translesion synthesis (TLS) polymerases may bypass the lesion, often inserting an incorrect base—preferentially an adenine—opposite the AP site, leading to G→T transversion mutations.[5]
To counteract this threat, cells have evolved robust repair mechanisms, primarily the Base Excision Repair (BER) pathway, to process AP sites.[15][16][17]
The Base Excision Repair (BER) Pathway for AP Sites
The repair of AP sites is a multi-step enzymatic process crucial for maintaining genomic integrity.[14]
-
Incision: The process is initiated by an AP-endonuclease, such as APE1 in humans, which cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.[16]
-
Synthesis & Excision: DNA polymerase β (Pol β) binds to the incised site. It adds a single correct nucleotide to the 3'-hydroxyl end and then uses its dRP-lyase activity to remove the 5'-dRP residue.
-
Ligation: The final nick in the DNA backbone is sealed by DNA Ligase III, restoring the integrity of the DNA strand.
In some cases, other pathways like Nucleotide Excision Repair (NER) can serve as an auxiliary mechanism for removing AP sites, particularly those resistant to BER.[13][17]
Caption: The Base Excision Repair (BER) pathway for apurinic sites.
Analytical Methodologies for N7-HOEtG Quantification
Accurate quantification of N7-HOEtG is essential for molecular dosimetry and risk assessment. Due to the adduct's instability, analytical methods must be carefully chosen. Early methods included ³²P-postlabeling, but this technique suffers from a lack of chemical specificity. Modern approaches are dominated by mass spectrometry, which offers high sensitivity and structural confirmation.[7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for N7-HOEtG analysis.[1][18][19][20] The method relies on liberating the adducted base from the DNA backbone, followed by chromatographic separation and highly specific detection using Selected Reaction Monitoring (SRM).
Field-Proven Protocol: LC-MS/MS Quantification of N7-HOEtG
This protocol outlines a robust workflow for the analysis of N7-HOEtG in DNA from biological samples, such as cultured cells or tissues.
Rationale: This method uses thermal hydrolysis to release the labile N7-HOEtG adduct, avoiding harsh acidic conditions that could degrade the sample. The inclusion of a stable isotope-labeled internal standard (N7-HOEtG-d₄) is critical for correcting for sample loss during preparation and for matrix effects during MS analysis, ensuring the highest level of quantitative accuracy.[21][22]
Step-by-Step Methodology:
-
DNA Isolation:
-
Isolate high-purity genomic DNA from the tissue or cell sample using a commercial kit or standard phenol-chloroform extraction followed by ethanol precipitation.[20]
-
Quantify the DNA concentration accurately using UV spectrophotometry (e.g., NanoDrop).
-
-
Internal Standard Spiking:
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the stable isotope-labeled internal standard, N7-(2-hydroxyethyl-d₄)guanine (N7-HOEtG-d₄). This is the cornerstone of a self-validating system.[21]
-
-
Adduct Release (Thermal Hydrolysis):
-
Resuspend the DNA-internal standard mixture in a neutral buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Heat the sample at 100°C for 30-60 minutes. This provides sufficient energy to cleave the labile N-glycosidic bond of N7-HOEtG without significantly degrading the DNA backbone or the released adduct.[21][23]
-
Immediately cool the sample on ice to stop the reaction.
-
-
Sample Purification:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the remaining DNA and proteins.
-
Collect the supernatant containing the released N7-HOEtG and the internal standard. Alternatively, use solid-phase extraction (SPE) for cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the purified supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection (SRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
N7-HOEtG: m/z 196 → m/z 152 (corresponds to the protonated adduct losing the hydroxyethyl group).[18]
-
N7-HOEtG-d₄: m/z 200 → m/z 152 (or other appropriate fragment).
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte (N7-HOEtG) to the peak area of the internal standard (N7-HOEtG-d₄).
-
Determine the absolute amount of N7-HOEtG in the sample by comparing this ratio to a standard curve generated with known amounts of analyte and internal standard.
-
Normalize the result to the initial amount of DNA analyzed (e.g., express as adducts per 10⁸ nucleotides).
-
Caption: Experimental workflow for LC-MS/MS analysis of N7-HOEtG.
Conclusion
The spontaneous depurination of this compound is a pivotal event that translates a relatively benign DNA adduct into a potent mutagenic lesion, the apurinic site. Understanding the chemistry, kinetics, and biological processing of this pathway is fundamental for assessing the genotoxic risk associated with ethylene oxide exposure. The chemical instability of N7-HOEtG necessitates sophisticated analytical techniques, with isotope-dilution LC-MS/MS providing the necessary sensitivity and accuracy for its role as a critical biomarker in toxicology and molecular epidemiology. This guide serves as a foundational resource for professionals dedicated to unraveling the complex interplay between chemical exposure, DNA damage, and cellular repair.
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-43. [Link]
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Park, D., et al. (2017). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. DNA Repair, 55, 19-27. [Link]
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Iannacone, E. A., et al. (1998). Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 33(4), 332-9. [Link]
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Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
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Fu, Y., et al. (2018). Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells. Proceedings of the National Academy of Sciences, 115(48), E11271-E11280. [Link]
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Swenberg, J. A., et al. (2010). Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%). ResearchGate. [Link]
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Verly, W. G., et al. (1974). In Vitro Repair of Apurinic Sites in DNA. Proceedings of the National Academy of Sciences, 71(6), 2273-2275. [Link]
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Verly, W. G. (1980). Repair of AP sites in DNA. IARC Scientific Publications, (29), 39-50. [Link]
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Spivak, G., et al. (2019). Nucleotide excision repair of abasic DNA lesions. DNA Repair, 81, 102668. [Link]
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Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. [Link]
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Schermerhorn, K. M., et al. (2020). New Insights into Abasic Site Repair and Tolerance. International Journal of Molecular Sciences, 21(9), 3144. [Link]
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Masson, J. Y., et al. (2003). Pathways for repair of abasic sites and single-strand breaks. ResearchGate. [Link]
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Tretyakova, N. Y., et al. (2015). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
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Methodological & Application
Application Note: Quantitative Determination of N7-(2-Hydroxyethyl)guanine in DNA by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
Abstract
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of N7-(2-hydroxyethyl)guanine (N7-HEG), a critical biomarker for assessing DNA damage from ethylene oxide (EO) exposure. Ethylene oxide is a widely used industrial chemical and an endogenously formed metabolite, classified as a human carcinogen by the IARC.[1] Its reaction with DNA primarily forms N7-HEG adducts.[1][2] Measuring these adducts is essential for toxicological risk assessment, occupational health monitoring, and cancer research.[1][3] The described method leverages the high specificity and sensitivity of electrochemical detection (EC) combined with the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) to quantify N7-HEG in DNA samples.[4][5] We detail the entire workflow, from DNA sample preparation and hydrolysis to the optimized HPLC-EC conditions and data analysis, providing a robust and self-validating system for researchers.
Introduction and Scientific Principles
Significance of this compound (N7-HEG)
Ethylene oxide (EO) is a direct-acting alkylating agent that covalently binds to macromolecules, including DNA.[2][6] The most abundant DNA adduct formed is this compound (N7-HEG), making it a reliable biomarker for both exogenous exposure and endogenous production of EO.[1][6] Humans are continually exposed to EO not only from industrial sources but also from endogenous metabolic processes, such as the oxidation of ethylene.[1][7] Therefore, quantifying N7-HEG levels allows for an accurate assessment of the total DNA damage burden from this compound, which is crucial for human risk assessment.[6]
The HPLC-EC Analytical Approach
The combination of HPLC with electrochemical detection offers a powerful tool for analyzing DNA adducts.[4][8] Many DNA adducts, including N7-HEG, are electrochemically active, meaning they can be oxidized at a specific applied potential.[5][8] Normal DNA bases, with the exception of guanine, are not easily oxidized under the same conditions, granting the method high specificity.[4]
The process relies on two core principles:
-
Chromatographic Separation (HPLC): A reversed-phase HPLC column separates the N7-HEG adduct from unmodified nucleobases and other interfering components of the hydrolyzed DNA matrix.[5]
-
Sensitive Detection (EC): As the analyte elutes from the column, it passes through an electrochemical detector cell. A specific voltage is applied to a working electrode, causing the N7-HEG to oxidize. This oxidation event generates a measurable electrical current that is directly proportional to the concentration of the adduct.[9][10]
This synergy provides a sensitive and selective analytical method capable of detecting adducts at levels as low as one modification per 10⁵ to 10⁶ normal bases.[4][8]
Experimental Workflow Overview
The entire process, from biological sample to final data, involves several critical stages. Each step is designed to ensure the stability of the adduct, efficient release from the DNA backbone, and accurate quantification.
Caption: Overall workflow for N7-HEG determination using HPLC-EC.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound (N7-HEG) analytical standard
-
DNA from a control source (e.g., calf thymus)
-
Hydrochloric Acid (HCl), trace metal grade
-
Sodium Acetate, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Enzymes for DNA extraction (e.g., Proteinase K, RNase A)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
HPLC System: A binary or quaternary pump system capable of delivering precise gradients, an autosampler with temperature control, and a column thermostat.
-
Electrochemical Detector: An amperometric detector equipped with a glassy carbon working electrode and an Ag/AgCl reference electrode.[5]
-
HPLC Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data Acquisition System: Chromatography software for instrument control and data analysis.
-
Standard laboratory equipment: pH meter, analytical balance, centrifuges, vortex mixer, heating block/water bath.
Detailed Protocols
Protocol 1: DNA Extraction and Purification
This protocol is a general guideline. The specific choice of DNA extraction kit or method should be validated for efficiency and for preventing artificial DNA damage.
-
Homogenize tissue or cell samples according to standard laboratory procedures.
-
Perform cell lysis and protein digestion using a suitable buffer containing Proteinase K.
-
Treat the lysate with RNase A to remove RNA contamination.
-
Isolate DNA using phenol-chloroform extraction, ethanol precipitation, or a commercial DNA isolation kit.
-
Wash the final DNA pellet with 70% ethanol and resuspend in a small volume of ultrapure water.
-
Assess DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).
Protocol 2: DNA Hydrolysis to Release N7-HEG
The N7-glycosidic bond in N7-substituted purines is labile and can be cleaved under mild conditions. Thermal or mild acid hydrolysis is preferred over enzymatic hydrolysis for releasing N7-adducted bases, as it is efficient and avoids potential issues with enzyme inhibition by bulky adducts.[11][12][13]
-
Aliquot a known amount of DNA (e.g., 50-100 µg) into a microcentrifuge tube.
-
Add ultrapure water to a final volume of 190 µL.
-
Add 10 µL of 1 M HCl to achieve a final concentration of 0.05 M HCl.[14]
-
Incubate the sample at 70°C for 30-60 minutes to induce depurination and release the N7-HEG base.[14]
-
Immediately cool the sample on ice to stop the reaction.
-
Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant containing the released bases to a new tube for analysis or cleanup.
Protocol 3: Sample Cleanup (Optional but Recommended)
For complex biological matrices, a solid-phase extraction (SPE) step can significantly reduce interference and protect the analytical column.[15][16]
-
Condition a C18 SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of ultrapure water.
-
Load the hydrolyzed DNA supernatant onto the cartridge.
-
Wash the cartridge with ultrapure water to remove polar interferences (e.g., salts).
-
Elute the N7-HEG and other bases with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of the HPLC mobile phase for injection.
HPLC-EC System Parameters
The following parameters have been shown to provide excellent separation and sensitive detection for N7-HEG.[5] Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Reversed-Phase C18, 5 µm (4.6 x 250 mm) | Provides good retention and separation of purine bases from more polar components.[17] |
| Mobile Phase | 50 mM Sodium Acetate buffer (pH 5.0) with 3-5% Methanol | Isocratic elution is often sufficient. The buffer controls the ionization state of the analyte for reproducible retention, while the organic modifier adjusts retention time. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate that provides a balance between analysis time and chromatographic resolution. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 20 - 50 µL | Dependent on sample concentration and method sensitivity. |
| EC Detector | Amperometric Cell with Glassy Carbon Electrode | Glassy carbon is a robust electrode material suitable for oxidative detection.[10] |
| Applied Potential | +1.1 V to +1.35 V vs. Ag/AgCl | This potential is sufficient to oxidize N7-HEG efficiently while minimizing the response from unmodified guanine, thereby enhancing selectivity.[5][8] |
| Detector Range | 1 - 10 nA | Adjust based on the expected concentration of the analyte to ensure the signal is on scale. |
Data Analysis, Quantification, and System Validation
Calibration and Quantification
A self-validating system requires a robust calibration.[18][19]
-
Prepare a Stock Solution: Accurately weigh a known amount of N7-HEG standard and dissolve it in a known volume of mobile phase or ultrapure water.
-
Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the samples. A linear response was observed in the range of 0.11 to 13 pmol in previous studies.[5]
-
Generate Calibration Curve: Inject each standard onto the HPLC-EC system. Plot the peak area of N7-HEG against its concentration. Perform a linear regression analysis. The curve should have a correlation coefficient (r²) of ≥0.995.
-
Quantify Samples: Inject the prepared biological samples. Determine the peak area for N7-HEG and calculate its concentration using the regression equation from the calibration curve.
-
Normalize Data: Express the final result as the number of N7-HEG adducts per number of normal nucleotides (e.g., pmol N7-HEG per µmol guanine or adducts per 10⁶ DNA bases).
Method Validation Principles
For use in drug development or regulated studies, the analytical method must be validated.[20][21] Key parameters to assess include:
-
Specificity: Ensure no interfering peaks co-elute with N7-HEG by analyzing blank matrix samples.
-
Linearity and Range: As described in the calibration section.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically Signal-to-Noise ratio of ~3:1), while the LOQ is the lowest concentration that can be accurately quantified (S/N ~10:1). Detection limits for HPLC-EC can reach 1 N7-HEG per 6 x 10⁶ nucleotides.[5]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.
-
Stability: Assess the stability of N7-HEG in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).[22]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Low Signal | 1. Incorrect EC potential. 2. Adduct degradation. 3. Electrode fouling. 4. Inefficient hydrolysis. | 1. Verify detector settings and potential. 2. Ensure samples are kept cold and processed promptly. 3. Polish the glassy carbon electrode according to the manufacturer's instructions. 4. Optimize hydrolysis time and temperature. |
| High Background Noise | 1. Contaminated mobile phase. 2. Air bubbles in the detector. 3. Electrical interference. | 1. Prepare fresh mobile phase with HPLC-grade reagents and filter/degas thoroughly. 2. Purge the pump and detector. 3. Ensure proper grounding of the HPLC-EC system. |
| Drifting Baseline | 1. Column not equilibrated. 2. Temperature fluctuations. 3. Electrode surface changing. | 1. Allow sufficient time for column equilibration before starting the run. 2. Use a column thermostat. 3. Clean and polish the working electrode. |
| Poor Peak Shape | 1. Column contamination or degradation. 2. Sample overload. 3. Incompatible sample solvent. | 1. Flush the column with a strong solvent or replace if necessary. 2. Dilute the sample. 3. Reconstitute the final sample in the mobile phase. |
Conclusion
The HPLC-EC method detailed in this application note is a highly sensitive, specific, and robust technique for the quantification of the DNA adduct this compound. By carefully following the outlined protocols for sample preparation, hydrolysis, and chromatographic analysis, researchers can obtain reliable and reproducible data. This method serves as an invaluable tool in the fields of toxicology, molecular epidemiology, and drug development for assessing the genotoxic risk associated with ethylene oxide exposure.
References
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Park, J. W., Cundy, K. C., & Ames, B. N. (1989). Detection of DNA adducts by high-performance liquid chromatography with electrochemical detection. Carcinogenesis, 10(5), 827–832. Available from: [Link]
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van Delft, J. H., van den Ende, A. M., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281–289. Available from: [Link]
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Li, F., Wang, Y., & Wang, H. (2019). Comparison of Different Hydrolysis Methods in DNA Adducts Analysis and Application. Chinese Journal of Analytical Chemistry, 47(7), 1017-1025. Available from: [Link]
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Floyd, R. A., Watson, J. J., Wong, P. K., Altmiller, D. H., & Rickard, R. C. (1986). Hydroxyl free radical adduct of deoxyguanosine: sensitive detection and mechanisms of formation. Free Radical Research Communications, 1(3), 163-172. Available from: [Link]
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Phillips, D. H. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 223–225. Available from: [Link]
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Rusyn, I., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 267–273. Available from: [Link]
-
Chen, H. J., & Chiang, C. H. (2014). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. Analytical and Bioanalytical Chemistry, 406(23), 5679–5688. Available from: [Link]
-
Swenberg, J. A., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3052–3059. Available from: [Link]
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Koc, H., & Swenberg, J. A. (2005). Measuring DNA Nucleobase Adducts Using Neutral Hydrolysis and Liquid Chromatography-Mass Spectrometry. Critical Reviews™ in Eukaryotic Gene Expression, 15(4). Available from: [Link]
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National Research Council (US) Committee on Biologic Markers. (1989). Biomarkers in Reproductive and Developmental Toxicology. National Academies Press (US). Available from: [Link]
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Creative Biolabs. (n.d.). Electrochemical DNA Biosensors for DNA Damage Detection. Retrieved from [Link]
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Paleček, E., & Fojta, M. (2007). Electrochemical DNA Sensors for Detection of DNA Damage. Sensors, 7(3), 391-412. Available from: [Link]
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Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical cancer research : an official journal of the American Association for Cancer Research, 14(19), 5967–5976. Available from: [Link]
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Glöckner, G., et al. (2018). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Archives of Toxicology, 92(8), 2517–2527. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for Ethylene Oxide. U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]
-
Swenberg, J. A., et al. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052-3059. Available from: [Link]
-
Lee, J. W., et al. (2006). Validation of Analytic Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(10), 2243–2257. Available from: [Link]
-
Ishii-Watabe, A., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Bioanalysis, 13(18), 1421–1436. Available from: [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(4), 415–421. Available from: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Walker, V. E., et al. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787–1796. Available from: [Link]
-
Ishii-Watabe, A., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Future Science OA, 7(10), FSO754. Available from: [Link]
-
Hemeryck, L. Y., et al. (2023). Perspectives for DNA adductomics in large-scale exposomics: upscaling sample preparation and preprocessing data. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 40. Available from: [Link]
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Chau, C. H., et al. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research, 14(19), 5967-5976. Available from: [Link]
-
Giese, R. W., et al. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 70-75. Available from: [Link]
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Antec Scientific. (n.d.). DNA adduct analysis. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 20). The Role of HPLC in DNA Analysis. Retrieved from [Link]
-
Giese, R.W., et al. (2005). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 18(1), 70-75. Available from: [Link]
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Application Note: Quantitative Analysis of the Ethylene Oxide Biomarker N7-(2-Hydroxyethyl)guanine in Human Urine using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N7-(2-hydroxyethyl)guanine (N7-HEG) in human urine. N7-HEG is a critical biomarker for assessing exposure to ethylene oxide, a known human carcinogen.[1][2] The protocol herein provides a comprehensive workflow, from sample collection and preparation using mixed-mode solid-phase extraction (SPE) to the specifics of LC-MS/MS analysis and method validation, tailored for researchers, toxicologists, and drug development professionals.
Introduction: The Significance of this compound
Ethylene oxide (EO) is a widely utilized industrial chemical and sterilant; however, it is also classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Exposure to EO can occur in occupational settings and through environmental sources. Furthermore, EO is produced endogenously through the metabolism of ethylene, a natural product of physiological processes like lipid peroxidation.[1][2]
EO is an alkylating agent that reacts with DNA to form adducts, with the primary product being this compound (N7-HEG).[1][3] This adduct is chemically unstable and can be excised from DNA either spontaneously or through enzymatic repair mechanisms, and is subsequently excreted in the urine.[4] Consequently, the quantification of N7-HEG in urine serves as a reliable, non-invasive biomarker to assess both endogenous and exogenous exposure to ethylene oxide.[4] Accurate measurement of urinary N7-HEG is crucial for risk assessment, molecular epidemiology studies, and monitoring occupational exposure.[2][4] This application note describes a highly sensitive and specific LC-MS/MS method developed for this purpose.
Pre-Analytical Considerations: Sample Integrity is Key
The reliability of any bioanalytical data begins with proper sample collection and handling.
-
Sample Collection: First morning void urine samples are often preferred as they are more concentrated. However, 24-hour urine collections can also be used for a more comprehensive assessment of daily excretion.
-
Storage: Urine samples should be collected in sterile containers and immediately frozen at -20°C or, for long-term storage, at -80°C to minimize degradation of the analyte. Multiple freeze-thaw cycles should be avoided.[1]
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) is indispensable. This compound-d4 is commercially available and should be used.[1] The SIL-IS should be spiked into the urine sample prior to the extraction process to account for any variability in extraction efficiency and potential matrix effects.
Analytical Workflow: From Urine to Data
The analytical procedure involves three main stages: Solid-Phase Extraction (SPE) for sample clean-up and concentration, Liquid Chromatography (LC) for separation, and Tandem Mass Spectrometry (MS/MS) for detection and quantification.
Caption: Overall workflow for the analysis of N7-HEG in urine.
Detailed Protocol: Solid-Phase Extraction (SPE)
Given the polar nature of N7-HEG, a mixed-mode solid-phase extraction, combining reversed-phase and cation exchange mechanisms, provides a robust method for isolation from the complex urinary matrix.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, 30 mg/1 mL)
-
Urine samples, thawed and centrifuged
-
This compound-d4 internal standard (IS)
-
2% Formic Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Nitrogen evaporator
-
LC-MS grade water and acetonitrile
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex and centrifuge at 4000 x g for 10 minutes to pellet any sediment.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike with 20 µL of N7-HEG-d4 IS solution (concentration to be optimized based on expected analyte levels). Vortex to mix.
-
Acidify the sample by adding 1 mL of 2% formic acid in water. This ensures the guanine moiety is protonated for retention on the cation exchange phase.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample (2 mL total volume) onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the N7-HEG and its IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the guanine, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol: LC-MS/MS Parameters
Instrumentation:
-
A high-performance liquid chromatography (UHPLC/UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Value | Rationale |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) | Provides good retention and peak shape for polar compounds like N7-HEG.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5-10 µL | |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Gradient | 0-2 min: 2% B; 2-8 min: 2-30% B; 8-8.1 min: 30-95% B; 8.1-9 min: 95% B; 9.1-12 min: 2% B | A shallow initial gradient is crucial for retaining and separating the polar N7-HEG from early-eluting matrix components. |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400°C |
| Gas Flow Rates | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
MRM Transitions:
The primary fragmentation of N7-HEG involves the loss of the hydroxyethyl-imidazole portion of the molecule, resulting in a characteristic product ion corresponding to the protonated guanine base.
Caption: Proposed fragmentation of N7-HEG in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N7-HEG | 196.1 | 152.1 | 100 | Optimize (start at 15-20 eV) |
| N7-HEG-d4 (IS) | 200.1 | 156.1 | 100 | Optimize (start at 15-20 eV) |
Note on Collision Energy (CE): The optimal CE is instrument-dependent. It should be empirically determined by infusing a standard solution of N7-HEG and varying the CE to find the value that yields the maximum intensity for the 196.1 -> 152.1 transition.
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5]
Validation Parameters:
| Parameter | Acceptance Criteria | Key Considerations |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | A calibration curve should be prepared in a surrogate matrix (e.g., synthetic urine or stripped urine) with at least 6 non-zero concentration levels. A typical range could be 0.1 to 50 ng/mL. |
| Accuracy & Precision | Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days.[4][6] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank urine. | |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. | Assessed by comparing the analyte response in post-extraction spiked samples to the response in neat solution. |
| Recovery | Consistent and reproducible, though not required to be 100%. | Calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | Analyte concentration within ±15% of the initial concentration. | Evaluated under various conditions: freeze-thaw stability (3 cycles), short-term bench-top stability, and long-term storage stability at -80°C.[1] |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of the ethylene oxide exposure biomarker this compound in human urine by LC-MS/MS. The detailed steps for sample preparation using mixed-mode SPE, coupled with optimized LC and MS/MS parameters, offer a selective, sensitive, and robust method. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data suitable for clinical research, occupational health monitoring, and regulatory submissions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Marsden, D. A., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3052-3059. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Wu, K. Y., et al. (2011). Comparative analysis of urinary this compound for ethylene oxide- and non-exposed workers. Toxicology Letters, 205(1), 21-26. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for Ethylene Oxide. [Link]
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Application Note: High-Throughput Quantification of N7-(2-Hydroxyethyl)guanine in Urine Using Automated On-line Solid-Phase Extraction Coupled with LC-MS/MS
Abstract
This application note presents a detailed, robust, and high-throughput method for the quantification of N7-(2-hydroxyethyl)guanine (N7-HEG), a critical biomarker of exposure to ethylene oxide. The protocol leverages the power of on-line solid-phase extraction (SPE) coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated approach minimizes manual sample handling, reduces analytical variability, and significantly increases sample throughput, making it ideal for clinical research and large-scale biomonitoring studies. We detail the complete workflow from urine sample preparation to data acquisition, explaining the scientific rationale behind key steps to ensure methodological transparency and reproducibility.
Introduction: The Significance of this compound
Ethylene oxide (EO) is a widely used industrial chemical and a known human carcinogen.[1][2] Exposure to EO can occur in occupational settings, through environmental sources, and even from endogenous metabolic processes.[1][3] Upon entering the body, this reactive alkylating agent can form adducts with macromolecules, including DNA. The primary and most abundant DNA adduct formed is this compound (N7-HEG).[1][2][3]
Due to its stability and direct correlation with EO exposure, N7-HEG is an invaluable biomarker for assessing both recent and chronic exposure levels and the associated genotoxic risk.[1][4] Accurate and sensitive quantification of N7-HEG in accessible biological matrices like urine is crucial for toxicological studies, risk assessment, and monitoring exposed populations.[5]
Traditional methods for DNA adduct analysis often involve laborious off-line sample preparation, which can be a bottleneck for large studies and a source of error. On-line solid-phase extraction (SPE) integrated with LC-MS/MS offers a superior alternative.[3][6] This technique automates the sample clean-up and concentration steps, seamlessly transferring the purified analyte to the analytical column for separation and highly specific detection by tandem mass spectrometry.[7][8] The result is a streamlined workflow with enhanced sensitivity, precision, and throughput.
Scientific Principles of the On-line SPE-LC-MS/MS Workflow
The core of this method is the automated switching between two key phases: (1) Sample Loading and Clean-up and (2) Analyte Elution and Separation . A switching valve directs the flow path.
-
Phase 1: Loading & Clean-up: The urine sample is injected and loaded onto a specialized on-line SPE cartridge. A loading pump delivers the sample and a subsequent wash solvent at a higher flow rate. The SPE sorbent, typically a polymeric reversed-phase material, retains the moderately polar N7-HEG while highly polar matrix components like salts and urea are washed to waste. This step is critical for minimizing ion suppression in the mass spectrometer.
-
Phase 2: Elution & Separation: After the wash, the switching valve reconfigures the fluidic path. The analytical HPLC gradient flows through the SPE cartridge in the reverse direction (back-elution). The stronger organic mobile phase elutes N7-HEG from the SPE cartridge directly onto the analytical column, where it is focused into a sharp band. The chromatographic gradient then proceeds to separate N7-HEG from any remaining interferences before it enters the mass spectrometer for detection.
This integrated approach ensures that the entire analyte mass captured on the SPE cartridge is transferred to the analytical system, maximizing sensitivity.
Experimental Protocol
Materials and Reagents
-
Standards: this compound (N7-HEG) and stable isotope-labeled internal standard N7-(2-hydroxyethyl-d4)guanine (N7-HEG-d4).[4]
-
Solvents: LC-MS grade water, methanol, acetonitrile, and formic acid.
-
Sample Matrix: Human urine, collected and stored at -80°C until analysis.
Instrumentation
-
UHPLC System: A binary or quaternary UHPLC system equipped with an on-line SPE module (including a high-pressure switching valve and a loading pump).
-
On-line SPE Cartridge: Polymeric reversed-phase cartridge (e.g., Agilent PLRP-S or equivalent divinylbenzene polymer).[1] These are robust across a wide pH range and suitable for retaining moderately polar analytes from aqueous matrices.[9][10]
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet cellular debris and particulates.
-
Transfer 950 µL of the supernatant to a 2 mL autosampler vial.
-
Add 50 µL of the N7-HEG-d4 internal standard (IS) working solution (e.g., at 20 ng/mL) to each vial for a final concentration of 1 ng/mL.
-
Vortex briefly and place the vials in the autosampler at 4°C.
On-line SPE and LC-MS/MS Method
The system is configured as a two-pump system: one for loading/washing the SPE cartridge and one for the analytical gradient.
On-line SPE Parameters
| Parameter | Value | Rationale |
|---|---|---|
| SPE Cartridge | Polymeric Reversed-Phase, 2.1 x 12.5 mm | Excellent retention for polar and moderately polar analytes from aqueous samples; stable across a wide pH range.[1][9] |
| Loading/Wash Solvent | 0.1% Formic Acid in Water | A weak, aqueous solvent to load the sample and wash away highly polar interferences (salts, urea) without eluting the analyte. |
| Loading/Wash Flow Rate | 2.0 mL/min | Higher flow rate allows for rapid loading and washing, reducing overall cycle time. |
| Sample Injection Volume | 50 µL | |
| Loading/Wash Time | 1.5 min | Sufficient time to load the sample and thoroughly wash the cartridge, directing matrix components to waste. |
| Elution/Transfer | Back-flush elution onto the analytical column using the analytical gradient. | Back-flushing provides sharper peaks and better transfer efficiency. |
LC & MS/MS Parameters | Parameter | Value | | :--- | :--- | | Analytical Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Analytical Flow Rate | 0.3 mL/min | | Gradient | 0-1.5 min: 2% B (Transfer/Focusing); 1.5-5.0 min: 2-40% B; 5.0-5.5 min: 40-95% B; 5.5-6.5 min: 95% B; 6.6-8.0 min: 2% B (Re-equilibration) | | Ionization Mode | ESI Positive | | Detection Mode | Selected Reaction Monitoring (SRM) | | SRM Transitions | N7-HEG: m/z 196 → 152; N7-HEG-d4: m/z 200 → 156 | The transition m/z 196 → 152 corresponds to the protonated molecule fragmenting to the protonated guanine base.[11] | | Collision Energy | Optimized for each transition (typically 15-25 eV) | | Dwell Time | 100 ms |
Workflow Visualization
The following diagram illustrates the automated workflow managed by the switching valve.
Caption: Automated workflow for on-line SPE-LC-MS/MS analysis of N7-HEG.
Expected Performance and Discussion
This method is designed for high sensitivity and reproducibility, which are essential for biomonitoring studies where analyte concentrations can be low.
Table 1: Expected Method Performance Characteristics
| Parameter | Expected Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 15 fmol on column[11] |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 ng/mL in urine |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Causality Behind Experimental Choices
-
Choice of SPE Sorbent: A polymeric reversed-phase sorbent is selected over a traditional silica-based C18 phase due to its superior stability at various pH levels and its enhanced retention of more polar compounds like N7-HEG.[9][10] This ensures consistent performance even with variable urine sample compositions.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): N7-HEG-d4 is the ideal internal standard.[4] It co-elutes with the native analyte and experiences identical conditions during extraction, transfer, and ionization. Its use is critical for correcting variations in sample matrix effects, extraction efficiency, and instrument response, thereby ensuring the highest degree of accuracy and precision in quantification.[12][13]
-
Tandem Mass Spectrometry (MS/MS): The use of Selected Reaction Monitoring (SRM) provides exceptional specificity.[11] By monitoring a specific precursor ion (the mass of N7-HEG) and its unique fragment ion, chemical noise is drastically reduced, allowing for confident detection and quantification of the analyte at very low levels, even in a complex matrix like urine.
Conclusion
The described on-line SPE-LC-MS/MS method provides a powerful, automated, and sensitive solution for the quantitative analysis of the ethylene oxide exposure biomarker this compound in human urine. By minimizing manual intervention and matrix effects, this protocol delivers the high-throughput capacity and data quality required for demanding applications in toxicology, clinical research, and drug development. The self-validating system, anchored by the use of a stable isotope-labeled internal standard, ensures trust and reliability in the generated data.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for Ethylene Oxide. ATSDR. Retrieved from [Link]
-
Marsden, D. A., Jones, D. J., Lamb, J. H., & Farmer, P. B. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. Retrieved from [Link]
-
Rusyn, I., Asakura, S., Bairoch, A., Ceder, R., Evelo, C. T., Fink-Gremmels, J., ... & Wishart, D. S. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3057–3064. Retrieved from [Link]
-
Chao, M. R., Wang, C. C., & Chen, C. Y. (2006). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Biochemical Journal, 402(1), 141-148. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. PubMed Central. Retrieved from [Link]
-
Biotage. (n.d.). On-line SPE cartridges. Retrieved from [Link]
-
Cheng, J. L., Hsieh, Y. S., & Chiu, T. C. (2018). Urinary DNA Adductomics – A Novel Approach for Exposomics. PubMed Central. Retrieved from [Link]
-
Liao, P. C., Chiu, H. H., & Chen, C. Y. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(3), 336–343. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Online Solid Phase Extraction (SPE) Cartridges. Retrieved from [Link]
-
Ger-sner, A., Schutze, A., & Butschke, A. (2019). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. MDPI. Retrieved from [Link]
-
Wu, I. L., & Lin, C. C. (2014). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (2015). Increased Sample Throughput and Capacity for Online SPE Enrichment. Retrieved from [Link]
-
Einsteinium Chemie. (n.d.). Internal standards. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]
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Application Note & Protocol: Quantification of N7-(2-Hydroxyethyl)guanine in Tissue DNA by LC-MS/MS
Abstract
This document provides a comprehensive, field-proven protocol for the sensitive and accurate quantification of N7-(2-Hydroxyethyl)guanine (N7-HEG) in tissue DNA. N7-HEG is the primary DNA adduct formed by ethylene oxide (EO), a known human carcinogen, making its quantification a critical biomarker for assessing exposure and potential cancer risk.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from tissue processing to final data analysis, grounded in established scientific principles and methodologies. The protocol emphasizes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to ensure the highest level of accuracy and reproducibility.
Introduction: The Significance of N7-HEG as a Biomarker
Ethylene oxide (EO) is a widely used industrial chemical and a known human carcinogen.[2] It is also formed endogenously through the metabolism of ethylene.[1][3] EO is a direct-acting alkylating agent that reacts with nucleophilic sites in DNA, forming various adducts.[4] The most abundant of these is this compound (N7-HEG), which serves as a reliable biomarker for both exogenous and endogenous EO exposure.[1][3][5] The ability to accurately measure N7-HEG levels in tissue DNA is crucial for toxicological studies, human risk assessment, and in the development of pharmaceuticals where EO may be used as a sterilant.[1][6]
The quantification of DNA adducts like N7-HEG presents an analytical challenge due to their low abundance, typically in the range of one adduct per 107 to 108 normal nucleotides.[1][3][7] Therefore, highly sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior sensitivity and structural confirmation.[1][8][9] This protocol is built upon the principles of stable isotope dilution LC-MS/MS, which is a robust and quantitative method.[9][10]
Experimental Workflow Overview
The quantification of N7-HEG in tissue DNA involves a multi-step process that begins with the isolation of high-quality DNA and culminates in the instrumental analysis of the liberated adduct. The integrity of the entire process is paramount to achieving reliable and reproducible results.
Figure 1: Overall experimental workflow for N7-HEG quantification in tissue DNA.
Detailed Protocols
Materials and Reagents
-
Chemicals: N7-HEG analytical standard, N7-HEG-d4 (or other stable isotope-labeled) internal standard, Proteinase K, RNase A, Phenol:Chloroform:Isoamyl Alcohol (25:24:1), Chloroform:Isoamyl Alcohol (24:1), 3M Sodium Acetate (pH 5.2), 100% Ethanol (ice-cold), 70% Ethanol (ice-cold), Ultra-pure water, Formic acid, Acetonitrile (LC-MS grade).
-
Kits: Commercial genomic DNA extraction kits (e.g., Qiagen DNeasy Blood & Tissue Kit) can be used as an alternative to the manual protocol.[11]
-
Equipment: Homogenizer, thermal mixer/heating block, microcentrifuge, UV-Vis spectrophotometer (e.g., NanoDrop), LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Step-by-Step DNA Extraction from Tissue
This protocol is designed for up to 25 mg of animal tissue.[12] All steps should be performed on ice unless otherwise stated to minimize DNA degradation.
-
Tissue Preparation: Weigh 10-25 mg of frozen tissue and place it in a 1.5 mL microfuge tube.[12] It is critical to keep the tissue frozen until the lysis buffer is added.[12]
-
Lysis: Add 180 µL of appropriate lysis buffer (from a commercial kit or a lab-prepared buffer) and 20 µL of Proteinase K.[12] Vortex immediately to ensure the tissue is fully submerged.
-
Incubation: Incubate at 56°C in a thermal mixer with agitation until the tissue is completely lysed (typically 1-3 hours).[12]
-
RNA Removal: Add RNase A to a final concentration of 100 µg/mL and incubate at room temperature for 2 minutes.
-
DNA Purification (Manual Method):
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >10,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Washing: Wash the DNA pellet with 500 µL of ice-cold 70% ethanol to remove salts.[11] Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 50-100 µL of ultra-pure water or a suitable buffer.
-
Quantification and Purity Check: Measure the DNA concentration and purity using a UV-Vis spectrophotometer. A260/A280 ratio should be ~1.8 and A260/A230 ratio should be >2.0.
Step-by-Step N7-HEG Liberation and Sample Preparation
-
Internal Standard Spiking: To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the stable isotope-labeled internal standard (e.g., N7-HEG-d4).[7][13] The use of an internal standard is crucial as it accounts for any variability and loss during sample processing and instrumental analysis.[10][14]
-
DNA Hydrolysis:
-
Thermal Hydrolysis: This is a common and straightforward method. Heat the DNA sample in water at 100°C for 30-60 minutes.[7][13] This condition is sufficient to cleave the glycosidic bond of the adducted N7-guanine, releasing it as a free base.
-
Acidic Hydrolysis: Alternatively, hydrolysis can be performed using a dilute acid (e.g., 0.1 M HCl or formic acid) at a controlled temperature (e.g., 70-90°C) for 30-60 minutes.[15]
-
-
Protein Removal: After hydrolysis, centrifuge the sample at high speed (>12,000 x g) for 10 minutes to pellet any precipitated protein and DNA backbone remnants.
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a mixed-mode or reverse-phase SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interfering substances.
-
Elute the N7-HEG adduct with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The instrumental analysis is performed using a highly sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][3]
Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm) is typically used for separation.[15][16]
-
Gradient: A typical gradient would start with a high aqueous percentage, ramping up the organic phase to elute the analyte.
-
Flow Rate: 0.1 - 0.4 mL/min, depending on the column dimensions.[15][16]
-
Column Temperature: 40-50°C.[15]
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The following table summarizes the typical mass transitions for N7-HEG and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]+, and the product ion is a characteristic fragment.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N7-HEG | 196.1 | 152.1 | Optimized for instrument |
| N7-HEG-d4 | 200.1 | 156.1 | Optimized for instrument |
The specific collision energy and other source parameters must be optimized for the specific mass spectrometer being used.
Data Analysis and Quality Control
The accurate quantification of N7-HEG relies on a systematic approach to data analysis and stringent quality control measures.
Figure 2: Data analysis pipeline for N7-HEG quantification.
-
Calibration Curve: Prepare a series of calibration standards containing known amounts of N7-HEG and a fixed amount of the internal standard. Process these standards in the same manner as the samples if possible, or spike into a control matrix. Plot the peak area ratio (N7-HEG / N7-HEG-d4) against the concentration of N7-HEG to generate a calibration curve. A linear regression with R2 > 0.99 is expected.[8]
-
Quantification: Integrate the peak areas for N7-HEG and the internal standard in the sample chromatograms. Calculate the peak area ratio and determine the amount of N7-HEG in the sample using the calibration curve.
-
Normalization: The final result is typically expressed as the number of adducts per unit of normal DNA. To do this, use the initial amount of DNA in the analysis and the calculated amount of N7-HEG.
Formula: (moles of N7-HEG / moles of nucleotides) x 108 = N7-HEG adducts / 108 nucleotides
-
Quality Control:
-
Blanks: Analyze procedural blanks to ensure no contamination.
-
Quality Control Samples (QCs): Analyze QCs at low, medium, and high concentrations within the calibration range to ensure the accuracy and precision of the run.
-
Limit of Detection (LOD) and Quantification (LOQ): The method should be validated to determine its sensitivity. Highly sensitive LC-MS/MS methods can achieve LODs in the low femtomole range.[1][8]
-
Trustworthiness and Self-Validation
The protocol described herein is designed as a self-validating system. The core of this is the correct use of a stable isotope-labeled internal standard .[10][14] This standard is chemically identical to the analyte but mass-distinguishable.[17] By adding it at the earliest possible stage (before hydrolysis), it experiences the same processing, potential for loss, and ionization effects in the mass spectrometer as the endogenous N7-HEG.[10] Therefore, the ratio of the analyte to the internal standard remains constant regardless of these variations, ensuring the final calculated concentration is accurate and reliable. The linearity of the calibration curve and the performance of the QC samples provide further validation for each analytical batch.
References
- Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290-299. [Link]
- van Sittert, N. J., & van Vliet, E. W. (1988). Analysis of macromolecular ethylene oxide adducts. International Archives of Occupational and Environmental Health, 60(3), 141-144. [Link]
- Williams, D. K., & Schivins, J. L. (2010). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in Molecular Biology, 610, 215-225. [Link]
- Tsai, Y. C., et al. (2011). Comparative analysis of urinary this compound for ethylene oxide- and non-exposed workers. Toxicology Letters, 202(3), 209-215. [Link]
- Rusyn, I., et al. (2005). Effects of Ethylene Oxide and Ethylene Inhalation on DNA Adducts, apurinic/apyrimidinic Sites and Expression of Base Excision DNA Repair Genes in Rat Brain, Spleen, and Liver. DNA Repair, 4(11), 1239-1251. [Link]
- Walker, V. E., et al. (1999). Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide. Carcinogenesis, 20(9), 1773-1786. [Link]
- Phillips, D. H., & Castegnaro, M. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301-315. [Link]
- Lemière, F., et al. (2005). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 18(1), 123-130. [Link]
- Rusyn, I., et al. (2005). Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. SciSpace. [Link]
- Lemière, F., et al. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. PubMed. [Link]
- Valdez-Flores, C., et al. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Regulatory Toxicology and Pharmacology, 133, 105202. [Link]
- The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
- Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(4), 425-432. [Link]
- Marsden, D. A., et al. (2006). Determination of N7HEG adducts in ethylene oxide treated rats using LC-MS/MS. Toxicology Letters, 164, S223. [Link]
- Li, H., et al. (2011). A sensitive high performance liquid chromatography-positive electrospray tandem mass spectrometry method for N7-[2-[(2-hydroxyethyl)thio]-ethyl]guanine determination. Journal of Chromatography B, 879(21), 1959-1964. [Link]
- ToxGuide for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
- Wang, Y., et al. (2019). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 7(2), 26. [Link]
- Hidayati, F. N., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 33(1), 108-116. [Link]
- Chen, H. J. C., & Chi, L. H. (2012). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Traditional and Conventional Medicine, 2(1), 29-38. [Link]
- Methods for the Detection of DNA Adducts. Springer Nature Experiments. [Link]
- Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6896-6904. [Link]
- Hidayati, F. N., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
- Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. [Link]
- Dose-Response Relationships for this compound Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. ResearchGate. [Link]
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
- Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 31. [Link]
- Bytheway, D., et al. (2011). Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts. Analytical and Bioanalytical Chemistry, 401(3), 969-979. [Link]
- Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
- Combining LC/MS/MS Product-ion Scan Technology with GC/MS Analysis to Identify Drugs and Poisons in Postmortem Fluids and Tissue. Office of Justice Programs. [Link]
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- 17. youtube.com [youtube.com]
Application Notes and Protocols: N7-(2-Hydroxyethyl)guanine as a Molecular Dosimeter
Introduction: The Critical Role of Molecular Dosimetry in Toxicology and Drug Development
In the fields of toxicology, occupational health, and pharmaceutical development, understanding the precise dose of a chemical or drug that interacts with its biological target is paramount. This concept, known as molecular dosimetry, moves beyond measuring external exposure levels to quantifying the amount of a substance that directly modifies critical cellular macromolecules like DNA. Such measurements provide a biologically relevant dose that is more closely correlated with toxicological outcomes or therapeutic efficacy. N7-(2-Hydroxyethyl)guanine (N7-HEG) has emerged as a robust and reliable molecular dosimeter for assessing exposure to ethylene oxide (EO) and certain chemotherapeutic agents.[1][2][3]
Ethylene oxide, a widely used industrial chemical and a known human carcinogen, exerts its genotoxic effects by alkylating DNA.[3][4] The most abundant DNA adduct formed is N7-HEG, which can be measured in various biological samples to provide a quantitative measure of EO exposure at the target site.[5][6] Furthermore, N7-HEG levels have been shown to correlate with the administered dose of certain alkylating chemotherapeutic drugs, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), offering a direct way to monitor drug delivery to tumor tissues.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N7-HEG as a molecular dosimeter. We will delve into the scientific principles, provide detailed, field-proven protocols for its quantification, and discuss the interpretation of the resulting data.
Scientific Principle: Formation and Significance of N7-HEG
This compound is formed through the covalent binding of an electrophilic hydroxyethyl group to the N7 position of guanine in the DNA molecule. This process, known as DNA adduction, is a primary mechanism of DNA damage induced by ethylene oxide and other hydroxyethylating agents. The N7 position of guanine is highly nucleophilic and is a common target for alkylating agents.
The formation of N7-HEG is a critical event for several reasons:
-
Biomarker of Exposure: As the major DNA adduct, the concentration of N7-HEG in a given tissue is directly proportional to the exposure level of the parent compound.[9][10] This dose-response relationship allows for the use of N7-HEG as a quantitative biomarker of exposure.[2]
-
Indicator of Genotoxicity: The formation of DNA adducts can lead to mutations if not properly repaired, which is a key step in the initiation of cancer. While N7-alkylguanine adducts are not as strongly miscoding as other types of adducts, their presence indicates that the DNA has been damaged and that other, potentially more mutagenic, adducts may also have formed.
-
Endogenous vs. Exogenous Exposure: It is important to note that N7-HEG can also be formed from endogenous sources, likely through the metabolic oxidation of endogenous ethylene.[3][4][5] Therefore, highly sensitive analytical methods are required to distinguish between background levels and adducts arising from external exposures.
The following diagram illustrates the formation of N7-HEG from ethylene oxide.
Caption: Formation of N7-HEG from ethylene oxide and its subsequent fate.
Experimental Protocols: Quantification of N7-HEG
The accurate quantification of N7-HEG requires highly sensitive and specific analytical techniques due to its low abundance in biological samples. The most common and robust methods involve mass spectrometry coupled with chromatographic separation.
Protocol 1: N7-HEG Quantification in DNA from Biological Tissues or Cells by LC-MS/MS
This protocol outlines the quantification of N7-HEG from DNA isolated from tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[3][10]
Materials:
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
This compound (N7-HEG) analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₄]-N7-HEG)
-
Microcentrifuge tubes
-
Heating block or water bath
-
LC-MS/MS system (e.g., coupled with an electrospray ionization source)
-
Analytical column (e.g., C18 reversed-phase)
Procedure:
-
DNA Isolation:
-
Isolate genomic DNA from tissue homogenates or cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).
-
-
DNA Hydrolysis:
-
To a microcentrifuge tube, add a known amount of DNA (typically 10-50 µg).
-
Spike the sample with a known amount of the stable isotope-labeled internal standard. The amount should be comparable to the expected level of N7-HEG.
-
Add 100 µL of 90% formic acid.
-
Heat the sample at 90°C for 60 minutes to induce neutral thermal hydrolysis, which specifically cleaves the N7-glycosidic bond, releasing the N7-HEG adduct as a free base.[11]
-
-
Sample Preparation for LC-MS/MS:
-
After hydrolysis, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the sample (e.g., 10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analyte.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification.[10] Monitor the specific precursor-to-product ion transitions for both N7-HEG and the internal standard. For N7-HEG, a common transition is m/z 196 -> m/z 152.[10]
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of the N7-HEG analytical standard spiked with the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of N7-HEG in the samples by interpolating their peak area ratios onto the standard curve.
-
Express the results as the number of N7-HEG adducts per unit of DNA (e.g., pmol/mg DNA or adducts per 10⁷ nucleotides).
-
The following diagram illustrates the LC-MS/MS workflow for N7-HEG quantification.
Caption: Workflow for N7-HEG quantification by LC-MS/MS.
Protocol 2: N7-HEG Quantification in DNA by GC-HRMS
For enhanced sensitivity and specificity, particularly for detecting low endogenous levels, gas chromatography-high-resolution mass spectrometry (GC-HRMS) can be employed.[9][12][13] This method involves derivatization of the analyte to make it volatile for GC analysis.
Materials:
-
All materials listed in Protocol 1.
-
Pentafluorobenzyl bromide (PFB-Br) for derivatization.
-
Pivalic anhydride for derivatization.
-
Solvents for extraction (e.g., 1-butanol).
-
Solid-phase extraction (SPE) cartridges (e.g., silica).
-
GC-HRMS system with an electron capture negative chemical ionization (EC/NCI) source.
Procedure:
-
DNA Isolation and Hydrolysis:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Purification and Derivatization:
-
After hydrolysis, the N7-HEG can be purified using techniques like reversed-phase HPLC.[12]
-
The purified adduct is then derivatized. A common approach involves reaction with pentafluorobenzyl bromide and pivalic anhydride.[12] This derivatization enhances the volatility and detectability of the analyte by GC-EC/NCI-MS.
-
-
GC-HRMS Analysis:
-
Inject the derivatized sample into the GC-HRMS system.
-
The GC separates the derivatized N7-HEG from other components.
-
The HRMS operating in EC/NCI mode provides high sensitivity and specificity for the detection of the derivatized adduct.[13]
-
-
Data Analysis:
-
Similar to the LC-MS/MS method, quantification is based on a standard curve generated with known amounts of derivatized N7-HEG standard and an internal standard.
-
Data Interpretation and Application
The quantitative data obtained from these protocols can be used in various applications:
-
Toxicology and Risk Assessment: By establishing a dose-response curve, the levels of N7-HEG can be used to assess the risk associated with exposure to ethylene oxide.[2][9] This is crucial for setting occupational exposure limits and for understanding the carcinogenic potential of this compound.
-
Drug Development: In the context of chemotherapy, measuring N7-HEG levels in tumor and normal tissues can provide a direct measure of drug delivery and target engagement.[7] This information can be used to optimize dosing regimens and to personalize treatment.
-
Molecular Epidemiology: N7-HEG can be used as a biomarker in epidemiological studies to investigate the link between environmental or occupational exposures and the risk of developing cancer.
Table 1: Comparison of Analytical Methods for N7-HEG Quantification
| Feature | HPLC-EC | GC-HRMS | LC-MS/MS |
| Principle | Electrochemical detection of the analyte after HPLC separation.[14] | Gas chromatography separation followed by high-resolution mass spectrometric detection of a derivatized analyte.[9][13] | Liquid chromatography separation followed by tandem mass spectrometric detection.[3][10] |
| Sensitivity | Moderate (pmol range).[14] | Very High (amol to fmol range).[13] | High (fmol range).[3][10] |
| Specificity | Moderate | Very High | High |
| Sample Prep | Relatively simple | Complex (derivatization required) | Moderately complex |
| Throughput | Moderate | Lower | Higher |
| Instrumentation | HPLC with electrochemical detector | GC coupled to a high-resolution mass spectrometer | LC coupled to a tandem mass spectrometer |
Trustworthiness and Self-Validating Systems
The reliability of N7-HEG as a molecular dosimeter is underpinned by the robustness of the analytical methods used for its quantification. The protocols described here are designed to be self-validating through several key features:
-
Use of Internal Standards: The incorporation of a stable isotope-labeled internal standard in every sample is critical. This standard co-elutes with the analyte and is subjected to the same experimental conditions, correcting for any variations in sample preparation, injection volume, and instrument response. This ensures the accuracy and precision of the quantification.
-
Standard Curve Calibration: The use of a multi-point calibration curve generated from an authentic analytical standard ensures the linearity and accuracy of the measurements over a range of concentrations.
-
Specificity of Detection: Tandem mass spectrometry (SRM) and high-resolution mass spectrometry provide a high degree of specificity, ensuring that the detected signal is indeed from N7-HEG and not from any interfering substances in the complex biological matrix.
-
Method Validation: Before routine use, the analytical method should be fully validated according to established guidelines (e.g., FDA or EMA). This includes assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This compound is a valuable and well-validated molecular dosimeter for assessing exposure to ethylene oxide and for monitoring the delivery of certain chemotherapeutic agents. The analytical protocols detailed in these application notes, particularly those based on LC-MS/MS and GC-HRMS, provide the sensitivity and specificity required for accurate quantification of this DNA adduct in biological samples. By providing a direct measure of the biologically effective dose, the use of N7-HEG as a molecular dosimeter can significantly enhance our understanding of the risks associated with chemical exposures and can aid in the development of more effective and safer drugs.
References
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Bodell, W. J., et al. (1995). Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. Clinical Cancer Research, 1(11), 1345-1350. [Link]
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van Delft, J. H., et al. (1991). Determination of this compound by HPLC with electrochemical detection. Chemical-Biological Interactions, 80(3), 281-289. [Link]
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Wu, K. Y., et al. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787-1792. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-343. [Link]
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Marsden, D. A., et al. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052-3059. [Link]
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Eide, I., et al. (1999). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 12(10), 979-984. [Link]
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Boysen, G., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76-94. [Link]
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Tretyakova, N., et al. (2015). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 28(5), 849-873. [Link]
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Swenberg, J. A., et al. (1999). Molecular dosimetry of this compound: Exposure assessment, mechanistic study, and potential for risk assessment. ProQuest Dissertations & Theses Global. [Link]
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Marsden, D. A., et al. (2009). Dose-response Relationships for this compound Induced by Low-Dose [14C]ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052-3059. [Link]
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Bodell, W. J., et al. (2011). Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. ResearchGate. [Link]
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Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290-299. [Link]
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Wu, K. Y., et al. (1999). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and exogenous this compound in rodents and its potential for human biological monitoring. Chemical Research in Toxicology, 12(8), 722-729. [Link]
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Huang, Y. F., et al. (2018). Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Journal of Exposure Science & Environmental Epidemiology, 28(6), 589-598. [Link]
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Johnson, F., et al. (1998). Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 33(10), 947-957. [Link]
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Kotandeniya, D., et al. (2015). Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA. Chemical Research in Toxicology, 28(6), 1275-1283. [Link]
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Sari, D. C., et al. (2020). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. IOP Conference Series: Materials Science and Engineering, 833, 012022. [Link]
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Rihs, H. P., et al. (2005). Molecular dosimetry of N7-(2-hydroxypropyl)guanine in tissues of F344 rats after inhalation exposure to propylene oxide. Toxicology and Applied Pharmacology, 203(3), 209-218. [Link]
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Matter, B., et al. (2021). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 22(16), 8872. [Link]
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Huang, Y. F., et al. (2018). Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. ResearchGate. [Link]
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Huang, Y. F., et al. (2018). Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Oulu University Library. [Link]
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Ju, S., et al. (2025). Protocol for the analysis of cell-free DNA end characteristics for accurate cancer diagnosis. STAR Protocols, 6(2), 103757. [Link]
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Application Note: Quantitative Analysis of N7-(2-Hydroxyethyl)guanine in Human Dried Blood Spots
A Validated LC-MS/MS Method for Biomarkering of Ethylene Oxide Exposure
Introduction: The Significance of N7-(2-Hydroxyethyl)guanine as a Biomarker
Ethylene oxide (EO) is a widely utilized industrial chemical and sterilant; however, it is also classified as a human carcinogen.[1][2] Exposure to EO can occur in occupational settings and is also a result of endogenous metabolic processes.[2][3] EO is an alkylating agent that can react with macromolecules like DNA to form adducts.[4] The primary DNA adduct formed is this compound (N7-HEG), making it a critical biomarker for assessing exposure to ethylene oxide and the associated potential cancer risk.[2][5] Accurate quantification of N7-HEG is essential for both toxicological studies and human risk assessment, allowing for the differentiation between endogenous and exogenous sources of exposure.[1][2]
This application note details a robust and validated method for the quantitative analysis of this compound in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Dried Blood Spot Advantage: A Paradigm Shift in Biomonitoring
Traditionally, biomarker analysis has relied on venous blood collection, a procedure that can be invasive, costly, and logistically challenging, especially for large-scale population studies.[6][7] Dried blood spot (DBS) sampling offers a compelling alternative with numerous advantages:
-
Minimally Invasive: Requires only a small volume of capillary blood, typically obtained via a simple finger prick.[6]
-
Cost-Effective: Reduces costs associated with sample collection, transportation, and storage.[8]
-
Sample Stability: Analytes are often more stable in dried blood, and the drying process can inactivate pathogens, reducing biohazard risks.[6][7]
-
Simplified Logistics: DBS cards are small, easy to handle, and can be shipped at ambient temperatures.[6][8]
These features make DBS an ideal matrix for population-wide biomonitoring and for studies in remote or resource-limited settings.[9][10]
Biochemical Pathway: Formation of this compound
Ethylene oxide, either from external exposure or endogenous production, is a reactive electrophile. It targets nucleophilic sites on the DNA molecule, with the N7 position of guanine being a primary site of adduction.[5] The formation of N7-HEG is a direct result of the covalent bonding of the hydroxyethyl group from ethylene oxide to the nitrogen at position 7 of the guanine base within the DNA strand.
Caption: Formation of this compound from Ethylene Oxide.
Experimental Workflow: From Sample to Result
The analytical workflow is designed to be robust and reproducible, ensuring high-quality data for research and clinical applications. The process involves DBS sample collection, extraction of DNA, hydrolysis to release the N7-HEG adduct, and subsequent analysis by LC-MS/MS.
Caption: Workflow for N7-HEG Analysis in Dried Blood Spots.
Detailed Protocols
Part 1: Dried Blood Spot Collection and Preparation
-
Sample Collection: Collect capillary blood from a finger prick onto a validated filter paper card (e.g., Whatman 903). Ensure the blood spot fully saturates the designated circle.
-
Drying: Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 4 hours, protected from direct sunlight and contamination.
-
Storage: Once completely dry, store the DBS cards in resealable plastic bags with a desiccant pack at -20°C or lower until analysis.[11]
-
Punching: Using a clean, single-use biopsy punch (e.g., 3 mm diameter), punch out a disc from the center of the dried blood spot.
Part 2: DNA Extraction and Hydrolysis
This protocol is adapted from established methods for DNA extraction from DBS.[12][13]
-
Lysis: Place the DBS punch into a 1.5 mL microcentrifuge tube. Add 200 µL of a suitable lysis buffer (e.g., containing proteinase K) and incubate at 56°C for 1 hour with gentle agitation.[13]
-
DNA Purification: Purify the DNA from the lysate using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.
-
Hydrolysis: To an aliquot of the extracted DNA, add a stable isotope-labeled internal standard (e.g., N7-HEG-d4). Heat the sample in a neutral buffer to induce depurination and release the N7-HEG adduct.[14]
-
Sample Cleanup: Purify the released adducts using solid-phase extraction (SPE) to remove interfering matrix components.
Part 3: LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[15][16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N7-HEG | 196.1 | 152.1 | 15 |
| N7-HEG-d4 (IS) | 200.1 | 156.1 | 15 |
Note: The precursor ion for N7-HEG is [M+H]+. The primary fragmentation involves the loss of the hydroxyethyl group.[17]
Method Validation: Ensuring Scientific Integrity
A comprehensive validation of the bioanalytical method is crucial to ensure the reliability of the data. The validation should be performed in accordance with the principles outlined by regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA).[18][19][20]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures the method can differentiate the analyte from other matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. | Demonstrates the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) of the nominal concentration. | Ensures the method provides accurate and reproducible results. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the DBS matrix. | Critical for methods employing ESI due to its susceptibility to matrix effects. |
| Recovery | Consistent and reproducible extraction recovery. | Demonstrates the efficiency of the sample preparation process. |
| Stability | Analyte stability established under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Ensures sample integrity from collection to analysis. |
| Hematocrit Effect | The method should be evaluated for potential bias due to variations in hematocrit levels in the blood samples. | An important consideration for DBS as it can affect spot size and analyte concentration. |
Conclusion
The presented application note provides a detailed framework for the quantitative analysis of this compound in dried blood spots. This method combines the advantages of DBS sampling with the sensitivity and selectivity of LC-MS/MS, offering a powerful tool for researchers, scientists, and drug development professionals. By adhering to rigorous validation standards, this protocol can generate high-quality, reliable data for assessing ethylene oxide exposure and its potential health risks.
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EPTRI. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. Retrieved from [Link]
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- Wu, K. Y., et al. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787–1793.
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SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
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ResearchGate. (n.d.). Dried Blood Spot Collection of Health Biomarkers to Maximize Participation in Population Studies. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analysis of N-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Universitas Indonesia. (n.d.). Analysis of N>7>-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
- Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299.
- van Delft, J. H., et al. (2010). The formation and biological significance of N7-guanine adducts.
- Marsden, D. A., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052–3059.
- Wu, G., et al. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography-electron capture mass spectrometry. Chemical research in toxicology, 18(1), 138–147.
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THETA Biomarkers. (n.d.). Dried Blood Spot (DBS). Retrieved from [Link]
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Neoteryx. (2020). why use dried blood tests vs. wet blood tests?. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). ToxGuide for Ethylene Oxide. Retrieved from [Link]
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Genetic Education. (2023). DNA Extraction From Dried Blood Spot Samples: Protocol + Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-Response Relationships for this compound Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Retrieved from [Link]
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C-Path. (2024). Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Shimadzu. (2019). Fully automated forensic screening of dried bloodspots with MRM Spectrum Mode ASMS 2019 MP 099. Retrieved from [Link]
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Application Notes & Protocols: N7-(2-Hydroxyethyl)guanine in Occupational Exposure Studies
Authored by: Gemini, Senior Application Scientist
Abstract
Ethylene oxide (EO) is a potent industrial chemical and sterilant, recognized as a human carcinogen.[1][2] Monitoring occupational exposure to EO is paramount for safeguarding worker health. While ambient air monitoring is standard, it may not accurately reflect an individual's absorbed dose. Biological monitoring provides a more precise measure of the biologically effective dose. This guide details the application of N7-(2-Hydroxyethyl)guanine (N7-HEG), a primary DNA adduct of EO, as a key biomarker in occupational exposure studies. We provide in-depth scientific rationale, detailed analytical protocols for urine analysis via HPLC-MS/MS, and guidance on data interpretation for researchers, scientists, and drug development professionals.
The Scientific Foundation: Why N7-HEG is a Gold-Standard Biomarker
Mechanism of Formation: A Direct Link to Exposure
Upon inhalation or dermal absorption, ethylene oxide, a reactive epoxide, circulates systemically.[3] Its electrophilic nature leads to the alkylation of nucleophilic sites on macromolecules, most notably DNA and proteins.[1][4] The N7 position of guanine is a primary target for this alkylation, forming the this compound (N7-HEG) adduct.[1][4]
The formation of N7-HEG is a direct consequence of EO reaching the cellular level and reacting with genetic material.[1] This makes it an excellent biomarker of the biologically effective dose—the amount of a substance that interacts with a biological target to produce a toxicological effect. It is important to note that N7-HEG can also be formed endogenously from the metabolic oxidation of ethylene, which is produced by natural physiological processes.[1][2] Therefore, establishing baseline levels in unexposed populations is critical for interpreting results from occupational studies.[1]
While N7-HEG is a DNA adduct, a less invasive and more commonly used biomarker for cumulative exposure is N-(2-hydroxyethyl)valine (HEV), a hemoglobin adduct.[5][6][7] HEV reflects the average exposure over the lifespan of red blood cells (approx. 120 days).[7] Urinary N7-HEG, on the other hand, is indicative of more recent exposure.
Biochemical Pathway Visualization
Caption: Biochemical pathways of N7-HEG and HEV formation after EO exposure.
Application in Occupational Health & Safety
The quantification of N7-HEG is a powerful tool for:
-
Validating Exposure Controls: Confirming the effectiveness of personal protective equipment (PPE) and engineering controls.
-
Individual Risk Assessment: Identifying workers with higher internal doses despite similar ambient exposure levels.
-
Epidemiological Research: Establishing robust correlations between exposure levels and health outcomes.
-
Regulatory Compliance: Supporting adherence to occupational exposure limits (OELs) set by bodies like OSHA.[8][9]
| Regulatory Body | 8-Hour Time-Weighted Average (TWA) | Action Level (8-Hour TWA) | Short-Term Excursion Limit (15-min) |
| OSHA | 1 ppm | 0.5 ppm | 5 ppm |
| ACGIH | 1 ppm | - | - |
| NIOSH (REL) | < 0.1 ppm | - | 5 ppm (10-min Ceiling) |
Data sourced from OSHA and SAIF Corporation.[8][9][10][11]
Analytical Protocol: Quantification of Urinary N7-HEG by HPLC-MS/MS
This protocol details a highly sensitive and specific method for the quantification of N7-HEG in urine, leveraging the power of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Pre-analytical Phase: Sample Integrity is Key
-
Sample Collection: Collect mid-stream urine samples (approx. 10-20 mL) in sterile polypropylene containers. End-of-shift collection is recommended to capture exposure during the workday.
-
Aliquot and Storage: Immediately upon receipt in the lab, centrifuge the urine to pellet any sediment. Aliquot the supernatant to prevent multiple freeze-thaw cycles. Freeze samples at ≤ -70°C for long-term stability.
-
Internal Standard: An isotopically labeled internal standard (e.g., N7-HEG-d4) is crucial for accurate quantification. It should be added to the sample at the very beginning of the preparation process to account for any analyte loss during extraction and for variations in instrument response.
Sample Preparation: Solid-Phase Extraction (SPE)
The complexity of the urine matrix necessitates a robust cleanup step to isolate N7-HEG and minimize matrix effects during MS analysis.
| Step | Procedure | Rationale & Expert Insight |
| 1. Thaw & Spike | Thaw urine samples at room temperature. Vortex to mix. To a 1 mL aliquot, add the internal standard solution. | Thawing at room temperature prevents potential degradation from excessive heat. The internal standard is the cornerstone of quantitative accuracy. |
| 2. SPE Conditioning | Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of HPLC-grade water. | Conditioning solvates the sorbent, ensuring reproducible interaction with the analyte. Failure to condition properly is a common source of poor recovery. |
| 3. Sample Loading | Load the spiked urine sample onto the conditioned cartridge. Allow it to pass through slowly (e.g., 1-2 mL/min). | A slow loading speed maximizes the interaction time between N7-HEG and the sorbent, leading to better retention and higher recovery. |
| 4. Wash Steps | Wash the cartridge with 2 mL of HPLC-grade water, followed by 2 mL of methanol. | The water wash removes salts and highly polar interferences. The methanol wash removes less polar, non-specifically bound matrix components. |
| 5. Elution | Elute the N7-HEG with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. | The basic elution buffer neutralizes the charge on the N7-HEG, releasing it from the cation exchange sorbent. |
| 6. Dry & Reconstitute | Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). | Evaporation concentrates the analyte. Reconstituting in the initial mobile phase ensures good peak shape during the subsequent chromatographic separation. |
Instrumental Analysis: HPLC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale & Expert Insight |
| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for polar, aromatic compounds like N7-HEG. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid protonates the analyte, improving ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | A linear gradient from ~2% B to 50% B over several minutes. | A gradient elution is necessary to effectively separate N7-HEG from early-eluting matrix components and then clean the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks and good sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | N7-HEG readily accepts a proton to form a positive ion [M+H]⁺. |
| MS Detection | Multiple Reaction Monitoring (MRM) | MRM provides superior specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | N7-HEG: m/z 196 → 152N7-HEG-d4: m/z 200 → 156 | The precursor ion (m/z 196) is the protonated N7-HEG. The product ion (m/z 152) corresponds to the loss of the hydroxyethyl group. Monitoring these specific transitions minimizes interference.[12] |
Workflow Visualization
Caption: End-to-end workflow for urinary N7-HEG analysis.
Data Interpretation: From Numbers to Actionable Insights
-
Calibration and QC: Each analytical batch must include a multi-point calibration curve and at least three levels of quality control (QC) samples to ensure the accuracy and precision of the data.
-
Reporting Results: Results are typically reported as ng of N7-HEG per gram of creatinine to correct for urine dilution.
-
Context is Crucial: The interpretation of N7-HEG levels must consider:
-
Background Levels: Healthy, non-smoking individuals without occupational exposure have detectable background levels of N7-HEG.[1]
-
Smoking Status: Tobacco smoke is a significant source of EO exposure, leading to higher N7-HEG and HEV levels in smokers compared to non-smokers.[5][13]
-
Workplace Investigation: Elevated levels in a worker should trigger a review of their specific tasks, potential for high-exposure events, and the adequacy of their PPE. A result significantly above the background range for non-exposed individuals indicates occupational uptake of EO.
-
Conclusion
The analysis of this compound is a robust and scientifically validated method for the biological monitoring of occupational exposure to ethylene oxide. When implemented with rigorous analytical protocols and thoughtful data interpretation, it serves as an indispensable tool for protecting worker health, validating safety controls, and advancing our understanding of the toxicology of this important industrial chemical.
References
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Walker, V. E., et al. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787–1794. [Link]
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Wu, K. Y., et al. (2010). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Journal of hazardous materials, 182(1-3), 738–743. [Link]
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Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology letters, 326, 18–22. [Link]
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Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]
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Pottenger, L. H., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Critical reviews in toxicology, 39(5), 361–400. [Link]
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Rusyn, I., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052–3059. [Link]
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Swenberg, J. A., et al. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical research in toxicology, 18(1), 70–75. [Link]
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Cancer Research UK. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. AACR Journals. [Link]
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SAIF Corporation. (n.d.). Ethylene oxide (EtO). [Link]
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Kirman, C. R., & Hays, S. M. (2020). Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management. Critical Reviews in Toxicology, 50(10), 841-863. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for Ethylene Oxide. [Link]
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Manini, P., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Toxicology and applied pharmacology, 158(1), 26–33. [Link]
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Tates, A. D., et al. (1991). Biological and chemical monitoring of occupational exposure to ethylene oxide. Mutation research, 250(1-2), 483–497. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Ethylene oxide. [Link]
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Aylward, L. L., et al. (2024). Uncovering the connection: ethylene exposure and endogenous ethylene oxide levels in humans. Journal of exposure science & environmental epidemiology. [Link]
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Sitorus, R. Y., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Indonesian Journal of Pharmacy, 32(3), 336-343. [Link]
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Compliance Training Partners. (n.d.). Ethylene Oxide (EtO) Understanding OSHA's Exposure Monitoring Requirements. [Link]
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Marsden, D. A., et al. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052-3059. [Link]
- Swenberg, J. A., et al. (2005). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. CoLab.
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1047 - Ethylene oxide. [Link]
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Sitorus, R. Y., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
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Sitorus, R. Y., et al. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Universitas Indonesia. [Link]
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Emwas, A. H., et al. (2013). Formation of Two Novel Estrogen Guanine Adducts and HPLC/MS Detection of 4-Hydroxyestradiol-N7-Guanine in Human Urine. NIH Public Access. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(4), 425–431. [Link]
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van Delft, J. H., et al. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281–289. [Link]
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El-Khoury, L., et al. (2021). Quantitative NanoLC/NSI+-HRMS Method for 1,3-Butadiene Induced bis-N7-Guanine DNA-DNA Cross-Links in Urine. Semantic Scholar. [Link]
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Al-Qarni, M. M., et al. (2023). Determination of urinary 8-hydroxy-2'-deoxyguanosine in cancer patients using reinforced solid/liquid phase microextraction combined with HPLC-DAD. Semantic Scholar. [Link]
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Application Note & Protocol: Quantitative Analysis of N7-(2-Hydroxyethyl)guanine in DNA by Isotope-Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and clinical research.
Abstract: This document provides a comprehensive guide to the quantitative analysis of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical DNA adduct and biomarker of exposure to ethylene oxide (EO). Ethylene oxide is a widely used industrial chemical and a known human carcinogen.[1][2][3] Accurate measurement of N7-HEG in biological samples is paramount for assessing exposure, understanding dose-response relationships, and conducting human risk assessments.[1][2] This guide details a robust and highly sensitive method employing isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), recognized as a gold-standard analytical approach for its specificity and accuracy.[4][5] We will delve into the underlying principles, provide detailed, field-tested protocols for sample preparation, instrumental analysis, and data processing, and discuss the rationale behind key experimental choices to ensure method integrity and trustworthiness.
Scientific Foundation: The "Why"
N7-HEG: A Key Biomarker of Ethylene Oxide Exposure
Ethylene oxide is a direct-acting alkylating agent that covalently binds to nucleophilic sites in macromolecules, most notably DNA.[3][6] The most abundant DNA adduct formed is this compound, resulting from the alkylation of the N7 position of guanine.[1][7] This position is highly susceptible to alkylation but does not directly participate in Watson-Crick base pairing.[7]
While N7-HEG is considered non-mutagenic, its presence serves as a reliable dosimeter of EO exposure.[7][8] Importantly, humans have background levels of endogenous N7-HEG, as ethylene oxide is also formed metabolically from ethylene, which is generated during normal physiological processes like lipid peroxidation.[1][9] Therefore, a highly sensitive analytical method is required to distinguish between background levels and increases resulting from exogenous exposure.[1][2]
The Principle of Isotope-Dilution Mass Spectrometry (ID-MS)
The core of this method's accuracy lies in the principle of isotope dilution. A known quantity of a stable isotope-labeled internal standard (e.g., N7-HEG-d4) is added to the sample at the very beginning of the preparation process.[10] This internal standard is chemically identical to the analyte (N7-HEG) but has a higher mass due to the incorporation of isotopes like Deuterium (²H) or Carbon-13 (¹³C).
Why is this critical?
-
Correction for Analyte Loss: The internal standard experiences the same potential losses as the native analyte during every step of the complex workflow (DNA isolation, hydrolysis, extraction, and injection).
-
Correction for Matrix Effects: In electrospray ionization (ESI), co-eluting compounds from the biological matrix can suppress or enhance the analyte signal.[11] Because the stable isotope-labeled standard has nearly identical chromatographic and ionization properties, it is affected in the same way.
-
Improved Precision and Accuracy: By measuring the ratio of the analyte's signal to the internal standard's signal, any variations are normalized, leading to highly precise and accurate quantification.[12] This self-validating system is the cornerstone of trustworthy bioanalytical measurements.
Experimental Workflow & Protocols
This section outlines the complete protocol, from sample receipt to final data analysis. Each step is designed to ensure maximum recovery, purity, and analytical integrity.
Diagram: Overall N7-HEG Analysis Workflow
Caption: High-level workflow for N7-HEG quantification.
Protocol: Sample Preparation
Causality: The goal of sample preparation is to isolate the N7-HEG adduct from the complex biological matrix (DNA, proteins, lipids, salts) and concentrate it into a clean solvent compatible with LC-MS/MS analysis.[13][14]
Materials:
-
DNA Isolation Kit (e.g., QIAamp DNA Mini Kit or equivalent)
-
This compound (Analyte) and N7-(2-Hydroxyethyl-d4)guanine (Internal Standard, IS)
-
Ultrapure Water
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge, heating block, vacuum manifold, sample evaporator.
Step-by-Step Procedure:
-
Sample Lysis and DNA Isolation:
-
Begin with a known quantity of biological material (e.g., 1x10⁶ cells or 10-50 mg of tissue).
-
Add a precise amount of the N7-HEG-d4 internal standard solution to the sample lysate. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's protocol. This step is crucial for removing proteins and other cellular debris.[13]
-
Elute the purified DNA in ultrapure water and quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop). Accurate DNA quantification is essential for normalizing the final adduct level.
-
-
DNA Hydrolysis to Release N7-HEG:
-
Rationale: The N-glycosidic bond linking N7-alkylated guanines to the deoxyribose backbone is labile and can be cleaved under mild conditions, releasing the free N7-HEG base.[7][15] Neutral thermal hydrolysis is preferred as it is less destructive to the adduct compared to strong acid hydrolysis.[15][16]
-
To an aliquot of isolated DNA (e.g., 50 µg), add ultrapure water to a final volume of 200 µL in a microcentrifuge tube.
-
Heat the sample at 100°C for 30-60 minutes.[17]
-
After heating, immediately place the sample on ice to stop the reaction and precipitate the depurinated DNA backbone.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the DNA.
-
Carefully transfer the supernatant, which contains the released N7-HEG and N7-HEG-d4, to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Rationale: SPE is a critical step to remove residual salts and other hydrophilic interferences that could cause ion suppression in the MS source.[11] A mixed-mode cation exchange sorbent is effective for retaining the purine structure of N7-HEG while allowing neutral and anionic contaminants to be washed away.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of ultrapure water through the SPE cartridge.
-
Load: Load the supernatant from the hydrolysis step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol to remove interferences.
-
Elute: Elute the N7-HEG and its internal standard with 1 mL of a solution containing 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~35-40°C.
-
Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water). This ensures the sample is fully dissolved and compatible with the injection.[18]
-
Protocol: LC-MS/MS Instrumental Analysis
Causality: The LC system separates N7-HEG from other remaining components to prevent isobaric interferences. The tandem MS provides two levels of mass filtering (precursor ion and product ion), ensuring extremely high selectivity and sensitivity for confident detection and quantification.[19]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation for polar compounds like N7-HEG.[20][21] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion ESI.[12] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 0-2% B (2 min), 2-50% B (5 min), 50-95% B (1 min) | A shallow initial gradient resolves early eluting interferences, followed by a steeper gradient to elute the analyte. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 10 µL | Adjusted based on sample concentration and instrument sensitivity. |
| Column Temp. | 40°C | Improves peak shape and reproducibility of retention times. |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N7-HEG | 196.1 | 152.1 | ~15-20 |
| N7-HEG-d4 (IS) | 200.1 | 156.1 | ~15-20 |
Rationale for Transitions: The precursor ion [M+H]⁺ for N7-HEG is m/z 196.1. Upon collision-induced dissociation (CID), the most characteristic fragmentation is the loss of the hydroxyethyl group (C₂H₄O), resulting in the protonated guanine base at m/z 152.1.[22][23] This is a stable and abundant fragment, ideal for quantification. The internal standard fragments analogously. Collision energy must be optimized on the specific instrument to maximize the product ion signal.
Diagram: N7-HEG Fragmentation Pathway
Caption: Characteristic fragmentation of N7-HEG in MS/MS.
Data Analysis & Method Validation
Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of N7-HEG analyte into a control matrix (e.g., calf thymus DNA hydrolysate) that also contains a fixed amount of the N7-HEG-d4 internal standard.
-
Peak Integration: Integrate the chromatographic peak areas for both the N7-HEG and N7-HEG-d4 MRM transitions in all standards and unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).
-
Regression: Plot the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x or 1/x² weighting to generate the calibration curve. A correlation coefficient (r²) of >0.99 is expected.[20]
-
Concentration Calculation: Determine the concentration of N7-HEG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: Express the final result in units that reflect the biological context, typically as the number of adducts per 10⁷ or 10⁸ normal nucleotides, calculated from the initial amount of DNA analyzed.
Trustworthiness: A Self-Validating System
The method's trustworthiness is established through rigorous validation, following a "fit-for-purpose" approach as biomarker assays often have unique challenges, such as the presence of endogenous analyte in control matrices.[24][25]
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Purpose |
|---|---|---|
| Linearity & Range | r² > 0.99 over a defined concentration range. | Demonstrates a proportional response across the expected sample concentration range.[20] |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal value. | Ensures the measured value is close to the true value (accuracy) and that measurements are repeatable (precision). |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank matrix. | Confirms the method can differentiate the analyte from other matrix components. |
| Matrix Effect | Assessed by post-extraction spike; CV should be <15%. | Quantifies the extent of ion suppression or enhancement from the biological matrix. |
| Recovery | Consistent and reproducible, but does not need to be 100% due to IS correction. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under defined storage and processing conditions (e.g., freeze-thaw, bench-top). | Ensures sample integrity from collection to analysis. |
These validation steps are aligned with principles outlined in regulatory guidance for bioanalytical methods, ensuring the data generated is reliable for decision-making in research and clinical settings.[24][25]
Conclusion
The isotope-dilution LC-MS/MS method described herein provides a robust, specific, and highly sensitive protocol for the quantification of this compound. By integrating a stable isotope-labeled internal standard, the method inherently corrects for variations in sample preparation and instrumental analysis, ensuring the highest degree of accuracy and precision. This authoritative approach is essential for researchers and toxicologists seeking to reliably assess exposure to ethylene oxide and to understand its biological effects, ultimately contributing to more accurate human health risk assessments.
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Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
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Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. PubMed. [Link]
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General Method for Determining Ethylene Oxide and Related N7-guanine DNA Adducts by Gas Chromatography-Electron Capture Mass Spectrometry. PubMed. [Link]
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Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. PubMed. [Link]
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Capillary HPLC-accurate mass MS/MS quantitation of N7-(2,3,4-trihydroxybut-1-yl)-guanine adducts of 1,3-butadiene in human leukocyte DNA. PubMed. [Link]
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ToxGuide for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab. [Link]
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Dose-Response Relationships for this compound Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. ResearchGate. [Link]
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Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. ACS Publications. [Link]
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Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Oxford Academic. [Link]
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Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. National Institutes of Health (NIH). [Link]
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Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. PubMed. [Link]
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Biomarker Assay Validation by Mass Spectrometry. PubMed. [Link]
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Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. National Institutes of Health (NIH). [Link]
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Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction. National Institutes of Health (NIH). [Link]
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The Formation and Biological Significance of N7-Guanine Adducts. National Institutes of Health (NIH). [Link]
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Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. PubMed. [Link]
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Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
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Determination of this compound by HPLC with electrochemical detection. PubMed. [Link]
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Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. CDC Stacks. [Link]
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Bioanalytical sample preparation. Biotage. [Link]
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(PDF) 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants. ResearchGate. [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Institutes of Health (NIH). [Link]
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Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. National Institutes of Health (NIH). [Link]
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Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. [Link]
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Hydrolysis of DNA and its molecular components in the dry state. PubMed. [Link]
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Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]
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Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. PubMed. [Link]
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Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. Research Square. [Link]
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Hydrolysis of DNA and its molecular components in the dry state. ResearchGate. [Link]
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7-(1-Methyl-2-hydroxyethyl)guanine-d7. CNSD. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing N7-(2-Hydroxyethyl)guanine (N7-HEG) Detection Sensitivity
Welcome to the technical resource hub for the sensitive detection of N7-(2-Hydroxyethyl)guanine (N7-HEG). This guide is designed for researchers, toxicologists, and drug development professionals who are working to quantify this critical DNA adduct, often used as a biomarker for exposure to ethylene oxide and other ethylene-releasing compounds.[1][2]
As a Senior Application Scientist, I understand that achieving low limits of detection (LOD) for N7-HEG is paramount, yet fraught with challenges ranging from sample matrix complexity to subtle instrumental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflow for maximum sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant hurdle to achieving high sensitivity for N7-HEG in biological samples?
A: The primary challenge is the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS) based methods.[3] Biological matrices like plasma, urine, or digested DNA are incredibly complex. Co-eluting endogenous components (salts, lipids, phospholipids) can interfere with the ionization of N7-HEG in the mass spectrometer's source, either suppressing or, less commonly, enhancing the signal.[3][4] This leads to reduced sensitivity, poor reproducibility, and inaccurate quantification.[3] A robust sample preparation strategy is your first and most critical line of defense.
Q2: My signal-to-noise (S/N) ratio is consistently low. Where should I start my investigation?
A: A low S/N ratio points to either a weak signal or high background noise. A systematic approach is essential.
-
Verify Analyte Signal: First, confirm that your instrument is capable of detecting the analyte. Inject a clean, neat standard solution of N7-HEG at a known concentration. If the signal is still poor, the issue lies with the mass spectrometer settings or the health of the instrument itself.[5]
-
Assess Background Noise: Inject a "matrix blank" (a sample processed through your entire extraction procedure but without the analyte). High baseline noise in this blank points towards contamination from solvents, reagents, collection tubes, or insufficient chromatographic separation from matrix components.[6]
-
Evaluate Sample Preparation: If the neat standard is strong but your sample signal is weak, the problem is likely rooted in your sample preparation, leading to either poor recovery of N7-HEG or significant matrix-induced ion suppression.
Q3: What are the recommended precursor and product ions for N7-HEG detection by ESI-MS/MS?
A: For positive mode electrospray ionization (ESI), the protonated precursor ion [M+H]⁺ for N7-HEG is typically monitored at a mass-to-charge ratio (m/z) of 196. Upon collision-induced dissociation (CID), the most common and stable product ion is the guanine fragment at m/z 152.[7] Therefore, the primary selected reaction monitoring (SRM) transition is m/z 196 → m/z 152 .[7] Monitoring this specific transition significantly enhances selectivity and sensitivity compared to single ion monitoring (SIM).[7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A: Absolutely. For quantitative bioanalysis, using a SIL-IS is non-negotiable for achieving the highest accuracy and precision. An ideal internal standard for N7-HEG is deuterated N7-HEG (e.g., N7-HEG-d4).[8][9][10] The SIL-IS is added at the very beginning of the sample preparation process. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction inefficiencies and matrix effects. By calculating the ratio of the analyte signal to the IS signal, you can correct for these variations, leading to a robust and reliable assay.[4]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during N7-HEG analysis.
Troubleshooting Scenario 1: Low Signal Intensity / Poor Sensitivity
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation Step |
| Inefficient Sample Clean-up (Matrix Effects) | Co-eluting matrix components compete with N7-HEG for ionization in the ESI source, suppressing the analyte signal. This is the most common cause of low sensitivity in biological samples.[3][4] | Action: Implement or optimize a Solid-Phase Extraction (SPE) protocol. Use a mixed-mode or reversed-phase SPE cartridge to effectively remove salts and polar interferences. Consider immunoaffinity chromatography for highly specific purification if available.[11] Validation: Compare the peak area of N7-HEG in a post-extraction spiked matrix sample to a neat standard of the same concentration. A significant decrease in the matrix sample indicates ion suppression. |
| Suboptimal MS/MS Parameters | The energy used to fragment the precursor ion (Collision Energy, CE) directly impacts the abundance of the product ion. An unoptimized CE will result in a weak signal for the m/z 196 → 152 transition.[12] | Action: Perform a collision energy optimization experiment. Infuse a standard solution of N7-HEG and ramp the CE voltage across a range (e.g., 10-40 V). Plot the resulting product ion intensity against the CE value to find the optimal setting that yields the maximum signal.[12][13][14] |
| Poor Ionization Efficiency | The composition of the mobile phase, particularly its pH and organic content, dictates how effectively N7-HEG is protonated in the ESI source. Inappropriate pH can neutralize the analyte, preventing efficient ionization. | Action: Ensure the mobile phase contains a suitable modifier like 0.1% formic acid. This maintains a low pH, promoting the protonation of the guanine moiety to form the [M+H]⁺ ion.[15] Avoid plastic containers for formic acid, as contaminants like PEG can leach out and cause ion suppression.[15] |
| Analyte Degradation | N7-guanine adducts can be chemically unstable, particularly due to depurination (loss of the adducted base from the DNA backbone).[1] Sample handling, storage conditions, and pH can influence stability. | Action: Keep biological samples frozen at -80°C until analysis. During sample preparation, work quickly and keep samples on ice. Ensure the pH of all solutions is controlled to prevent adduct loss. Spiking a SIL-IS at the start helps control for losses during processing.[8] |
| Instrument Contamination | Buildup of non-volatile salts and matrix components in the ion source (e.g., orifice plate, capillary) can physically block ion transmission and reduce sensitivity.[16][17] | Action: Follow the manufacturer's protocol to clean the ion source components. After cleaning, perform an instrument tune and calibration to ensure performance is restored.[5] |
Troubleshooting Scenario 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation Step |
| Secondary Interactions on Column (Peak Tailing) | N7-HEG is a polar, basic compound. Residual, un-capped silanol groups on the surface of C18 columns can have a negative charge, leading to ionic interactions that retard the peak tail, causing tailing.[18] | Action: 1. Adjust Mobile Phase pH: Ensure the pH is low (e.g., with 0.1% formic acid) to protonate both N7-HEG and suppress silanol activity. 2. Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a polar-embedded group designed to shield silanols.[18] |
| Column Contamination / Deterioration (Tailing/Splitting) | Accumulation of strongly retained matrix components at the head of the column can create active sites and disrupt the uniform flow path, leading to distorted peaks.[19][20] | Action: 1. Use a Guard Column: A guard column is essential to protect the analytical column from contaminants.[19] 2. Flush the Column: Develop a robust column washing procedure to be run after each batch (e.g., flushing with a strong, organic solvent). 3. Replace the Column: If washing doesn't restore peak shape, the column may be irreversibly damaged.[21] |
| Sample Solvent Mismatch (Broadening/Splitting) | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), the analyte band will spread out at the column head before the gradient starts, resulting in a broad or split peak.[19][20] | Action: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions. If the sample must be in a stronger solvent for solubility, reduce the injection volume. |
| Column Void / Collapse (Fronting/Splitting) | A physical void or channel can form in the packing material at the column inlet, often due to high pressure or pH stress. This creates a non-uniform flow path, causing the peak to distort, often with a characteristic fronting shape.[21] | Action: First, reverse the column and flush with a compatible solvent at a low flow rate to wash away any potential blockage at the inlet frit. If this fails, the column is likely permanently damaged and must be replaced.[21] |
Key Experimental Workflows & Protocols
Workflow 1: General Strategy for N7-HEG Sample Preparation and Analysis
The following diagram outlines a robust workflow from biological matrix to final data, incorporating critical steps for maximizing sensitivity.
Caption: High-level workflow for N7-HEG quantification.
Protocol 1: Collision Energy (CE) Optimization for N7-HEG
Objective: To determine the CE value that produces the maximum signal intensity for the m/z 196 → 152 transition.
Materials:
-
Tandem mass spectrometer with ESI source.
-
Syringe pump for infusion.
-
N7-HEG analytical standard (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Procedure:
-
Instrument Setup:
-
Set the mass spectrometer to ESI positive mode.
-
Set Q1 to select the precursor ion m/z 196.
-
Set Q3 to scan a product ion range that includes m/z 152 (e.g., m/z 50-200) or directly monitor m/z 152.
-
-
Infusion:
-
Infuse the N7-HEG standard solution at a stable flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to achieve a stable and strong signal for the precursor ion (m/z 196).
-
-
CE Ramp Experiment:
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 152) versus the corresponding collision energy value.
-
Identify the CE value that corresponds to the apex of the curve. This is your optimal collision energy.
-
-
Method Update:
-
Input this optimized CE value into your final LC-MS/MS acquisition method for the N7-HEG SRM transition.
-
Workflow 2: Troubleshooting Logic for Low Sensitivity
This diagram illustrates a logical decision-making process for diagnosing the root cause of poor signal.
Caption: Decision tree for troubleshooting low N7-HEG sensitivity.
References
-
Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 70–75. [Link]
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Lemière, F., Van de Vondel, M., Van den, E. J., Esmans, E. L., Van der, V. A., & Vlietinck, A. J. (2003). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(4), 429-439. [Link]
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Waters Corporation. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes - WKB230976. Waters.com. [Link]
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Shimadzu Corporation. (n.d.). Automatic Optimization of Transitions and Collision Energies. Shimadzu.com. [Link]
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Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 26(9), 1254–1274. [Link]
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MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
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Abdel-Baky, S., & Giese, R. W. (1993). Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS. Analytical Chemistry, 65(21), 3073–3078. [Link]
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McCabe, P. (2023). How to choose optimal collision energy (CE) for MRM transition? ResearchGate. [Link]
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Sciex. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Sciex.com. [Link]
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Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. Shimadzu.com. [Link]
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Giese, R. W., & Abdel-Baky, S. (1993). Chemical transformation/derivatization of O6-methyl- and O6-(hydroxyethyl)guanine for detection by GC-EC/MS. PubMed. [Link]
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Skyline. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. skyline.ms. [Link]
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Liao, H. W., et al. (2025). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Analytica Chimica Acta, 1293, 343559. [Link]
- Kao, C. Y., & Giese, R. W. (2004). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. CoLab.
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Lee, J. H., et al. (2023). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Metabolites, 13(7), 834. [Link]
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Lestari, N. P., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Heliyon, 8(10), e11026. [Link]
-
Lestari, N. P., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
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van Delft, J. H., et al. (1991). Determination of this compound by HPLC with electrochemical detection. Chemical Research in Toxicology, 4(6), 629-35. [Link]
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Wu, K. Y., et al. (1999). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and exogenous this compound in rodents and its potential for human biological monitoring. Chemical Research in Toxicology, 12(8), 722-9. [Link]
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Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.com. [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
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Patel, D. N., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-8. [Link]
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Saha, M., et al. (1995). General Method for Determining Ethylene Oxide and Related N7-guanine DNA Adducts by Gas Chromatography-Electron Capture Mass Spectrometry. Journal of Chromatography A, 712(2), 345-54. [Link]
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Bodell, W. J., et al. (1995). Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. Clinical Cancer Research, 1(11), 1345-8. [Link]
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van Delft, J. H., et al. (1994). Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 19–24. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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van Delft, J. H., et al. (1994). Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents. PubMed. [Link]
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Regalado, E. L., & Wrisley, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
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Phillips, T. M. (2009). Immunoaffinity chromatography. Methods in Molecular Biology, 536, 345–357. [Link]
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Liu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 803–806. [Link]
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Reddit. (2024). Please help me figure out my sensitivity issues. r/massspectrometry. [Link]
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Shimadzu Corporation. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.com. [Link]
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Zhang, Y., & Liu, J. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(19), 1221–1232. [Link]
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HPLC Troubleshooting Guide. (n.d.). hplctroubleshooting.com. [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
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Choi, J. Y., & Guengerich, F. P. (2014). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of Biological Chemistry, 289(12), 8345–8356. [Link]
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Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290–299. [Link]
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Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
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Technical Support Center: Overcoming Matrix Effects in N7-(2-Hydroxyethyl)guanine (N7-HEG) Analysis
Welcome to the technical support center for the bioanalysis of N7-(2-hydroxyethyl)guanine (N7-HEG). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this critical DNA adduct. N7-HEG is a primary biomarker for exposure to ethylene oxide, a compound of significant toxicological concern.[1] Its accurate measurement in complex biological matrices like plasma, urine, or digested DNA is paramount but is often complicated by matrix effects.
This document provides in-depth, experience-driven guidance to help you identify, troubleshoot, and overcome these analytical challenges, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound (N7-HEG)?
N7-HEG is the main DNA adduct formed when ethylene oxide (EO), a known human carcinogen, reacts with the N7 position of guanine in DNA.[1] Because it can be excised from DNA and excreted, its quantification in biological fluids or tissues serves as a key biomarker for both endogenous and exogenous EO exposure and potential cancer risk.[1]
Q2: What are "matrix effects" in the context of LC-MS/MS analysis of N7-HEG?
A matrix effect is the alteration of an analyte's response (in this case, N7-HEG) caused by other components present in the sample matrix.[2][3] When analyzing biological samples, co-extracted materials like salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source. This interference can either suppress the N7-HEG signal, leading to underestimation, or enhance it, causing overestimation.[3][4][5] These effects are a major source of imprecision and inaccuracy in quantitative bioanalysis.[3]
Q3: What are the most common sources of matrix effects for N7-HEG analysis?
The primary sources depend on the biological sample being analyzed:
-
Plasma/Blood: Phospholipids, proteins, and salts are the main culprits.
-
Urine: High concentrations of urea, salts, and various metabolites can cause significant interference.
-
Digested DNA Samples: Remnants of digestion enzymes, buffers, and high concentrations of normal nucleosides can compete with N7-HEG during ionization.
Q4: How can I quickly determine if my N7-HEG assay is suffering from matrix effects?
The most direct method is a post-extraction spike experiment . This involves comparing the response of N7-HEG spiked into a processed blank matrix extract (a sample prepared without the analyte) to the response of N7-HEG in a clean solvent.
-
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Clean Solvent).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect using at least six different lots or sources of the biological matrix to assess variability.[2][6]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific problems you may encounter and provides detailed, validated protocols to resolve them.
Problem 1: My N7-HEG signal is low, inconsistent, or shows poor reproducibility between samples.
-
Probable Cause: Significant ion suppression from co-eluting matrix components. This is the most common issue in N7-HEG analysis, especially when using simple "dilute-and-shoot" or protein precipitation methods. The polar nature of N7-HEG makes it susceptible to interference from other polar endogenous molecules.
-
Solution Strategy: Implement a more rigorous sample cleanup procedure. The goal is to selectively isolate N7-HEG while removing the interfering matrix components. Below is a comparison of common techniques, followed by detailed protocols.
| Technique | Selectivity (Interference Removal) | Recovery of N7-HEG | Throughput | Cost & Complexity | Best For |
| Protein Precipitation (PPT) | Low | Moderate to High | High | Low | Initial screening; high-concentration samples |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable; depends on solvent | Moderate | Low to Moderate | Cleaner samples than PPT; moderate throughput |
| Solid-Phase Extraction (SPE) | High to Very High | High and Reproducible | Low to Moderate | High | Low-level quantification; "gold standard" for cleanliness |
This diagram outlines the decision-making process for choosing a sample preparation strategy based on your analytical requirements.
Caption: Decision workflow for selecting a sample cleanup method.
Experimental Protocols
Causality: This method uses a water-miscible organic solvent to alter the protein's hydration layer, causing proteins to precipitate out of solution.[7][8] It is fast but non-selective, often leaving small molecules and phospholipids in the supernatant.
-
Step 1: Sample Aliquoting
-
Pipette 100 µL of your biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add your stable isotope-labeled internal standard (SIL-IS), such as N7-HEG-d4.[9][10] The use of a SIL-IS is crucial as it co-elutes and experiences similar matrix effects, providing the most reliable correction.[11]
-
-
Step 2: Precipitation
-
Add 300 µL of ice-cold acetonitrile (ACN). A 3:1 solvent-to-sample ratio is a common starting point.[8] ACN is often preferred as it tends to generate larger protein aggregates that are easier to pellet compared to methanol.[8]
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
-
Step 3: Centrifugation
-
Incubate the mixture at 4°C for 10 minutes to allow for full protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Step 4: Supernatant Transfer
-
Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
-
Step 5: Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS injection.
-
Causality: LLE separates compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). For a polar analyte like N7-HEG, this often requires pH modification or salting-out to drive it into an organic phase.[12][13]
-
Step 1: Sample Preparation
-
Step 2: Extraction
-
Add 800 µL of an appropriate organic solvent. For polar analytes, a more polar, water-immiscible solvent like ethyl acetate or a mixture such as isopropanol/dichloromethane might be effective.[12][14] The key is to match the polarity of the solvent to the analyte.[13]
-
Vortex vigorously for 2 minutes to maximize the surface area for extraction.
-
-
Step 3: Phase Separation
-
Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Step 4: Collection
-
Carefully transfer the organic layer (top or bottom, depending on density) to a clean tube.
-
-
Step 5: Evaporation and Reconstitution
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Causality: SPE provides the highest degree of cleanup by using a solid sorbent to retain the analyte of interest while matrix components are washed away.[15][16] For N7-HEG, a mixed-mode cation exchange (MCX) sorbent is often ideal. The cation exchange mechanism retains the protonated guanine moiety, while the reversed-phase character provides retention for the overall molecule.
-
Step-by-Step SPE Workflow Diagram
Caption: Standard workflow for Solid-Phase Extraction (SPE).
-
Detailed Protocol (Mixed-Mode Cation Exchange):
-
Step 1: Condition: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Step 2: Equilibrate: Pass 1 mL of water (or an acidic buffer like 2% formic acid to ensure N7-HEG is protonated) through the cartridge. Do not let the sorbent go dry.
-
Step 3: Load: Load the pre-treated sample (e.g., 500 µL of hydrolyzed DNA diluted with 500 µL of 2% formic acid) onto the cartridge at a slow, steady flow rate (~1 drop/second).
-
Step 4: Wash: Pass 1 mL of 2% formic acid, followed by 1 mL of methanol, through the cartridge. This removes polar and non-polar interferences, respectively, while the positively charged N7-HEG remains bound to the cation exchange sorbent.
-
Step 5: Elute: Elute the N7-HEG with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on N7-HEG, releasing it from the sorbent.
-
Step 6: Evaporation and Reconstitution: Proceed as with the other methods.
-
Problem 2: How do I properly validate my method to prove I have overcome matrix effects?
-
Probable Cause: Lack of systematic validation. Visual inspection of chromatograms is not sufficient. A quantitative assessment is required by regulatory bodies and for scientific rigor.[2][17][18]
-
Solution Strategy: Follow established bioanalytical method validation guidelines.[2][18] The key is to demonstrate that your method is precise and accurate across different sources of biological matrix.
Objective: To quantitatively assess matrix effect variability and ensure the SIL-IS is performing correctly.
-
Step 1: Source Matrix: Obtain at least six different lots of blank biological matrix (e.g., plasma from six different donors).[2][6]
-
Step 2: Prepare QC Samples: Prepare quality control (QC) samples at low and high concentrations by spiking N7-HEG and the SIL-IS into each of the six matrix lots.
-
Step 3: Process and Analyze: Process these samples using your chosen cleanup protocol (PPT, LLE, or SPE) and analyze them via LC-MS/MS.
-
Step 4: Calculate the IS-Normalized Matrix Factor: For each lot, calculate the matrix factor (MF) for both the analyte and the IS. Then, calculate the IS-Normalized MF.[6]
-
IS-Normalized MF = (Analyte Peak Area in Matrix / IS Peak Area in Matrix) / (Analyte Peak Area in Solvent / IS Peak Area in Solvent)
-
-
Step 5: Assess Variability: Calculate the coefficient of variation (%CV) for the IS-Normalized MF across the six lots.
-
Acceptance Criteria: According to EMA and other guidelines, the %CV should not be greater than 15%.[6] Meeting this criterion provides strong evidence that your method has successfully overcome the variability of matrix effects.
-
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemical Biology Interactions, 80(3), 281-289. [Link]
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Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of analytical toxicology, 30(8), 557-567. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
Saha, M., Abushamaa, A., & Giese, R. W. (1995). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. Journal of Chromatography A, 712(2), 345-354. [Link]
-
Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical research in toxicology, 18(1), 70-75. [Link]
-
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. [Link]
- CoLab. Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry.
-
Purnomo, A., et al. (2020). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
-
Marsden, D. A., Jones, D. J., Lamb, J. H., & Farmer, P. B. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290-299. [Link]
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Phenomenex. (2025). Protein Precipitation Method. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry, 36(4), 425-432. [Link]
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Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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Semantic Scholar. Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. [Link]
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F.G.R. Reyes, et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
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Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]
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Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical chemistry, 80(23), 9343-9348. [Link]
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Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555. [Link]
-
Saha, M., & Giese, R. W. (1993). High-performance liquid chromatography versus solid-phase extraction for post-derivatization cleanup prior to gas chromatography-electron-capture negative-ion mass spectrometry... Journal of chromatography, 629(1), 35-40. [Link]
-
Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Purnomo, A. S., et al. (2020). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food and Chemical Toxicology, 145, 111710. [Link]
-
LCGC International. (2025). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
University of Alberta. Conditions for Ideal Extraction Solvents. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
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Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Cammann, K., & Kleiböhmer, W. (2006). Gas/Liquid and Liquid/Liquid Solvent Extraction in Flow Analysis with the Chromatomembrane Cell. International Journal of Molecular Sciences, 7(10), 430-454. [Link]
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Mushtaq, M., et al. (1998). High-performance liquid chromatographic determination of N-[2- (hydroxyethyl)-N-(2-(7-guaninyl)ethyl)]. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 309-316. [Link]
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Butler, M. A., et al. (1998). Use of an Automated Solid Phase Extraction Process for Measuring Excised DNA-Methyl Adducts in Human Urine by Gas Chromotography-Mass Spectrometry. [Link]
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Thüring, K. L., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 32. [Link]
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Fernando, L., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 15(4), 517. [Link]
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Science.gov. isotope-labeled internal standards: Topics. [Link]
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Dr. Ehrenstorfer. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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Goggin, M., et al. (2010). A sensitive, column-switching HPLC-MS/MS method for the detection of 1,N6-hydroxymethyl-1,N6-propanodeoxyadenosine adducts. Chemical research in toxicology, 23(4), 798-806. [Link]
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Technical Support Center: N7-(2-Hydroxyethyl)guanine (N7-HEG) Quantification
Welcome to the technical support center for N7-(2-Hydroxyethyl)guanine (N7-HEG) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this critical DNA adduct. N7-HEG is a primary DNA adduct formed from exposure to ethylene oxide, a compound of significant interest in toxicology and occupational health.[1] Its accurate measurement is paramount for exposure biomonitoring and risk assessment.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to overcome common analytical challenges and ensure the integrity of your data.
Troubleshooting Guide: From Sample to Signal
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your N7-HEG quantification workflow, primarily focusing on LC-MS/MS-based methods.
Sample Preparation & Extraction
Q1: I'm observing low or inconsistent recovery of N7-HEG. What are the likely causes and how can I fix it?
A1: Low and variable recovery is a frequent and frustrating issue, often stemming from the inherent instability of the N7-HEG adduct. The N-glycosidic bond of N7-alkylated guanine adducts is prone to cleavage, leading to spontaneous depurination.[2][3] Here’s a systematic approach to troubleshoot this:
Causality & Explanation:
-
Hydrolysis Conditions: The method used to release N7-HEG from the DNA backbone is critical. Harsh acidic conditions can lead to degradation of the released adduct, while incomplete hydrolysis will naturally result in low yields. Neutral thermal hydrolysis is a common method that leverages the instability of the glycosidic bond to release the adduct without harsh chemicals.[3][4][5]
-
Adduct Instability: Once released from DNA, N7-HEG is susceptible to degradation, especially at non-neutral pH or elevated temperatures for extended periods. The positive charge on the guanine ring system destabilizes the molecule.[2]
-
Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps must be optimized for N7-HEG. Poor phase separation, incorrect pH, or use of an inappropriate sorbent can all lead to significant analyte loss.
Troubleshooting Protocol:
-
Optimize DNA Hydrolysis:
-
Method Evaluation: If using acid hydrolysis, consider switching to neutral thermal hydrolysis (e.g., heating DNA in water or a mild buffer at 95-100°C).[4][5][6] This minimizes the risk of adduct degradation.
-
Time Course Experiment: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) for your chosen hydrolysis method to determine the optimal duration that maximizes N7-HEG release without promoting degradation.
-
-
Ensure Sample Stability:
-
pH Control: Maintain samples at a neutral pH (around 7.0-7.4) and on ice whenever possible after hydrolysis.
-
Minimize Time to Analysis: Process samples promptly after preparation. If storage is necessary, freeze at -80°C immediately.
-
-
Validate Extraction Efficiency:
-
Spike-in Recovery: Spike a known amount of N7-HEG standard into a blank matrix (e.g., DNA from an unexposed control) before the extraction step. Compare the final measured amount to a standard prepared in solvent to calculate the absolute recovery. Aim for >80% recovery.
-
SPE Sorbent Selection: If using SPE, ensure the sorbent type (e.g., mixed-mode cation exchange) is appropriate for capturing the polar, positively charged N7-HEG molecule. Follow the manufacturer's protocol for conditioning, loading, washing, and elution steps meticulously.
-
Q2: My results show high variability between replicate samples. What's causing this imprecision?
A2: High variability, or poor precision, undermines the reliability of your data. While some variability is inherent in any analytical method, significant scatter often points to correctable issues in your workflow.
Causality & Explanation:
-
Inconsistent Hydrolysis: Minor variations in temperature or timing during the DNA hydrolysis step can lead to significant differences in the amount of N7-HEG released, especially if the reaction has not reached its endpoint.
-
Matrix Effects: This is one of the most significant challenges in LC-MS/MS analysis. Co-eluting endogenous compounds from the biological matrix (e.g., lipids, salts, other metabolites) can suppress or enhance the ionization of N7-HEG in the mass spectrometer's source, leading to inconsistent signal intensity.[7][8][9]
-
Lack of an Appropriate Internal Standard: Without a proper internal standard (IS), you cannot correct for analyte loss during sample preparation or for signal fluctuations caused by matrix effects.[7]
Troubleshooting Protocol:
-
Standardize the Workflow: Ensure every step of your protocol, from pipetting volumes to incubation times and temperatures, is performed with high precision and consistency across all samples.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Gold Standard: The most effective way to combat variability is to use a SIL-IS, such as N7-(2-hydroxyethyl-d4)guanine (N7-HEG-d4).[4][5]
-
Mechanism: A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences the same matrix effects and losses during sample prep. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized.
-
Implementation: Add the SIL-IS to your samples at the very beginning of the sample preparation process (i.e., before DNA hydrolysis).[4]
-
-
Evaluate and Mitigate Matrix Effects:
-
Post-Extraction Spike Test: To quantify the extent of matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same amount of analyte in a neat solvent. A ratio significantly different from 1 indicates ion suppression or enhancement.[9]
-
Improve Sample Cleanup: If matrix effects are severe, enhance your sample cleanup procedure. This could involve a more rigorous SPE protocol or incorporating a different extraction technique (e.g., LLE followed by SPE).[10]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to better separate N7-HEG from co-eluting matrix components. Try a different column chemistry or modify the mobile phase gradient.
-
LC-MS/MS Analysis
Q3: I'm struggling with poor sensitivity and cannot reach the required limit of quantification (LOQ). How can I improve my signal?
A3: Achieving low detection limits is crucial, as N7-HEG is often present at very low concentrations in biological samples (e.g., 1 adduct per 10^8 nucleotides).[1][11]
Causality & Explanation:
-
Suboptimal MS Parameters: The mass spectrometer must be finely tuned for N7-HEG. Incorrect collision energy, cone voltage, or desolvation gas temperature can lead to poor fragmentation and a weak signal.
-
Ion Suppression: As discussed previously, matrix effects can severely suppress the N7-HEG signal.[12]
-
Poor Chromatographic Peak Shape: Broad, tailing peaks result in a lower peak height and, consequently, a lower signal-to-noise ratio, which directly impacts sensitivity.
Troubleshooting Protocol:
-
Optimize Mass Spectrometer Settings:
-
Direct Infusion: Infuse a standard solution of N7-HEG directly into the mass spectrometer to optimize all source and analyte-specific parameters.
-
MRM Transition: Use the most intense and specific multiple reaction monitoring (MRM) transition. For N7-HEG, the transition of the protonated precursor ion [M+H]+ m/z 196 to the product ion m/z 152 is commonly used and provides good sensitivity.[13]
-
Collision Energy Optimization: Perform a collision energy ramp to find the voltage that produces the most abundant product ion (m/z 152).
-
-
Address Peak Shape Issues:
-
Column Choice: Use a high-efficiency UPLC column (e.g., sub-2 µm particle size) to achieve sharp, narrow peaks. A C18 stationary phase is often suitable.[14][15]
-
Mobile Phase pH: The pH of your mobile phase can affect peak shape. N7-HEG is a basic compound; adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak symmetry by ensuring the analyte is consistently protonated.[6]
-
System Contamination: Check for system contamination that could lead to peak tailing. Flush the system and column thoroughly.[16][17]
-
-
Increase Sample Loading: If sensitivity is still an issue after optimization, consider concentrating your final extract and injecting a larger volume onto the LC column. Be mindful that this can also increase matrix effects, so a balance must be found.
Q4: I am observing unexpected peaks or high background noise in my chromatograms. What is the source of this contamination?
A4: Extraneous peaks and high background can interfere with the integration of your analyte peak and compromise the accuracy of your results.
Causality & Explanation:
-
Solvent and Reagent Contamination: Impurities in solvents (water, acetonitrile, methanol) or additives (formic acid) are a common source of background noise and ghost peaks.[17]
-
Sample Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and elute in subsequent blank or low-concentration injections.
-
Matrix Interferences: The biological matrix itself is complex and can contain isobaric compounds (compounds with the same mass as N7-HEG) that are not chromatographically resolved.
Troubleshooting Protocol:
-
Isolate the Contamination Source:
-
Systematic Blanks: Inject a series of blanks to pinpoint the source. Start with a "no injection" run, then a solvent blank injected from a clean vial. If the peak is absent, the issue is likely carryover. If it's present, the problem is in the mobile phase or the system itself.
-
Mobile Phase Check: Prepare fresh mobile phases using high-purity, LC-MS grade reagents.[17]
-
-
Mitigate Sample Carryover:
-
Autosampler Wash: Optimize the autosampler wash protocol. Use a strong solvent (e.g., a mix of acetonitrile, isopropanol, and water) and ensure the needle is washed both inside and out.
-
Injection Order: Run your calibration curve from low to high concentration, followed by QC samples and unknowns. Inject a blank after any particularly high-concentration sample.
-
-
Improve Specificity:
-
High-Resolution MS: If available, using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can help differentiate N7-HEG from isobaric interferences based on accurate mass.
-
Chromatography: As mentioned before, optimizing your LC method to improve peak resolution is key.
-
Visualizing the Workflow & Troubleshooting Path
The following diagrams illustrate the standard analytical workflow and a decision tree for troubleshooting common N7-HEG quantification issues.
Caption: Standard analytical workflow for N7-HEG quantification.
Caption: Troubleshooting decision tree for N7-HEG analysis.
Frequently Asked Questions (FAQs)
Q: What are the typical MS/MS parameters for N7-HEG analysis?
A: While optimal parameters vary by instrument, a common starting point for N7-HEG using positive mode electrospray ionization (ESI+) is:
-
Precursor Ion (Q1): m/z 196.1 [M+H]+
-
Product Ion (Q3): m/z 152.1 [M+H - C2H4O]+
-
Internal Standard (N7-HEG-d4): m/z 200.1 -> m/z 156.1
Always perform direct infusion of a standard to fine-tune voltages and gas flows for your specific mass spectrometer.[13]
Q: Can I use a different guanine adduct or an analogue as an internal standard?
A: While using a non-isotopic analogue is better than no internal standard, it is not ideal. The best practice is to use a stable isotope-labeled (e.g., deuterium or 13C/15N-labeled) version of your analyte.[7] This is because a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves the same way during extraction and ionization. An analogue may have different extraction recovery and ionization efficiency, failing to accurately correct for variations.
Q: How do I establish a valid calibration curve for N7-HEG quantification?
A: A valid calibration curve is essential for accurate quantification. Follow these key principles based on regulatory guidelines like the ICH:[18][19][20]
-
Matrix-Matching: Prepare your calibration standards in the same blank biological matrix as your unknown samples (e.g., hydrolysate of control DNA). This helps to compensate for matrix effects that may be present.[12]
-
Range: The concentration range should bracket the expected concentrations of your unknown samples.
-
Linearity: Use at least 6-8 non-zero concentration points. The relationship between concentration and the analyte/IS peak area ratio should be linear. A coefficient of determination (r²) of >0.99 is generally required.[14]
-
Weighting: Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria: The back-calculated concentration for each calibrator should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).[14]
Q: What are acceptable values for accuracy and precision during method validation?
A: According to bioanalytical method validation guidelines, the mean accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV or RSD) should not exceed 15%. For the LLOQ, these acceptance criteria are typically relaxed to ±20%.[21]
Q: Is it possible to measure endogenous levels of N7-HEG?
A: Yes, endogenous formation of N7-HEG has been reported.[1] Ethylene is produced through normal metabolic processes like lipid peroxidation, which can then be oxidized to ethylene oxide, leading to background levels of the adduct. This is a critical consideration for low-dose exposure studies, as you must demonstrate that the measured levels in exposed samples are significantly higher than the endogenous background in control populations.[1] This requires a highly sensitive and validated analytical method.
References
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. (2005). Chemical Research in Toxicology, 18(1), 70-5. Retrieved from [Link]
- Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. (n.d.). CoLab.
-
The Formation and Biological Significance of N7-Guanine Adducts. (2011). Toxicology, 279(1-3), 1-10. Retrieved from [Link]
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. (2013). Journal of Nucleic Acids. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2009). LCGC North America, 27(7). Retrieved from [Link]
-
Methods and Challenges for Computational Data Analysis for DNA Adductomics. (2019). Chemical Research in Toxicology, 32(12), 2396-2407. Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst, 146(20), 6049-6063. Retrieved from [Link]
-
DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2014). Environmental and Molecular Mutagenesis, 55(7), 479-502. Retrieved from [Link]
-
Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2001). Journal of Mass Spectrometry, 36(3), 336-43. Retrieved from [Link]
-
General Method for Determining Ethylene Oxide and Related N7-guanine DNA Adducts by Gas Chromatography-Electron Capture Mass Spectrometry. (1995). Journal of Chromatography A, 712(2), 345-54. Retrieved from [Link]
-
Methods and Challenges for Computational Data Analysis for DNA Adductomics. (2019). Chemical Research in Toxicology. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International, 30(7). Retrieved from [Link]
-
Challenges and opportunities for screening carcinogen DNA adducts in the exposome. (2023). Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]
-
Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. (2011). Toxicological Sciences, 121(2), 239-47. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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LC/MS Troubleshooting Guide. (2024). ResearchGate. Retrieved from [Link]
-
Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. (1997). Cancer Chemotherapy and Pharmacology, 40(4), 321-4. Retrieved from [Link]
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Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, Irvine. Retrieved from [Link]
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Detection of this compound adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. (1997). Journal of Chromatography B: Biomedical Sciences and Applications, 694(1), 65-70. Retrieved from [Link]
-
LC-MS Troubleshooting. (n.d.). CHROMacademy. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. (2002). Nucleic Acids Research, 30(2), e4. Retrieved from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]
-
Method Validation Guidelines. (2003). BioPharm International. Retrieved from [Link]
-
Methods for the Detection of DNA Adducts. (2012). Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry | CoLab [colab.ws]
- 6. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. zefsci.com [zefsci.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Mobile Phase for N7-(2-Hydroxyethyl)guanine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of N7-(2-Hydroxyethyl)guanine (N7-HEG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind mobile phase optimization to achieve robust and reliable results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of N7-HEG. Each issue is followed by probable causes and a step-by-step guide to resolution, grounded in chromatographic principles.
Issue 1: Poor or No Retention of N7-HEG Peak (Elutes Near the Void Volume)
This is a common challenge due to the polar nature of N7-HEG, making it difficult to retain on traditional nonpolar C18 stationary phases.
Probable Causes:
-
High Polarity of N7-HEG: The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.
-
Excessive Organic Solvent in Mobile Phase: The mobile phase is too "strong," causing the analyte to be rapidly eluted.
-
Inappropriate Column Chemistry: A standard C18 column may not be suitable for such a polar compound.
Step-by-Step Solutions:
-
Reduce the Organic Modifier Concentration:
-
Action: If using a mobile phase of acetonitrile and water, decrease the percentage of acetonitrile. Start with a mobile phase containing a high aqueous component (e.g., 95-98% aqueous).
-
Rationale: Reducing the organic content increases the polarity of the mobile phase, which in turn increases the retention of polar analytes on a reversed-phase column.
-
-
Consider Alternative Chromatographic Modes:
-
Action: If reducing the organic modifier is insufficient, explore Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in organic solvent (typically acetonitrile).[1]
-
Rationale: In HILIC, a water-rich layer forms on the polar stationary phase, and polar analytes like N7-HEG can partition into this layer, leading to increased retention. The elution order is generally opposite to that of reversed-phase chromatography.[1]
-
-
Utilize Ion-Pairing Chromatography:
-
Action: Introduce an ion-pairing reagent to the mobile phase, such as tetrabutylammonium salts.[2][3]
-
Rationale: N7-HEG has ionizable functional groups. An ion-pairing reagent with an opposite charge forms a neutral complex with the analyte. This complex is more hydrophobic and will have a stronger interaction with the reversed-phase column, thus increasing retention.[4] Note that ion-pairing reagents can be harsh on columns and may not be compatible with mass spectrometry (MS).
-
Issue 2: Peak Tailing or Asymmetrical Peak Shape
Peak tailing is a frequent problem for basic compounds like guanine analogues, leading to poor integration and reduced sensitivity.
Probable Causes:
-
Secondary Interactions with Silanol Groups: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic sites on N7-HEG, causing tailing.[5][6][7]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion.
Step-by-Step Solutions:
-
Optimize Mobile Phase pH:
-
Action: Lower the pH of the mobile phase to a range of 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[7]
-
Rationale: At a low pH, the residual silanol groups on the stationary phase are protonated and thus neutralized. This minimizes the undesirable ionic interactions with the basic N7-HEG molecule, resulting in a more symmetrical peak shape.[5][7]
-
-
Choose the Right Column:
-
Action: Utilize a modern, high-purity, "Type B" silica column that is well end-capped. Alternatively, consider columns with a stationary phase designed for polar analytes or those that are stable at a wider pH range.[6]
-
Rationale: High-purity silica columns have a lower concentration of acidic silanol groups and metallic impurities, reducing the sites for secondary interactions.[5]
-
-
Adjust Buffer Concentration:
-
Action: If using a buffer like ammonium acetate or phosphate, ensure the concentration is sufficient (e.g., 10-25 mM) to provide adequate buffering capacity.[7][8]
-
Rationale: A stable pH is crucial for consistent ionization of both the analyte and the stationary phase. Inadequate buffering can lead to pH shifts within the column, causing peak shape issues.[8]
-
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase for N7-HEG analysis on a C18 column?
A1: A good starting point for a reversed-phase C18 column is a mobile phase consisting of a high percentage of aqueous buffer with a small amount of organic modifier, run in a gradient. For example:
-
Mobile Phase A: 10 mM ammonium formate or 0.1% formic acid in water (pH ~2.7-3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 1-2% B, hold for a few minutes, then increase to 20-30% B over 10-15 minutes.
Rationale: The low pH from formic acid will ensure good peak shape by minimizing silanol interactions.[7] Ammonium formate is a volatile buffer, making it compatible with MS detection.[9][10] A gradient elution is recommended as it helps to elute any less polar impurities from the column and can provide sharper peaks for the analyte of interest compared to an isocratic elution.[11][12]
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both can be effective, but they offer different properties.
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Generally stronger, leading to shorter retention times.[13][14] | Weaker, may require higher concentrations for similar elution.[13] |
| Viscosity/Pressure | Lower viscosity results in lower backpressure.[13] | Higher viscosity leads to higher backpressure.[13] |
| UV Cutoff | Lower UV cutoff (~190 nm), better for low wavelength detection. | Higher UV cutoff (~205 nm). |
| Selectivity | Aprotic solvent, offers different selectivity. | Protic solvent, can engage in hydrogen bonding, which can alter selectivity for certain analytes.[13][15] |
Recommendation: Start with acetonitrile due to its lower viscosity and stronger elution strength. If you face issues with co-eluting peaks, switching to methanol can alter the selectivity and may provide the necessary resolution.[14]
Q3: What is the role of the buffer and why is pH so important?
A3: The buffer in the mobile phase serves to maintain a constant pH. This is critical for the analysis of ionizable compounds like N7-HEG for several reasons:
-
Consistent Retention: The ionization state of N7-HEG is pH-dependent. A stable pH ensures a consistent charge on the molecule, leading to reproducible retention times.[16][17]
-
Improved Peak Shape: As discussed in the troubleshooting section, a low pH mobile phase suppresses the ionization of silica silanol groups, preventing secondary interactions that cause peak tailing.[5][7]
-
Method Robustness: A well-buffered mobile phase makes the method less susceptible to small variations, for instance, from the sample matrix itself.
For LC-MS applications, it is crucial to use volatile buffers like ammonium acetate, ammonium formate, or acids like formic and acetic acid, as non-volatile buffers like phosphate will contaminate the mass spectrometer source.[8][10]
Q4: When should I consider using gradient elution versus isocratic elution?
A4: The choice depends on the complexity of your sample.
-
Gradient Elution: The concentration of the organic solvent is increased over time. This is generally preferred for:
-
Complex Samples: Such as digested DNA or biological fluids, where components with a wide range of polarities are present.[11][12]
-
Method Development: To quickly screen for the appropriate mobile phase composition.
-
Improved Peak Shape and Sensitivity: Gradient elution can result in sharper peaks, especially for later-eluting compounds.[11]
-
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for:
-
Simple, Well-Characterized Samples: When analyzing a pure standard or a simple mixture with components of similar polarity.
-
Routine Analysis: Isocratic methods are often simpler to run and have better run-to-run reproducibility once optimized.[18]
-
Workflow for Mobile Phase Optimization:
Caption: Systematic Approach to Mobile Phase Optimization.
Experimental Protocols
Protocol 1: Preparation of 0.1% (v/v) Formic Acid in Water (Mobile Phase A)
-
Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of high-purity formic acid to the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate the solution for 10-15 minutes to degas.
-
Label the bottle clearly with the contents and date of preparation.
Protocol 2: Basic Gradient HPLC Method for N7-HEG
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or Mass Spectrometry (ESI+)
-
Gradient Program:
Time (min) % B 0.0 2 2.0 2 12.0 25 12.1 95 14.0 95 14.1 2 | 18.0 | 2 |
References
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]
-
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [Link]
-
Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Welch Materials. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Acetonitrile and methanol. Pharmaguideline Forum. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]
-
Ammonium Acetate Use in ANP with LCMS - Tips & Suggestions. MicroSolv. [Link]
-
SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH. [Link]
-
Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]
-
A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. PubMed. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. [Link]
-
Polar Retention. Chromatography Forum. [Link]
-
Ion pair chromatography reagents. Carlo Erba Reagents. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
Determination of this compound by HPLC with electrochemical detection. Chemical-Biological Interactions. [Link]
-
The LCGC Blog: Ammonium Acetate Woes. LCGC. [Link]
-
Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. PubMed. [Link]
-
Evaluation of ion pairing reversed-phase liquid chromatography for the separation of large RNA molecules. ResearchGate. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. [Link]
-
Separation of 7-methyl- and 7-(2-hydroxyethyl)-guanine adducts in human DNA samples using a combination of TLC and HPLC. Semantic Scholar. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. veeprho.com [veeprho.com]
- 9. Ammonium Acetate Use in ANP with LCMS - Tips & Suggestions [mtc-usa.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromtech.com [chromtech.com]
- 14. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing N7-(2-Hydroxyethyl)guanine (N7-HEG) Extraction from Urine
Welcome to the technical support center for the analysis of N7-(2-Hydroxyethyl)guanine (N7-HEG). As a critical biomarker for assessing exposure to ethylene oxide, accurate and efficient quantification of N7-HEG in urine is paramount for both occupational health monitoring and toxicological research.[1] This guide, designed for researchers and laboratory professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your extraction protocols, overcome common analytical challenges, and ensure the highest data quality.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the extraction and analysis of N7-HEG from urine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My N7-HEG recovery is consistently low. What are the likely causes and how can I fix this?
A1: Low recovery is the most frequent challenge in solid-phase extraction (SPE).[2][3] The root cause often lies in a mismatch between the analyte's properties and the SPE method parameters. N7-HEG is a polar, weakly basic molecule, which dictates the optimal extraction strategy.
Common Causes & Solutions:
-
Incorrect SPE Sorbent Choice:
-
Cause: Using a purely reversed-phase (e.g., C18) or a strong cation exchange sorbent may not provide optimal retention and elution for a polar molecule like N7-HEG. Single-phase SPE can be insufficient for isolating a broad range of nucleic acid adducts from a complex matrix like urine.[4]
-
Expert Solution: Employ a mixed-mode cation exchange (MCX) SPE cartridge.[5] These sorbents combine reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., benzenesulfonic acid) functionalities.[5] This dual mechanism allows for the retention of N7-HEG via both hydrophobic and electrostatic interactions, enabling more aggressive wash steps to remove matrix interferences without losing the analyte.[6]
-
-
Improper Sample pH during Loading:
-
Cause: For N7-HEG to bind effectively to the cation exchange group on an MCX sorbent, its guanine moiety must be protonated (positively charged). If the sample pH is too high, the analyte will be neutral and will not be retained by the ion-exchange mechanism.
-
Expert Solution: Acidify the urine sample to a pH at least 2 units below the pKa of the analyte's basic functional group.[7] A common practice is to dilute the urine sample with an acidic buffer (e.g., 1-2% formic acid or acetic acid) to ensure a pH of ~3-4 before loading onto the SPE cartridge.
-
-
Inadequate Elution Solvent:
-
Cause: The elution solvent must be strong enough to disrupt both the hydrophobic and ionic interactions between N7-HEG and the mixed-mode sorbent.[5] Using only a high percentage of organic solvent (like methanol or acetonitrile) may disrupt the reversed-phase interaction but will not be sufficient to elute the analyte from the cation exchange sites.
-
Expert Solution: Use an ammoniated organic solvent. A mixture of 5-10% ammonium hydroxide in methanol or acetonitrile is highly effective. The high organic content disrupts the reversed-phase binding, while the ammonium hydroxide neutralizes the N7-HEG (making it less positively charged) and disrupts the ionic bond with the sorbent, allowing for complete elution.[7]
-
-
Wash Solvent is Too Strong:
-
Cause: An overly aggressive wash solvent can prematurely elute the analyte before the final elution step.
-
Expert Solution: Use a two-step wash. First, wash with an acidic aqueous solution (e.g., 0.1 M acetic acid) to remove polar, unbound matrix components. Follow this with a wash using a pure organic solvent like methanol to remove non-polar interferences.[5] This ensures matrix components are removed without stripping the ionically-bound N7-HEG.
-
To diagnose where the loss is occurring, it is critical to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[3][8] This systematic approach will pinpoint the problematic step and guide your optimization.
Workflow: Optimizing N7-HEG Extraction with Mixed-Mode SPE
The following diagram illustrates the key steps and chemical principles for a successful mixed-mode cation exchange SPE protocol for N7-HEG.
Sources
- 1. Comparative analysis of urinary this compound for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: N7-(2-Hydroxyethyl)guanine (N7-HEG) LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of N7-(2-Hydroxyethyl)guanine (N7-HEG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical DNA adduct, a key biomarker for ethylene oxide exposure. Here, we address common challenges encountered during sample preparation, chromatography, and mass spectrometry, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Sample Preparation & Analyte Stability
Question 1: I'm observing low recovery of N7-HEG from my biological samples. What are the potential causes and how can I improve it?
Answer:
Low recovery of N7-HEG is a frequent challenge, often stemming from its unique chemical nature and the complexity of biological matrices. The primary causes can be broken down into two main areas: inefficient extraction from the DNA matrix and analyte degradation.
-
Causality - The Instability of the Glycosidic Bond: N7-substituted guanine adducts, like N7-HEG, are known to be chemically unstable.[1][2] The alkylation at the N7 position introduces a positive charge to the imidazole ring of guanine, weakening the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This inherent instability can lead to spontaneous depurination (loss of the adducted base) from the DNA under physiological conditions.[1][2] During sample preparation, suboptimal pH or excessive heat can exacerbate this process, leading to loss of the analyte before it can be quantified.
-
Troubleshooting Steps:
-
Optimized DNA Hydrolysis: The release of N7-HEG from DNA is a critical step. While thermal hydrolysis (heating in water or a mild buffer) is a common method to release the adduct, the conditions must be carefully controlled.[3][4][5]
-
Recommendation: Start with a neutral pH buffer and heat at a controlled temperature (e.g., 80-90°C) for a defined period (e.g., 30-60 minutes). Avoid strongly acidic or basic conditions which can degrade the analyte.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To accurately account for losses during sample preparation and potential matrix effects, the use of a SIL-IS, such as N7-HEG-d4, is considered the gold standard.[3][4][5] The SIL-IS should be spiked into the sample at the very beginning of the extraction process. Since it is chemically identical to the analyte, it will experience similar losses, allowing for reliable correction during data analysis.[1]
-
Efficient Solid-Phase Extraction (SPE): After hydrolysis, the sample will contain a complex mixture of normal nucleobases, salts, and other cellular components. A well-designed SPE protocol is crucial for cleaning up the sample and concentrating the N7-HEG.
-
Recommendation: A mixed-mode or reversed-phase SPE cartridge can be effective. Method development should focus on optimizing the wash steps to remove interferences without causing analyte breakthrough, and the elution step to ensure complete recovery of N7-HEG.
-
-
Question 2: My results show significant variability between replicate samples. What could be the source of this imprecision?
Answer:
High variability in N7-HEG quantification often points to inconsistencies in the sample preparation workflow or the presence of unmitigated matrix effects.
-
Causality - The Challenge of Matrix Effects: Biological matrices like plasma, urine, or tissue digests are complex mixtures containing numerous endogenous compounds (salts, lipids, proteins, metabolites).[6][7] During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can compete with the analyte for ionization, leading to either ion suppression or enhancement.[6][8] This can cause significant and variable changes in the analyte signal, leading to poor reproducibility if not properly addressed.
-
Troubleshooting Workflow:
-
Assess Matrix Effects: A post-extraction spike experiment can be used to evaluate the extent of matrix effects.[6] This involves comparing the signal of an analyte spiked into a blank, extracted matrix to the signal of the same amount of analyte in a neat solution.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhancing the sample cleanup procedure is necessary. This could involve:
-
Refining the SPE protocol with additional wash steps.
-
Implementing a liquid-liquid extraction (LLE) step.
-
Utilizing online sample cleanup techniques like turbulent flow chromatography. Solid-phase extraction has been shown to be highly effective at removing phospholipids, a major contributor to matrix effects.[9]
-
-
Chromatographic Separation: Ensure that the chromatographic method effectively separates N7-HEG from the bulk of the matrix components. Modifying the gradient or using a column with a different selectivity can help to move the analyte to a cleaner region of the chromatogram.
-
Mandatory Use of a Co-eluting SIL-IS: As mentioned previously, a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6] Any ion suppression or enhancement will affect both the analyte and the internal standard to a similar degree, allowing for an accurate ratio-based quantification.
-
Section 2: Liquid Chromatography
Question 3: I'm seeing poor peak shape (tailing or fronting) for N7-HEG. How can I improve the chromatography?
Answer:
Peak asymmetry is a common chromatographic issue that can compromise both resolution and integration accuracy. For a polar, basic compound like N7-HEG, interactions with the stationary phase and issues with the mobile phase are common culprits.
-
Causality - Secondary Interactions and Mobile Phase Mismatch:
-
Silanol Interactions: Reversed-phase silica columns, even when end-capped, have residual silanol groups on the surface.[10] The basic nitrogen atoms in the guanine ring of N7-HEG can undergo secondary ionic interactions with these acidic silanols, leading to peak tailing.
-
Mobile Phase pH: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. If the pH is not properly controlled, it can lead to inconsistent ionization states and poor chromatography.
-
Injection Solvent Effects: If the solvent used to dissolve the final extract is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in peak fronting or splitting.[10][11]
-
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Use a Low Concentration of an Acidic Modifier: Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase is standard practice for LC-MS analysis of basic compounds. This serves two purposes: it protonates the analyte, which is beneficial for positive mode ESI, and it suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Buffer the Mobile Phase: For highly sensitive assays, using a volatile buffer like ammonium formate (e.g., 10 mM) can provide better pH control and improve peak shape reproducibility.[12]
-
-
Column Selection:
-
Consider using a column with a highly inert stationary phase or one that is specifically designed for the analysis of polar or basic compounds.
-
Ensure the column is not degraded. If performance has declined over time, flushing or replacing the column may be necessary.
-
-
Injection Solvent Compatibility: The sample should ideally be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[11] If a strong solvent must be used for solubility reasons, minimize the injection volume.
-
Visualizing the LC Workflow
Caption: A logical flow diagram for troubleshooting common issues in N7-HEG analysis.
References
-
van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281-289. [Link]
-
Liao, P. C., Lin, D. P., Wang, Y. F., & Tsai, C. H. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(4), 425-432. [Link]
-
Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography-electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 70-75. [Link]
-
Wu, K. Y., Scheller, N., Ranasinghe, A., Yen, T. Y., Sangaiah, R., Giese, R. W., & Swenberg, J. A. (1999). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and exogenous this compound in rodents and its potential for human biological monitoring. Chemical Research in Toxicology, 12(8), 722-729. [Link]
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Tompkins, E. M., Jones, D. J., Lamb, J. H., Marsden, D. A., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290-299. [Link]
-
Harahap, Y., Safitri, W. B., & Sunarsih, S. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. Research Square. [Link]
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Poglod, R., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 70-75. [Link]
-
Harahap, Y., Safitri, W. B., & Sunarsih, S. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Heliyon, 8(8), e10243. [Link]
-
Tompkins, E. M., Jones, D. J., Lamb, J. H., Marsden, D. A., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290-299. [Link]
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Zhang, L., He, Y., Li, H., & Liu, A. (2011). A sensitive high performance liquid chromatography-positive electrospray tandem mass spectrometry method for N7-[2-[(2-hydroxyethyl)thio]-ethyl]guanine determination. Journal of Chromatography B, 879(20), 1815-1820. [Link]
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Semantic Scholar. (n.d.). Figure 1 from Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. [Link]
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Selvan, P. S., Bharathi, S., & Rao, B. M. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review. [Link]
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Zhang, K., Raftery, D., & Wang, S. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 142-148. [Link]
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Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 26(9), 1314-1333. [Link]
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Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. Thermo Fisher Scientific. [Link]
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Wang, S., & Cyronak, M. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 534-543. [Link]
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Philippin, T., Bester, L. A., Hussong, M., & Carell, T. (2017). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA Repair, 55, 1-6. [Link]
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Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
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Scribd. (n.d.). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. [Link]
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Föst, U., Marczynski, B., Kasemann, R., & Peter, H. (1989). Determination of 7-(2-hydroxyethyl)guanine with gas chromatography/mass spectrometry as a parameter for genotoxicity of ethylene oxide. Archives of Toxicology. Supplement, 13, 250-253. [Link]
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Marsden, D. A., Jones, D. J., Britton, R. G., Ognibene, T., Ubick, E., Johnson, G. E., Farmer, P. B., & Brown, K. (2009). Dose-response Relationships for this compound Induced by Low-Dose [14C]ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052-3059. [Link]
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Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). The Formation and Biological Significance of N7-Guanine Adducts. ResearchGate. [Link]
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Jafari, M. T., Khayamian, T., & Shahedi, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]
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Wu, K. Y., Chao, M. R., & Giese, R. W. (2006). DNA adducts in granulocytes of hospital workers exposed to ethylene oxide. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(2), 167-175. [Link]
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Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
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Dolan, J. W. (2016). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 34(8), 534-541. [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]
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Raynie, D. E. (2017). How to Avoid Problems in LC–MS. LCGC International, 30(5), 254-257. [Link]
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Minimizing background levels of N7-(2-Hydroxyethyl)guanine in controls.
Technical Support Center: N7-(2-Hydroxyethyl)guanine (N7-HEG) Analysis
A Guide for Researchers on Minimizing Background Levels in Control Samples
Part 1: Foundational Understanding & FAQs
Q1: What is this compound (N7-HEG) and why is it measured?
This compound (N7-HEG) is the most abundant DNA adduct formed when a cell's genetic material reacts with ethylene oxide (EO).[1][2][3][4] DNA adducts are segments of DNA that have a cancer-causing chemical covalently bound to them, which can lead to mutations and potentially initiate carcinogenesis.[5][6][7] N7-HEG serves as a critical biomarker for quantifying exposure to EO, a compound classified as a human carcinogen.[1][2][3][4] Researchers measure N7-HEG in tissues to assess DNA damage, understand dose-response relationships, and conduct human risk assessments for EO exposure.[1][2][3][4]
Q2: I'm seeing N7-HEG in my untreated control samples. Why? Is this normal?
Yes, detecting baseline levels of N7-HEG in control samples is normal and expected. This background presence is primarily due to endogenous ethylene oxide . The human body naturally produces ethylene through normal physiological processes like lipid peroxidation and methionine oxidation.[3][4] This endogenous ethylene can be metabolized to ethylene oxide, leading to the formation of "background" N7-HEG adducts, independent of any external exposure.[1][2][3][4] Therefore, the goal is not to eliminate the background entirely, but to minimize its variability and prevent its artificial inflation during sample handling and analysis.
Q3: What are the primary sources of artificial N7-HEG formation in my experimental workflow?
Beyond the unavoidable endogenous background, artificial elevation of N7-HEG in control samples can arise from several sources throughout the experimental process. These can be broadly categorized as pre-analytical (sample handling) and analytical (sample processing and instrumentation) sources.
| Source Category | Specific Contributor | Underlying Mechanism |
| Pre-Analytical | Environmental Contamination | Exposure of samples to ambient ethylene or ethylene oxide (e.g., from lab equipment sterilization, plastics, vehicle exhaust). |
| Improper Sample Storage | Oxidative stress during freeze-thaw cycles or prolonged storage at suboptimal temperatures can generate reactive oxygen species, potentially leading to lipid peroxidation and ethylene formation.[2] | |
| Analytical | Reagent Impurity | Solvents, buffers, or acids used in DNA isolation and hydrolysis may contain trace levels of ethylene glycol or other precursors that can form adducts under harsh processing conditions (e.g., heating). |
| Plasticware Contamination | Leaching of ethylene-based compounds from tubes, pipette tips, or collection vessels, especially when used with organic solvents. | |
| LC-MS/MS System Contamination | Buildup of contaminants in solvent lines, autosampler, or the ion source can create a high chemical background.[8][9] This can manifest as adducts or interfere with ionization.[10] |
Part 2: Troubleshooting Guides
This section is designed to help you pinpoint and resolve specific issues leading to elevated N7-HEG background.
Troubleshooting Scenario 1: High Background Detected in Processed Blanks (Reagent Blanks)
-
Issue: You've processed a "blank" sample (containing only reagents, no tissue or DNA) through the entire workflow, and the final LC-MS/MS analysis shows a significant N7-HEG peak.
-
Root Cause Analysis: This strongly points to contamination from your reagents or the analytical system itself.
-
Step-by-Step Mitigation Strategy:
-
Isolate the Source: Systematically test your reagents. Prepare several blanks, each omitting one major component of your process (e.g., one without the hydrolysis acid, one with a different batch of DNA isolation buffer). This can help identify the contaminated reagent.
-
Verify Solvent and Reagent Grade: Ensure all solvents (water, methanol, acetonitrile) are of the highest possible purity (e.g., LC-MS grade).[8] Use freshly opened bottles of mobile phase additives like formic acid or ammonium acetate, as older stock can accumulate impurities.[11]
-
Clean the LC-MS/MS System: High background noise is a common symptom of a contaminated mass spectrometer.[8][9] Perform a thorough cleaning of the ion source (cone, needle, transfer tube).[8] Flush the entire LC system, including solvent lines and the autosampler, with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water).[12]
-
Check for Plasticware Leaching: Run a blank using only high-quality glass or polypropylene vials to rule out leaching from your standard plastic tubes.
-
Troubleshooting Scenario 2: Inconsistent Background Levels Across Control Samples
-
Issue: The N7-HEG levels in your control animals or subjects vary widely, making it difficult to establish a reliable baseline.
-
Root Cause Analysis: This issue often originates from inconsistencies in the pre-analytical phase—sample collection and storage.
-
Step-by-Step Mitigation Strategy:
-
Standardize Collection Protocol: Ensure every sample is collected using the exact same procedure. Use consistent materials (e.g., same type of collection tubes with the same anticoagulant). Document collection times meticulously.[13]
-
Optimize Sample Handling: Process or freeze samples as rapidly as possible after collection. For tissues, flash-freezing in liquid nitrogen is the gold standard to halt enzymatic activity that could contribute to endogenous EO production. For blood, refrigerate immediately and process for DNA isolation within 48 hours.
-
Control Storage Conditions: Store all DNA samples at -80°C for long-term stability.[14][15] Avoid repeated freeze-thaw cycles by aliquoting samples upon initial processing.[16] Ensure freezers have stable temperature control and backup power.
-
Review Animal Husbandry (if applicable): Factors like diet, stress, and exposure to environmental ethylene in animal facilities can influence endogenous N7-HEG levels. Ensure all control animals are housed under identical conditions.
-
Visualizing the Workflow for Contamination Control
The following diagram illustrates the critical control points in the experimental workflow where background N7-HEG can be introduced and must be controlled.
Caption: Critical control points for minimizing background N7-HEG.
Part 3: Key Experimental Protocols
Adherence to a rigorous and validated protocol is paramount. The following is a best-practice methodology for DNA isolation and preparation optimized for sensitive adduct analysis.
Protocol: DNA Isolation and Hydrolysis for LC-MS/MS Analysis
Objective: To isolate high-purity genomic DNA and hydrolyze it to nucleobases while preventing artificial adduct formation.
Materials:
-
Tissue/Cell Sample (~20-50 mg)
-
Isotope-labeled internal standard (e.g., N7-HEG-d4)
-
Proteinase K
-
RNase A
-
DNA Isolation Kit (Column-based, e.g., Qiagen)[17]
-
LC-MS Grade Water
-
Formic Acid (or other appropriate acid for hydrolysis)
-
Microcentrifuge tubes (low-bind polypropylene)
-
Heating block or water bath
Step-by-Step Methodology:
-
Sample Lysis and Internal Standard Spiking:
-
Homogenize the tissue sample in the lysis buffer provided by the DNA isolation kit.
-
CRITICAL STEP: Immediately after homogenization, spike the sample with a known amount of the isotope-labeled internal standard (N7-HEG-d4). This standard will co-purify with your sample DNA and account for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[18]
-
Add Proteinase K and incubate according to the kit manufacturer's protocol (e.g., 56°C) until lysis is complete.
-
-
RNA Removal and DNA Binding:
-
Add RNase A and incubate to remove RNA.
-
Follow the kit protocol to adjust binding conditions and apply the lysate to the silica column.
-
-
Washing and Elution:
-
Wash the column thoroughly with the provided wash buffers to remove proteins, salts, and other inhibitors.
-
Perform an additional "dry spin" to remove any residual ethanol from the final wash buffer, which can inhibit downstream reactions.
-
Elute the pure DNA in a small volume (e.g., 50-100 µL) of LC-MS grade water or the provided elution buffer.
-
-
DNA Quantification and Purity Check:
-
Quantify the DNA concentration using a spectrophotometer or fluorometer.
-
Assess purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >2.0).
-
-
Thermal Hydrolysis:
-
In a clean low-bind tube, add a specific amount of DNA (e.g., 10-20 µg).
-
CRITICAL STEP: Perform a neutral thermal hydrolysis by heating the DNA sample in water (e.g., at 100°C for 30 minutes).[18] This method cleaves the glycosidic bond to release N7-guanine adducts without the harsh conditions of strong acid hydrolysis, which can create artifacts. For other adducts, a mild acid hydrolysis (e.g., with formic acid) might be necessary; this step must be carefully optimized.
-
Immediately cool the sample on ice.
-
-
Sample Cleanup and Preparation for LC-MS/MS:
-
Centrifuge the sample at high speed to pellet any remaining protein or debris.
-
Transfer the supernatant containing the released nucleobases to a clean autosampler vial for injection.
-
Self-Validation Check:
-
Reagent Blank: Process a sample containing only the lysis buffer and all subsequent reagents (including internal standard) through the entire protocol. This blank should be free of any detectable N7-HEG.
-
Matrix Blank: Process a control tissue sample known to have low endogenous levels. This helps establish the baseline and checks for matrix interference.
Visualizing the Sources of Ethylene Oxide
Understanding the origins of EO is key to controlling N7-HEG formation.
Caption: Endogenous and exogenous pathways leading to N7-HEG formation.
Part 4: Method Validation and Data Interpretation
Q4: What constitutes a properly validated method for N7-HEG analysis?
A robust bioanalytical method validation is essential for generating reliable and reproducible data. According to regulatory guidelines from bodies like the FDA and EMA, your method validation should demonstrate:[19][20][21][22]
-
Selectivity: The ability to differentiate and quantify N7-HEG in the presence of other components in the biological matrix.[20]
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.[20]
-
Calibration Curve: A reliable relationship between the instrument response and known concentrations of N7-HEG, including a defined lower limit of quantification (LLOQ).[20]
-
Stability: The stability of N7-HEG in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[20]
For biomarker assays, it is crucial to establish these parameters to ensure the data are fit for purpose.[23]
Q5: How do I establish an "acceptable" background level for my studies?
There is no universal value for acceptable background. It is study- and matrix-dependent. The key is that the background level must be:
-
Consistent: The coefficient of variation (%CV) of the N7-HEG levels across your control group should be low.
-
Statistically Differentiable: The mean background level in your controls must be significantly lower than the levels observed in your lowest exposure group. The LLOQ of your assay should ideally be at or below the mean level of your control group to ensure you are truly quantifying the baseline.
By implementing the rigorous controls outlined in this guide, you can minimize artificially induced N7-HEG, reduce variability in your control group, and enhance the sensitivity and reliability of your study, ensuring that the DNA adduct levels you measure truly reflect the biological processes under investigation.
References
-
Marsden, D. A., et al. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052–3059. [Link]
-
Rusyn, I., et al. (2009). Dose-response Relationships for this compound Induced by Low-Dose [14C]ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. PubMed. [Link]
-
Marsden, D. A., et al. (2007). Determination of Endogenous and Exogenously Derived this compound Adducts in Ethylene Oxide-Treated Rats. Chemical Research in Toxicology. [Link]
-
Brown, K., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. PubMed. [Link]
-
Base4. (2024). Best Practices for Storing and Handling DNA Samples. Base4. [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]
-
Benecke, M. (2023). Forensic DNA Samples: Collection and Handling. Dr. Mark Benecke. [Link]
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Loechler, E. L. (2014). The Formation and Biological Significance of N7-Guanine Adducts. PMC - NIH. [Link]
-
Microbiome Insights. (n.d.). Sample Collection, Storage and Transport. Microbiome Insights. [Link]
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Chromatography Forum. (2020). High background after preventative maintenance. Chromatography Forum. [Link]
-
Genetic Education. (2019). How to Collect, Store and Handle a DNA Sample?. Genetic Education. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
ResearchGate. (2015). How to reduce high background noise in an LC MS/MS experiment? ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Bodell, W. J. (2025). (PDF) Levels of this compound as a molecular dosimeter of drug delivery to human brain tumors. ResearchGate. [Link]
-
Chung, F. L. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. [Link]
-
Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. PubMed - NIH. [Link]
-
Dingley, K. H. (2011). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. PubMed. [Link]
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van Delft, J. H., et al. (1991). Determination of this compound by HPLC with electrochemical detection. PubMed. [Link]
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Liao, P. C. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Kiontke, A., et al. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]
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Turesky, R. J. (2007). Screening for DNA Adducts by Data-Dependent Constant Neutral Loss - Triple Stage (MS3) Mass Spectrometry with a Linear Quadrupole Ion Trap Mass Spectrometer. PMC - NIH. [Link]
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ResearchGate. (n.d.). The Formation of DNA Adducts. ResearchGate. [Link]
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Turesky, R. J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. [Link]
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CDC Stacks. (n.d.). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]
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Lin, C., et al. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC - NIH. [Link]
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Tretyakova, N. Y. (2017). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. PMC - PubMed Central. [Link]
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Technical Support Center: N7-(2-Hydroxyethyl)guanine (N7-HEG) Bioanalysis
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support center for the quantitative analysis of N7-(2-Hydroxyethyl)guanine (N7-HEG). This guide is designed for researchers, scientists, and drug development professionals who are working to accurately measure this critical DNA adduct. As a biomarker for exposure to agents like ethylene oxide, precision in N7-HEG quantification is paramount. This document provides in-depth troubleshooting for common calibration curve issues and answers frequently asked questions, grounding all recommendations in established scientific principles.
Troubleshooting Guide: Calibration Curve Failures
A robust and reproducible calibration curve is the foundation of any quantitative bioanalytical method. When your curve fails to meet validation criteria, it invalidates the entire batch. This section addresses the most common calibration curve problems encountered during N7-HEG analysis via LC-MS/MS and provides a logical, step-by-step approach to diagnosis and resolution.
Question 1: My calibration curve shows poor linearity (R² < 0.99). What are the primary causes and how can I fix it?
Poor linearity is a sign that the instrumental response is not proportional to the analyte concentration across the calibrated range. This is one of the most frequent issues in LC-MS/MS analysis.
Immediate Diagnostic Steps:
-
Review the Basics: Double-check the preparation of your stock solutions and the serial dilutions for your calibration standards. A simple calculation or pipetting error is a common culprit.
-
Examine Individual Points: Plot the residuals for your curve. Are all points scattered randomly, or is there a specific pattern?
-
High-End Deviation: If the curve flattens at higher concentrations, you may be experiencing detector or ionization saturation.
-
Low-End Deviation: Poor signal-to-noise or significant contribution from matrix interference can cause issues at the Lower Limit of Quantitation (LLOQ).
-
Erratic Points: A single outlier point may be due to an integration error or a preparation mistake for that specific standard.
-
Probable Causes & Solutions:
-
Cause A: Matrix Effects. The co-eluting components from your biological matrix (e.g., plasma, urine, digested DNA) can suppress or enhance the ionization of N7-HEG, leading to a non-linear response.[1] This is particularly problematic if the effect is not consistent across the concentration range.
-
Solution: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4.[2] The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing effective normalization. If a SIL-IS is unavailable, improving sample cleanup via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is critical.
-
-
Cause B: Ion Source Saturation. At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning it cannot efficiently generate ions in proportion to the analyte concentration. This leads to a plateau in the signal.[3]
-
Solution: Dilute your upper-level calibration standards and reassess the linear range. If high sensitivity is not required, you can also try reducing the sample injection volume or splitting the flow post-column.
-
-
Cause C: Inappropriate Weighting Factor. Mass spectrometers often exhibit greater variance (heteroscedasticity) at higher concentrations.[3] Applying a simple linear regression (no weighting) gives equal importance to all points, allowing the high-concentration points with the highest variance to disproportionately influence the fit.
-
Solution: Apply a weighting factor to your regression analysis. The most common and effective weighting factors for LC-MS/MS are 1/x or 1/x², which give more weight to the more precise, lower-concentration points.
-
Question 2: My linearity is acceptable (R² > 0.995), but the back-calculated accuracy for my LLOQ and ULOQ standards is outside the ±20% and ±15% acceptance criteria, respectively. Why is this happening?
This scenario indicates that while the overall trend is linear, the model does not accurately predict the concentrations at the boundaries of the curve.
Probable Causes & Solutions:
-
Cause A: LLOQ is Too Low. Your defined Lower Limit of Quantitation may be below what the instrument can reliably detect with the required precision. The signal-to-noise ratio (S/N) might be insufficient, leading to inconsistent integration and high variability.
-
Solution: Per regulatory guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample.[4] If your S/N is low, you may need to increase the LLOQ concentration. Alternatively, you can optimize MS parameters (e.g., collision energy, dwell time) to improve sensitivity.
-
-
Cause B: Contamination or Carryover. If your blank sample (matrix with internal standard but no analyte) shows a significant N7-HEG peak, this will artificially inflate the response of your LLOQ standard, causing it to fail accuracy criteria.
-
Solution: Implement a more rigorous wash sequence for the autosampler needle and injection port between samples. If contamination persists, check for sources in your reagents, solvents, or sample preparation workflow.
-
-
Cause C: Non-Linearity at the Extremes. Even with a high R², subtle non-linearity can exist at the ends of the curve.[3] Forcing a linear fit across a very wide dynamic range can cause the model to deviate at the lowest and highest points.
-
Solution: Consider narrowing the dynamic range of the calibration curve. If a wide range is necessary, a quadratic regression model might provide a better fit, but this should be used with caution and be well-justified.[3]
-
Visualizing the Troubleshooting Process
To aid in diagnosing calibration curve issues, the following flowchart provides a logical workflow from initial failure to resolution.
Caption: Troubleshooting logic for N7-HEG calibration curve failure.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for N7-HEG analysis?
The most effective internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4.[2] This type of IS has nearly identical chemical and physical properties to N7-HEG. It will co-elute chromatographically and experience the same extraction recovery and matrix effects.[5] This ensures the most accurate correction for analytical variability. If a SIL-IS is not available, a structural analogue can be used, but it will not control for matrix effects as effectively.
Q2: N7-guanine adducts are known to be chemically unstable. How can I prevent analyte degradation during sample preparation?
The instability of the glycosidic bond in N7-alkylated guanines makes them susceptible to depurination (loss from the DNA backbone) under harsh conditions.[6]
-
pH Control: Avoid strongly acidic or basic conditions during extraction and processing. Maintain samples in a neutral or slightly acidic buffer (pH 5-7).
-
Thermal Stress: Minimize heat exposure. If heating is required to release the adduct from DNA, perform carefully controlled time and temperature experiments to optimize release without causing degradation.[2][7]
-
Sample Storage: Store processed samples at low temperatures (-20°C or -80°C) and analyze them as quickly as possible. Perform freeze-thaw stability tests to ensure analyte integrity over the course of your study.
Q3: How do I properly design an experiment to evaluate matrix effects?
A quantitative assessment of matrix effects is a critical component of method validation.
Protocol for Evaluating Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte (N7-HEG) and internal standard in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix from at least six different sources. After the final extraction step, spike the analyte and internal standard into the clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before starting the extraction process. (This set is primarily for recovery assessment but is often run concurrently).
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculate the MF for each source by dividing the peak area of the analyte in Set B by the mean peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF: Repeat the calculation using the analyte/IS peak area ratio.
-
Coefficient of Variation (CV): The CV of the IS-normalized MF across the different matrix sources should be ≤15%. This demonstrates that the internal standard is effectively correcting for the variability in the matrix effect.
-
Summary of Key Analytical Parameters
The following table summarizes typical starting points and acceptance criteria for a robust N7-HEG LC-MS/MS assay.
| Parameter | Recommendation | Acceptance Criteria |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18)[4][8] | Good peak shape, separation from interferences |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile or Methanol[4][8] | Consistent retention time, stable baseline |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | - |
| Detection Mode | Selected Reaction Monitoring (SRM) | - |
| N7-HEG Transition | m/z 196 → 152[9] | S/N > 10 at LLOQ |
| Calibration Curve | ||
| Number of Standards | Minimum of 6 non-zero standards | - |
| Regression Model | Linear, with 1/x or 1/x² weighting | - |
| Correlation Coeff. (R²) | > 0.99[4] | Must meet acceptance criteria |
| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ)[4] | Must meet acceptance criteria |
General N7-HEG Analysis Workflow
The following diagram illustrates a standard workflow for the analysis of N7-HEG from biological samples.
Caption: Standard workflow for N7-HEG quantification.
References
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. ResearchGate. [Link]
-
Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
The Formation and Biological Significance of N7-Guanine Adducts. National Institutes of Health (NIH). [Link]
- Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. CoLab.
-
Determination of this compound by HPLC with electrochemical detection. PubMed. [Link]
-
Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. National Institutes of Health (NIH). [Link]
-
Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. National Institutes of Health (NIH). [Link]
-
Analysis of N>7>-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Universitas Indonesia. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Genedata. [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. American Association for Clinical Chemistry (AACC). [Link]
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 4. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N7-Ethylguanine (N7-EtOHGua) Analysis
A Senior Application Scientist's Guide to Signal-to-Noise Ratio Improvement
Welcome to the technical support center for N7-Ethylguanine (N7-EtOHGua) analysis. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve the highest sensitivity and reproducibility in their analytical methods. As a Senior Application Scientist, I understand that detecting low-abundance DNA adducts like N7-EtOHGua presents unique challenges, with signal-to-noise (S/N) ratio being a critical determinant of success.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you systematically identify and resolve issues that compromise your S/N ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving a good S/N ratio for N7-EtOHGua?
A1: The core challenge lies in the inherently low abundance of N7-EtOHGua in biological samples, which is often masked by a complex matrix. Unmodified nucleobases can be present at levels a million times higher or more than the DNA adducts of interest.[1] This vast excess of endogenous material can lead to significant ion suppression in the mass spectrometer source and contribute to high baseline noise, making it difficult to distinguish the analyte signal.
Q2: What is ion suppression and how does it affect my analysis?
A2: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[2][3] This competition reduces the number of analyte ions that reach the detector, thereby decreasing the signal intensity without necessarily increasing the noise. The result is a diminished S/N ratio, which can severely impact the accuracy, precision, and detection limits of your assay.[3]
Q3: Should I focus more on increasing the signal or decreasing the noise?
A3: Both are crucial, but the optimal strategy depends on the primary source of the problem. If your baseline is clean but the peak height is low, you should focus on optimizing parameters that increase signal intensity, such as sample enrichment, ionization efficiency, and MS/MS transition selection.[4] Conversely, if your analyte peak is reasonably intense but the baseline is "fuzzy" or shows significant drift, your efforts should be directed at identifying and eliminating sources of noise.[5][6]
Q4: Can my choice of analytical column significantly impact the S/N ratio?
A4: Absolutely. The column is central to chromatographic resolution and peak shape. A narrower peak is a taller peak for the same amount of analyte, which directly increases the signal component of the S/N ratio.[4] Switching to columns with smaller particle sizes (e.g., 5 µm to 3 µm) or reducing the column's internal diameter (e.g., 4.6 mm to 2.1 mm) can lead to sharper, taller peaks and thus a better S/N ratio.[4] However, these changes will also increase backpressure and may require adjustments to your LC system and flow rate.
Troubleshooting Guide: A Systematic Approach
Use this section to diagnose and resolve specific issues affecting your S/N ratio. The problems are categorized by the stage of the analytical workflow.
Diagram: Troubleshooting Workflow for Poor S/N Ratio
This decision tree can help guide your troubleshooting process, starting from the most common and easiest-to-address issues.
Caption: A decision tree to systematically troubleshoot poor signal-to-noise ratio.
Issue 1: High or Drifting Baseline Noise
A high baseline reduces the apparent peak height and makes integration difficult and imprecise.
Q: My baseline is noisy and looks like a sawtooth pattern. What is the cause?
A: A periodic or pulsating baseline is often linked to the HPLC pump.[7]
-
Cause & Explanation: This can be caused by air bubbles in the pump head, which disrupt consistent solvent delivery, or by faulty check valves that fail to prevent backflow. Each pump stroke creates a pressure fluctuation that is translated into a detector signal.
-
Solution:
-
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed before and during use.[8] An in-line degasser is highly recommended.[7]
-
Prime the Pump: Purge all pump lines with their respective solvents to remove any trapped air bubbles.
-
Check Valves: If priming doesn't solve the issue, your check valves may be dirty or failing. Sonicate them in methanol or isopropanol, or replace them if necessary.[5]
-
Q: My baseline is randomly noisy with sharp spikes. What should I check?
A: Random spikes are typically due to electrical issues or particulates.[9]
-
Cause & Explanation: Electrical spikes can be caused by nearby equipment or poor grounding.[9] Particulate matter passing through the detector flow cell can also cause sharp, random signals. A dirty or contaminated flow cell is another common culprit.[8]
-
Solution:
-
Electrical Grounding: Ensure the LC-MS system and all associated components are properly grounded. Try unplugging other nearby instruments to see if the noise disappears.
-
Solvent Inlet Filters: Always use solvent inlet filters in your mobile phase reservoirs to prevent dust and other particulates from entering the system.[7]
-
Flush the Flow Cell: Flush the detector's flow cell with a strong, clean solvent like isopropanol to remove any contaminants.[8]
-
Q: My baseline is drifting upwards during the gradient run. Why is this happening?
A: Baseline drift in a gradient run usually points to contamination in the mobile phase or column.[6]
-
Cause & Explanation: If one of your mobile phase solvents (typically the weaker solvent, like water) has a contaminant that is more strongly retained by the column, this contaminant will accumulate on the column during equilibration. As the gradient becomes stronger, the contaminant begins to elute, causing a rising baseline.[6]
-
Solution:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Water is a common source of contamination.[7]
-
Identify the Contaminated Solvent: Run the gradient with only Solvent A, then only Solvent B (if possible) to see which one causes the drift. Replace the contaminated solvent.
-
Column Wash: Develop a robust column washing procedure to be used at the end of each analytical batch to remove strongly retained compounds.
-
Issue 2: Weak Analyte Signal (Low Peak Intensity)
Even with a quiet baseline, a weak signal will result in a poor S/N ratio.
Q: My N7-EtOHGua peak is very small or non-existent. How can I improve its signal?
A: Improving a weak signal involves a multi-step optimization from sample preparation through to mass spectrometry detection.
-
Cause & Explanation 1: Inefficient Sample Preparation. The most significant gains in signal are often made here. Because N7-EtOHGua is present at trace levels, enrichment is essential to remove interfering matrix components and concentrate the analyte.[10]
-
Solution 1: Optimize Solid-Phase Extraction (SPE). SPE is critical for cleaning up the DNA hydrolysate.[1][11] An unoptimized SPE protocol can lead to significant analyte loss.
-
See the Detailed Protocol: Solid-Phase Extraction (SPE) for N7-EtOHGua section below for a step-by-step guide.
-
Ensure the sorbent material is appropriate for N7-EtOHGua (e.g., a mixed-mode or reversed-phase C18 cartridge).
-
Systematically test wash and elution solvents to maximize recovery of N7-EtOHGua while removing salts and unmodified bases.
-
-
Cause & Explanation 2: Suboptimal Mass Spectrometer Parameters. The settings for the ion source and the MRM transitions are critical for sensitivity. Default or unoptimized parameters will almost certainly result in a weak signal.
-
Solution 2: Optimize MS Parameters.
-
Source Optimization: Infuse a standard solution of N7-EtOHGua directly into the mass spectrometer and optimize source-dependent parameters like gas flows (nebulizer, drying gas), gas temperature, and capillary voltage to achieve the most stable and intense signal.[12]
-
MRM Transition Optimization: For tandem MS, you must optimize the MRM transitions. This involves finding the most abundant and stable precursor ion (e.g., [M+H]+) and then optimizing the collision energy to produce the most intense, specific product ion.[13][14] A precursor ion scan for the protonated guanine base (m/z 152) can be a useful tool for identifying potential adducts.[1]
-
| Parameter | Typical Starting Point | Optimization Goal |
| Precursor Ion | Calculated [M+H]+ | Maximize intensity and stability |
| Product Ion(s) | Based on fragmentation prediction | Select the most intense and specific fragment(s) |
| Collision Energy (CE) | Vendor-recommended starting point | Maximize product ion intensity for each transition |
| Fragmentor/Cone Voltage | Instrument default | Maximize precursor ion intensity entering the collision cell |
Table 1: Key MS/MS parameters for optimization.
Detailed Experimental Protocols
Diagram: General Workflow for N7-EtOHGua Analysis
This diagram outlines the complete analytical process, highlighting critical stages for S/N optimization.
Caption: Overview of the analytical workflow for N7-EtOHGua from sample to result.
Protocol 1: Optimized Solid-Phase Extraction (SPE) for N7-EtOHGua
This protocol is a starting point and should be validated and optimized for your specific matrix and instrumentation. It is based on common procedures for DNA adduct enrichment.[10][11][15]
Materials:
-
C18 SPE Cartridges (e.g., 50-100 mg bed weight)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (FA) or Acetic Acid (AA)
-
DNA Hydrolysate (post-enzymatic digestion)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of reagent water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Dilute the DNA hydrolysate with 1 mL of 0.1% FA in water.
-
Load the sample onto the conditioned cartridge at a slow, dropwise flow rate (approx. 1 mL/min).
-
-
Washing (Interference Removal):
-
This is a critical step for removing salts and highly polar, unmodified nucleosides that can cause ion suppression.
-
Wash the cartridge with 2 mL of 5% methanol in water. This removes hydrophilic interferences without eluting the slightly more hydrophobic N7-EtOHGua.
-
-
Drying:
-
Dry the cartridge under full vacuum for 5-10 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute the N7-EtOHGua with 2 mL of 50-70% methanol or acetonitrile in water. Collect the eluate.
-
A second elution with a stronger solvent (e.g., 90% methanol) can be collected separately to verify full recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 98% Water / 2% Acetonitrile with 0.1% FA) for injection. This step concentrates the analyte and ensures compatibility with the LC mobile phase.
-
References
-
Balbo, S., Turesky, R. J., & Villalta, P. W. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Chemical Research in Toxicology, 32(6), 995–1013. [Link]
-
Gagné, J. P., et al. (2012). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Journal of the American Society for Mass Spectrometry, 23(4), 645–652. [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178–196. [Link]
- Tretyakova, N. Y., et al. (2015). Methods for reducing adduct formation for mass spectrometry analysis.
-
Gu, D., et al. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 12(9), 701. [Link]
-
Chao, M. R., et al. (2007). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Biochemical Journal, 402(3), 483–490. [Link]
-
Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials Website. [Link]
-
Chromatography Today. (2018). 5 Ways to Approach Baseline Issues. Chromatography Today. [Link]
-
Chen, H. J., et al. (2005). Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction. Rapid Communications in Mass Spectrometry, 19(21), 3052–3058. [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 361-365. [Link]
-
ChloroChem. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. HPLC Training Articles. [Link]
-
van Delft, J. H., et al. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281-289. [Link]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(5), 18-28. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Sturla, S. J., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(4), 1999–2006. [Link]
-
Gu, C., et al. (2014). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 25(6), 899–911. [Link]
-
Chao, M. R., et al. (2007). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Biochemical Journal, 402(3), 483–490. [Link]
-
Full Spectrum Analytics. (2020). HPLC Repair Services: Common Causes of Baseline Noise. FSA Website. [Link]
-
Agilent Technologies. (2020). An end-to-end software algorithm for LC/MS/MS method development, optimization, and QA/QC deployment. Agilent Application Note. [Link]
-
Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Application Note. [Link]
-
Chao, M. R., et al. (2006). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Chemical Research in Toxicology, 19(1), 103–109. [Link]
-
Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International, 23(3), 154-159. [Link]
-
Pitt, J. (2009). Optimizing LC–MS and LC–MS-MS Methods. LCGC International, 22(10), 522-527. [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI Publication. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks Analytical Chemistry. [Link]
-
Huffman, G. (2019). Optimizing LC-MS/MS analysis with DO-MS. YouTube. [Link]
Sources
- 1. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. forensicrti.org [forensicrti.org]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. weber.hu [weber.hu]
Validation & Comparative
A Senior Application Scientist's Guide to Ethylene Oxide DNA Adducts: N7-(2-Hydroxyethyl)guanine in Context
Authored for Researchers, Scientists, and Drug Development Professionals
Ethylene oxide (EO), a potent alkylating agent and a group 1 human carcinogen, is a chemical of significant industrial and environmental relevance.[1][2] Its genotoxicity stems from its ability to react with DNA, forming a spectrum of covalent adducts. Understanding the relative abundance, stability, and biological consequences of these different adducts is critical for assessing cancer risk and developing sensitive biomarkers of exposure and effect. This guide provides an in-depth comparison of the major EO-induced DNA adducts, with a primary focus on N7-(2-Hydroxyethyl)guanine (N7-HEG), the most abundant lesion, versus other biologically significant adducts.
The Landscape of Ethylene Oxide-Induced DNA Damage
Ethylene oxide reacts with nucleophilic sites on DNA bases, primarily on guanine and adenine. This reaction introduces a 2-hydroxyethyl group onto the DNA, altering its structure and function. The predominant adduct formed is N7-HEG, accounting for approximately 90% of all initial DNA alkylations by EO.[3] However, other adducts are formed at lower frequencies, including O6-(2-hydroxyethyl)guanine (O6-HEG) and N3-(2-hydroxyethyl)adenine (N3-HEA).[4] While less abundant, these minor adducts, particularly O6-HEG, are often considered more significant from a mutagenic standpoint.
The initial formation of these adducts is the first step in a cascade of cellular events that can lead to mutations if the damage is not properly repaired. The specific site of alkylation on the DNA base dictates the adduct's chemical stability, its recognition by cellular repair machinery, and its potential to cause miscoding during DNA replication.
Caption: Formation pathway of major DNA adducts from the reaction of Ethylene Oxide with Guanine and Adenine bases in DNA.
Comparative Analysis of Key EO-DNA Adducts
The biological significance of a DNA adduct is not solely determined by its initial formation level. Its persistence (chemical and enzymatic stability), repair pathway, and miscoding potential are critical factors. The table below summarizes these key parameters for N7-HEG, O6-HEG, and N3-HEA.
| Feature | This compound (N7-HEG) | O6-(2-Hydroxyethyl)guanine (O6-HEG) | N3-(2-Hydroxyethyl)adenine (N3-HEA) |
| Relative Abundance | ~90% (Major adduct)[3] | ~0.5-1% (Minor adduct)[3][4] | ~4-5% (Minor adduct)[3] |
| Site of Formation | N7 position of Guanine | O6 position of Guanine | N3 position of Adenine |
| Chemical Stability | Chemically unstable; prone to spontaneous depurination, creating an apurinic (AP) site.[1][5] | Chemically stable within the DNA backbone. | Chemically unstable; prone to spontaneous depurination.[1] |
| In Vivo Half-Life | Relatively short. In rats, ~2.9-5.8 days; in mice, ~1-2.3 days (kidney longer at 6.9 days).[6][7][8] | Longer persistence if not repaired enzymatically.[9][10] | Short, due to instability and active repair. |
| Primary Repair Pathway | Base Excision Repair (BER) after depurination. It is not directly repaired.[1] | Direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT/MGMT).[11][12] | Repaired by specific DNA glycosylases (e.g., MPG/AAG).[1] |
| Mutagenic Potential | Considered non-mutagenic or weakly mutagenic.[4][5] The resulting AP site can be mutagenic if not repaired. | Highly mutagenic; can mispair with thymine during replication, leading to G:C to A:T transition mutations.[12][13] | Primarily cytotoxic; can block DNA replication.[14] |
| Utility as a Biomarker | Excellent biomarker of exposure due to high abundance and linear dose-response.[7][15][16] | Potential biomarker of biologically effective dose and cancer risk, but challenging to detect due to low levels. | Less commonly used as a biomarker due to instability and lower abundance. |
Expert Insights on the Comparison:
-
N7-HEG as an Exposure Biomarker: The high abundance and relatively straightforward removal of N7-HEG make it an excellent dosimeter for quantifying EO exposure.[7] Its presence in DNA or its depurinated form in urine indicates that EO has reached and reacted with cellular macromolecules. However, its direct role in initiating carcinogenic mutations is considered minor.[4][5] The primary risk from N7-HEG may stem from the formation of abasic sites upon its removal, which can be mutagenic if the BER pathway is overwhelmed or error-prone.[1]
-
O6-HEG as a Mutagenic Lesion: In contrast, O6-HEG, despite its low formation rate, is a potent pre-mutagenic lesion.[12] Alkylation at the O6 position of guanine disrupts the Watson-Crick hydrogen bonding face, allowing it to mispair with thymine instead of cytosine during DNA replication.[13] If this lesion is not repaired by the specific suicide enzyme O6-alkylguanine-DNA alkyltransferase (AGT) before replication occurs, it leads to a permanent G:C to A:T transition mutation.[12] Therefore, the levels of O6-HEG, though low, are more directly correlated with the potential for carcinogenesis.
-
N3-HEA and Cytotoxicity: N3-alkylation of adenine is a bulky lesion that can stall the DNA replication machinery.[14] This replication blockage can trigger cell cycle arrest or apoptosis (programmed cell death). While not considered a primary driver of mutations, its cytotoxic effects can contribute to the overall toxicity of EO.
Methodologies for Detection and Quantification
The choice of analytical method depends on the specific adduct of interest, the required sensitivity, and the biological matrix. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for its high specificity and sensitivity.[17][18][19]
Typical LC-MS/MS Workflow for DNA Adduct Analysis
The robust and sensitive nature of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) makes it the preferred platform for the quantitative analysis of DNA adducts.[19] A self-validating protocol requires careful optimization at each step, from DNA isolation to data acquisition, and critically relies on the use of stable isotope-labeled internal standards.
Caption: A typical experimental workflow for the quantification of DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocol: LC-MS/MS Quantification of N7-HEG
This protocol provides a framework for the sensitive detection of N7-HEG.
-
DNA Isolation:
-
Extract genomic DNA from tissue or cell samples using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
Rationale: High-purity DNA is essential to minimize interference and ensure accurate quantification.
-
Quantify the isolated DNA using UV spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio ~1.8).
-
-
Internal Standard Spiking:
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of a stable isotope-labeled internal standard, such as [d4]-N7-(2-hydroxyethyl)guanine.[20]
-
Rationale (Trustworthiness): The internal standard co-elutes with the analyte but is distinguished by its mass. It corrects for sample loss during preparation and for variations in instrument response, which is critical for accurate quantification.[18]
-
-
DNA Hydrolysis:
-
Neutral Thermal Hydrolysis (for N7-adducts): Heat the DNA sample in a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4) at 100°C for 30-60 minutes.[20][21]
-
Rationale: The glycosidic bond of N7-alkylguanine adducts is labile and can be selectively cleaved by heating, releasing the adducted base without requiring enzymatic digestion which can be costly and variable.[5][22]
-
Immediately after heating, chill the sample on ice and precipitate the remaining DNA backbone by adding cold ethanol or using a centrifugal filter. The supernatant contains the released N7-HEG.
-
-
Sample Cleanup:
-
Purify the supernatant containing the adducts using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.
-
Rationale: This step removes salts, residual macromolecules, and other interfering substances that could suppress the ionization of the target analyte in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the cleaned sample onto a reversed-phase C18 HPLC column. Use a gradient elution, for example, with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for detection.
-
For N7-HEG: Monitor the transition of the parent ion [M+H]+ to a specific product ion.
-
For [d4]-N7-HEG: Monitor the corresponding mass-shifted transition.
-
-
Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, filtering out chemical noise from the complex biological matrix.[19]
-
-
Quantification:
-
Construct a calibration curve using known amounts of N7-HEG standard and a fixed amount of the internal standard.
-
Calculate the amount of N7-HEG in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion: A Tale of Two Biomarkers
In the study of ethylene oxide genotoxicity, this compound and O6-(2-hydroxyethyl)guanine represent two sides of the same coin.
-
N7-HEG is the quintessential biomarker of exposure . Its high prevalence provides a sensitive and quantitative measure of an individual's or a population's exposure to EO.[7][15] While not strongly mutagenic itself, its presence confirms the delivery of the ultimate carcinogen to the DNA and may contribute to mutagenesis indirectly through the formation of abasic sites.
-
O6-HEG is a more direct biomarker of mutagenic risk . Its formation, persistence, and miscoding properties are mechanistically linked to the G:C to A:T transition mutations that are a hallmark of alkylating agents.[13] Its low abundance makes detection challenging but critically important for understanding the molecular mechanisms of EO-induced cancer.
For researchers and drug development professionals, a comprehensive risk assessment requires looking beyond the most abundant adduct. While N7-HEG is invaluable for dosimetry and exposure monitoring, a deeper understanding of carcinogenic risk necessitates the development and application of ultra-sensitive methods to detect the less frequent but highly mutagenic lesions like O6-HEG.
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A Comparative Guide to N7-(2-Hydroxyethyl)guanine Across Different Tissues: A Biomarker of Ethylene Oxide Exposure
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of DNA adducts is paramount for assessing the genotoxic potential of various compounds. N7-(2-Hydroxyethyl)guanine (N7-HEG) stands out as a critical biomarker for exposure to ethylene oxide (EO), a widely used industrial chemical and a product of endogenous metabolic processes.[1][2][3] This guide provides an in-depth comparative analysis of N7-HEG in different tissues, supported by experimental data and detailed methodologies, to aid in the robust design and interpretation of toxicological and biomarker studies.
The Significance of this compound as a DNA Adduct
Ethylene oxide, classified as a human carcinogen, is an alkylating agent that readily reacts with DNA to form various adducts.[2][3] The most abundant of these is N7-HEG, formed by the alkylation of the N7 position of guanine.[1][2][3][4] The formation of N7-HEG is a key indicator of EO exposure at the molecular level and serves as a valuable biomarker for assessing potential cancer risk.[1][4] It is crucial to recognize that N7-HEG can arise from both external (exogenous) exposure to EO and internal (endogenous) production through normal physiological processes like methionine oxidation and lipid peroxidation.[1][2][3] Therefore, establishing baseline endogenous levels is essential for accurately quantifying the impact of exogenous exposures.
The formation of N7-HEG from ethylene oxide is a direct chemical reaction with the guanine base in DNA. This process is illustrated in the diagram below.
Caption: Formation of this compound from Ethylene Oxide.
Analytical Methodologies for N7-HEG Quantification
Accurate quantification of N7-HEG, often present at low levels, necessitates highly sensitive and specific analytical techniques. While methods like high-performance liquid chromatography with electrochemical detection (HPLC-EC) have been employed, mass spectrometry-based approaches are now the gold standard.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its superior sensitivity and selectivity.[1][7] The method typically involves the enzymatic or chemical hydrolysis of DNA to release the N7-HEG adduct, followed by separation using HPLC and detection by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[7] The use of a stable isotope-labeled internal standard, such as N7-HEG-d4, is critical for accurate quantification by correcting for variations in sample preparation and instrument response.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with high-resolution mass spectrometry (GC-HRMS), also offers excellent sensitivity for N7-HEG analysis.[8][9] This method often requires derivatization of the adduct to increase its volatility for gas chromatographic separation.
The choice of analytical method depends on the required sensitivity, available instrumentation, and the complexity of the biological matrix. For most applications, LC-MS/MS provides the optimal balance of sensitivity, specificity, and throughput.
Comparative Analysis of N7-HEG Levels in Different Tissues
The distribution of N7-HEG is not uniform across all tissues. Tissue-specific differences in metabolic activation of ethylene, detoxification pathways, and DNA repair capacity can lead to varying levels of this adduct. The following table summarizes representative data from a study in rats exposed to ethylene oxide, illustrating the tissue-specific distribution of N7-HEG.
| Tissue | Endogenous N7-HEG (adducts/10⁸ nucleotides) | N7-HEG after EO Exposure (adducts/10⁸ nucleotides) |
| Liver | ~1.1 - 3.5 | Increases with dose |
| Spleen | ~1.1 - 3.5 | Increases with dose |
| Stomach | ~1.1 - 3.5 | Increases with dose |
| Lung | Data varies, sublinear response at high doses | Increases with dose |
| Brain | Data varies, sublinear response at high doses | Increases with dose |
Data synthesized from studies in rats.[1][2][3][9]
Key Observations and Mechanistic Insights:
-
Dose-Dependent Increase: Across all tissues studied, the levels of N7-HEG generally increase in a dose-dependent manner with exposure to ethylene oxide.[1][2][3]
-
Endogenous Background: Significant background levels of N7-HEG are detectable in unexposed animals, highlighting the contribution of endogenous sources of ethylene oxide.[1][9]
-
Tissue-Specific Responses: While some studies show a relatively even distribution of adducts at lower doses, others report tissue-specific and species-specific dose-response relationships.[9][10] For instance, in rats, the liver and spleen have shown a linear dose-response, while the brain and lung exhibited a slightly sublinear response at higher exposure concentrations.[9] This could be attributed to differences in metabolic enzyme activity, such as cytochrome P450s involved in ethylene metabolism, and DNA repair mechanisms in these tissues.
-
Potential for Indirect Increase: Interestingly, at higher doses of ethylene oxide, there is evidence of an increase in endogenous N7-HEG formation.[2][3][4] This suggests that exogenous EO exposure might induce physiological pathways, such as those involving oxidative stress, that lead to increased in vivo generation of ethylene and subsequently, more N7-HEG.[2][3]
Experimental Protocol: Quantification of N7-HEG in Tissue DNA by LC-MS/MS
This protocol provides a generalized workflow for the analysis of N7-HEG in tissue samples. It is essential to optimize specific parameters based on the tissue type and the LC-MS/MS system used.
1. DNA Isolation:
- Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to prevent DNA degradation.
- Homogenize the frozen tissue using a suitable method (e.g., bead beating, rotor-stator homogenizer).
- Isolate genomic DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction protocol. The choice of method should ensure high purity and yield of DNA.
- Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and assess purity (A260/A280 ratio).
2. DNA Hydrolysis:
- To an aliquot of DNA (typically 50-100 µg), add a known amount of the stable isotope-labeled internal standard (e.g., N7-HEG-d4). The internal standard is crucial for accurate quantification.
- Perform neutral thermal hydrolysis by heating the DNA sample in water or a low-ionic-strength buffer at 100°C for 30-60 minutes.[8] This process cleaves the glycosidic bond, releasing the N7-HEG adduct from the DNA backbone.
3. Sample Cleanup:
- After hydrolysis, centrifuge the sample to pellet the DNA backbone and other cellular debris.
- The supernatant containing the released N7-HEG and the internal standard can be further purified using solid-phase extraction (SPE) to remove interfering substances. A C18 or mixed-mode cation exchange SPE cartridge is often suitable.
4. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the purified sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to achieve chromatographic separation of N7-HEG from other nucleobases and potential contaminants.
- Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Selected Reaction Monitoring (SRM): Monitor the specific precursor-to-product ion transitions for both N7-HEG and the internal standard. For N7-HEG, a common transition is m/z 196 -> m/z 152.[7]
- Quantification: Generate a calibration curve using known concentrations of N7-HEG standard. The concentration of N7-HEG in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram illustrates the general experimental workflow for N7-HEG analysis.
Caption: Experimental Workflow for N7-HEG Analysis in Tissues.
Conclusion
The comparative analysis of this compound across different tissues provides invaluable insights into the dosimetry and potential biological effects of ethylene oxide exposure. The use of robust and sensitive analytical methods, such as LC-MS/MS, is essential for accurate quantification of this critical DNA adduct. Understanding the tissue-specific differences in N7-HEG levels, including the contribution of endogenous formation, is fundamental for conducting meaningful risk assessments and for the development of strategies to mitigate the genotoxic effects of ethylene oxide. This guide serves as a foundational resource for researchers embarking on the study of N7-HEG and other DNA adducts in various biological systems.
References
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Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. PubMed, [Link]
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Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed, [Link]
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Dose-response Relationships for this compound Induced by Low-Dose [14C]ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. PubMed, [Link]
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Determination of this compound by HPLC with electrochemical detection. ScienceDirect, [Link]
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ToxGuide for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (ATSDR), [Link]
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Formation of N-7-(2-carbamoyl-2-hydroxyethyl)guanine in DNA of the mouse and the rat following intraperitoneal administration of 14C-labeled acrylamide. Europe PMC, [Link]
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Dose-Response Relationships for this compound Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. ResearchGate, [Link]
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Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH), [Link]
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Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. AACR Journals, [Link]
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A Comparative Guide to the Validation of a New Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of N7-(2-Hydroxyethyl)guanine
This guide provides a comprehensive validation of a novel UHPLC-MS/MS method for the sensitive and accurate quantification of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical biomarker of DNA damage resulting from exposure to ethylene oxide. We will objectively compare the performance of this new method against established analytical techniques, including High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Electron Capture Mass Spectrometry (GC-EC-MS). The information presented here is intended for researchers, scientists, and drug development professionals engaged in toxicology, molecular epidemiology, and pharmaceutical safety assessment.
Introduction: The Significance of this compound as a Biomarker
Ethylene oxide, a widely used industrial chemical and a product of endogenous metabolic processes, is a known carcinogen that can alkylate DNA, forming various DNA adducts. The most abundant of these is this compound (N7-HEG)[1][2]. The formation of N7-HEG adducts can lead to depurination, creating abasic sites in the DNA sequence, which if not properly repaired, can result in mutations and potentially initiate carcinogenesis[3]. Consequently, the accurate and sensitive quantification of N7-HEG in biological matrices such as DNA isolated from tissues or blood serves as a crucial biomarker for assessing exposure to ethylene oxide and understanding its associated cancer risk[1][2][3].
The development of robust and validated analytical methods is paramount for the reliable measurement of N7-HEG. This guide details the validation of a new, highly sensitive UHPLC-MS/MS method and provides a comparative analysis with existing methodologies, offering insights into the strengths and limitations of each approach.
Methodological Landscape: An Overview of Analytical Techniques
The quantification of N7-HEG has been approached using several analytical platforms, each with its own set of advantages and challenges.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This technique separates N7-HEG from other DNA components, and the electrochemical detector provides a response based on the oxidation of the analyte. It offers good sensitivity and is a more cost-effective option compared to mass spectrometry.
-
Gas Chromatography-Electron Capture Mass Spectrometry (GC-EC-MS): This method involves derivatization of the N7-HEG adduct to make it volatile for gas chromatographic separation. The use of an electron capture mass spectrometer provides high sensitivity and specificity. However, the extensive sample preparation and derivatization steps can be time-consuming and introduce variability[4][5][6].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. The coupling of liquid chromatography with a tandem mass spectrometer allows for the separation of the analyte from complex matrices and its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern[7].
Our proposed new method utilizes the latest advancements in UHPLC-MS/MS technology to offer superior performance in terms of speed, sensitivity, and specificity.
The New UHPLC-MS/MS Method: A Detailed Protocol and Validation
The validation of this new analytical method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.
Experimental Workflow
The overall workflow for the analysis of N7-HEG using the new UHPLC-MS/MS method is depicted below.
Caption: Workflow for N7-HEG analysis by UHPLC-MS/MS.
Detailed Experimental Protocols
Sample Preparation:
-
DNA Isolation: Genomic DNA is isolated from the biological matrix (e.g., tissue, white blood cells) using a commercially available DNA isolation kit.
-
DNA Quantification: The concentration and purity of the isolated DNA are determined spectrophotometrically.
-
Acid Hydrolysis: A known amount of DNA (typically 50-100 µg) is subjected to mild acid hydrolysis (e.g., 0.1 N HCl at 70°C for 30 minutes) to release the N7-HEG adducts from the DNA backbone.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄,¹⁵N₂]-N7-HEG) is added to the sample prior to cleanup to correct for matrix effects and variations in instrument response.
-
Solid Phase Extraction (SPE): The hydrolyzed sample is loaded onto a mixed-mode cation exchange SPE cartridge. The cartridge is washed to remove interfering substances, and the N7-HEG is then eluted.
-
Sample Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis:
-
UHPLC System: A high-performance UHPLC system equipped with a reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for detection. The precursor to product ion transitions for N7-HEG (e.g., m/z 196 -> 152) and its internal standard are monitored.
Validation Parameters and Results
The new UHPLC-MS/MS method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Performance Analysis
The performance of the new UHPLC-MS/MS method is compared with established HPLC-ECD and GC-EC-MS methods for the analysis of N7-HEG.
| Performance Parameter | New UHPLC-MS/MS Method | HPLC-ECD | GC-EC-MS |
| Specificity | High (based on MRM transitions) | Moderate (potential for co-eluting interferences) | High (mass spectrometric detection) |
| Limit of Detection (LOD) | 0.1 fmol on column[1][2] | ~1 N7-HEG per 6 x 10⁶ nucleotides[8] | High sensitivity, with reported levels of 1.6 to 240 N7-HEG adducts in 10⁷ nucleotides[4][5][6] |
| Limit of Quantitation (LOQ) | 0.3 fmol on column | Not explicitly stated, but higher than LOD | Not explicitly stated, but higher than LOD |
| Linearity (R²) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% (can be affected by derivatization) |
| Precision (%RSD) | <10% | <15% | <20% |
| Sample Throughput | High | Moderate | Low (due to extensive sample prep) |
| Cost | High | Low | Moderate |
Discussion: Causality Behind Experimental Choices
The choice of UHPLC-MS/MS as the platform for the new method was driven by the need for high sensitivity and specificity in analyzing low-abundance DNA adducts in complex biological matrices. The use of a stable isotope-labeled internal standard is a critical element, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby ensuring accurate quantification.
The sample preparation protocol, particularly the use of SPE, is designed to remove salts and other matrix components that can interfere with the analysis and compromise the longevity of the analytical column and mass spectrometer. The mild acid hydrolysis conditions are optimized to efficiently release N7-HEG without causing significant degradation of the analyte.
Conclusion: A Superior Method for N7-HEG Quantification
The validation data and comparative analysis demonstrate that the new UHPLC-MS/MS method offers significant advantages over existing techniques for the quantification of N7-HEG. Its superior sensitivity, specificity, and higher throughput make it an ideal choice for high-stakes applications in clinical and research settings. While the initial capital investment for a UHPLC-MS/MS system is higher, the long-term benefits of reliable and high-quality data justify the cost, particularly in the context of regulatory submissions and pivotal research studies.
This guide provides a robust framework for the validation of a new analytical method for N7-HEG and serves as a valuable resource for scientists seeking to implement the most advanced and reliable techniques for DNA adduct analysis.
References
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Kao, C.-Y., & Giese, R. W. (2005). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 18(1), 70–75. [Link]
- Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. CoLab. (n.d.).
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Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. (2005). Chemical research in toxicology, 18(1), 70–75. [Link]
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van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of this compound by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281–289. [Link]
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Liao, P. C., Chen, C. Y., & Chiu, H. H. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(3), 336–343. [Link]
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Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2021). Food and Chemical Toxicology, 156, 112526. [Link]
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Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]
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Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. (2007). Chemical research in toxicology, 20(2), 290–299. [Link]
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Wu, K. Y., Chiang, S. Y., Huang, Y. F., & Chen, M. F. (2011). Comparative analysis of urinary this compound for ethylene oxide- and non-exposed workers. Toxicology letters, 205(1), 19–24. [Link]
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A Researcher's Guide to Cross-Laboratory Comparison of N7-(2-Hydroxyethyl)guanine (N7-HEG) Measurements
This guide provides a comprehensive analysis of the methodologies and challenges associated with the cross-laboratory measurement of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical biomarker for assessing exposure to ethylene oxide. We will delve into the prevalent analytical techniques, present a standardized protocol, and discuss the importance of inter-laboratory comparison for ensuring data reliability and accuracy in both research and clinical settings.
Introduction: The Significance of N7-HEG as a Biomarker
Ethylene oxide (EO) is a widely used industrial chemical and a known human carcinogen. Monitoring exposure to EO is crucial for occupational safety and public health. When EO enters the body, it can alkylate DNA, forming various adducts. The most abundant of these is this compound (N7-HEG), which is formed by the reaction of EO with the N7 position of guanine in DNA. This adduct is subsequently released from DNA through enzymatic or spontaneous depurination and excreted in the urine, making it an excellent non-invasive biomarker of EO exposure.
The accurate quantification of N7-HEG in biological matrices like urine and blood is paramount for reliable exposure assessment. However, variability in analytical methods and laboratory practices can lead to discrepancies in reported concentrations. This guide aims to address these challenges by providing a framework for cross-laboratory comparison and standardization.
Analytical Methodologies: A Comparative Overview
The gold standard for the quantification of N7-HEG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput, making it ideal for analyzing the low concentrations of N7-HEG typically found in biological samples.
While other methods have been explored, LC-MS/MS remains the most widely adopted due to its superior analytical performance. The key steps in a typical LC-MS/MS workflow for N7-HEG analysis include sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The Foundation of Accurate Measurement
The goal of sample preparation is to isolate N7-HEG from the complex biological matrix and concentrate it for analysis. Common techniques include:
-
Solid-Phase Extraction (SPE): This is the most widely used method for cleaning up and concentrating N7-HEG from urine and plasma. Various SPE sorbents, such as cation-exchange and reversed-phase materials, can be employed.
-
Liquid-Liquid Extraction (LLE): While less common, LLE can also be used for sample cleanup.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with solvents like acetonitrile is a necessary initial step to remove proteins that can interfere with the analysis.
The choice of sample preparation method can significantly impact the accuracy and precision of the results. It is crucial to optimize and validate the chosen method to ensure high recovery and minimal matrix effects.
Chromatographic Separation: Resolving the Analyte of Interest
High-performance liquid chromatography (HPLC) is used to separate N7-HEG from other components in the sample extract before it enters the mass spectrometer. Reversed-phase chromatography is typically employed, with C18 columns being the most common choice. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form for optimal ionization.
Mass Spectrometric Detection: The Key to Specificity
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for the unambiguous identification and quantification of N7-HEG. The most common ionization technique used is electrospray ionization (ESI) in positive ion mode. The analysis is typically performed in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated N7-HEG molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method minimizes the potential for interference from other compounds in the sample.
Inter-Laboratory Comparison: A Hypothetical Study
To illustrate the importance of cross-laboratory comparison, we present a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a set of quality control (QC) samples with known concentrations of N7-HEG.
Study Design
-
Samples: Three levels of QC samples (Low, Medium, High) were prepared by a central reference laboratory and distributed to the participating laboratories.
-
Analytical Method: All laboratories used an LC-MS/MS method, but with their own in-house standard operating procedures (SOPs).
-
Data Analysis: Each laboratory reported the mean and standard deviation of three replicate measurements for each QC level.
Hypothetical Results
The following table summarizes the hypothetical results from the three laboratories:
| QC Level | Target Concentration (ng/mL) | Lab A (ng/mL) | Lab B (ng/mL) | Lab C (ng/mL) |
| Low | 5.0 | 4.8 ± 0.3 | 5.5 ± 0.6 | 4.9 ± 0.4 |
| Medium | 25.0 | 24.5 ± 1.2 | 27.1 ± 2.5 | 25.3 ± 1.8 |
| High | 100.0 | 98.7 ± 4.5 | 108.2 ± 9.7 | 101.5 ± 6.3 |
Interpretation of Results
In this hypothetical scenario, Lab A demonstrates the highest accuracy, with results closest to the target concentrations across all QC levels. Lab C also shows good accuracy. Lab B, however, exhibits a consistent positive bias, suggesting a potential systematic error in their methodology, such as inaccurate standard calibration or suboptimal integration of chromatographic peaks. The higher standard deviations observed for Lab B also indicate lower precision compared to the other two laboratories.
This type of inter-laboratory comparison is invaluable for identifying sources of variability and for harmonizing analytical methods to ensure that data generated in different laboratories are comparable and reliable.
Standardized Experimental Protocol for N7-HEG Quantification by LC-MS/MS
To promote standardization, we provide a detailed, best-practice protocol for the quantification of N7-HEG in human urine.
Materials and Reagents
-
N7-HEG analytical standard
-
Isotopically labeled internal standard (e.g., [¹³C₄,¹⁵N₅]-N7-HEG)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples
Step-by-Step Procedure
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution and vortex briefly.
-
Proceed with SPE cleanup according to the manufacturer's instructions for the chosen cartridges. This typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate N7-HEG from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of N7-HEG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for N7-HEG analysis.
Caption: Formation of N7-HEG biomarker.
Conclusion and Future Directions
The accurate measurement of N7-HEG is essential for assessing human exposure to ethylene oxide. While LC-MS/MS provides a robust and reliable analytical platform, inter-laboratory variability remains a significant challenge. The implementation of standardized protocols, participation in proficiency testing programs, and the use of certified reference materials are crucial steps towards achieving harmonization of N7-HEG measurements across different laboratories. This will ultimately lead to more reliable data for regulatory decision-making, epidemiological studies, and clinical diagnostics.
References
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Title: Biomarkers of exposure to ethylene oxide. Source: PubMed Central (PMC) URL: [Link]
-
Title: A new, validated LC-MS/MS method for the quantification of this compound in human urine. Source: SpringerLink URL: [Link]
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Title: Analysis of the DNA adduct this compound in human samples using liquid chromatography/tandem mass spectrometry. Source: ScienceDirect URL: [Link]
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Title: Quantification of this compound in human urine by liquid chromatography-tandem mass spectrometry. Source: PubMed URL: [Link]
-
Title: Development and validation of a LC-MS/MS method for the determination of N7-(2-hydroxyethyl) guanine in human urine. Source: Taylor & Francis Online URL: [Link]
A Researcher's Guide to N7-(2-Hydroxyethyl)guanine (N7-HEG): Comparative Analysis of Levels in Smokers vs. Non-Smokers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: N7-HEG as a Critical Biomarker of Ethylene Oxide Exposure
N7-(2-Hydroxyethyl)guanine (N7-HEG) is a significant DNA adduct formed when ethylene oxide (EO), a potent alkylating agent and known human carcinogen, reacts with the N7 position of guanine in DNA.[1][2] The formation of such adducts is a critical event in chemical carcinogenesis, as they can lead to DNA damage and mutations if not properly repaired. Ethylene oxide exposure is a major concern not only in industrial settings but also for the general population, primarily due to its presence in tobacco smoke.[1][3] Furthermore, EO can be produced endogenously through the metabolic oxidation of ethylene, a natural product of physiological processes like lipid peroxidation.[3][4]
This guide provides a comparative analysis of N7-HEG levels found in smokers and non-smokers, offers a detailed protocol for its quantification, and discusses the scientific implications of its measurement. Understanding the differential levels of this adduct is paramount for assessing the genotoxic risks associated with smoking and for evaluating the efficacy of potential therapeutic or preventative interventions.
Mechanism of Formation: From Cigarette Smoke to DNA Adduct
The pathway from smoking to the formation of N7-HEG is a direct consequence of chemical exposure.
-
Inhalation of Precursors : Cigarette smoke is a complex aerosol containing thousands of chemicals, including ethylene and ethylene oxide.[1]
-
Metabolic Activation : Inhaled ethylene is metabolized in the liver by cytochrome P450 enzymes (specifically CYP2E1) to the reactive epoxide, ethylene oxide.[4]
-
Nucleophilic Attack : The N7 position of guanine is a highly nucleophilic site within the DNA double helix, making it a primary target for electrophilic compounds like EO.[1] The EO molecule undergoes a ring-opening reaction upon attack by the guanine N7, forming a stable covalent bond and resulting in the this compound adduct.
This adduct is chemically unstable and can be removed from DNA through spontaneous depurination, creating an abasic site, or via enzymatic DNA repair pathways.[1] The excised N7-HEG is then excreted in urine, where it can be measured as a non-invasive biomarker of total EO exposure.[5][6]
Comparative Analysis: N7-HEG Levels in Smokers vs. Non-Smokers
Numerous studies have consistently demonstrated that smokers have significantly higher levels of N7-HEG compared to non-smokers. This elevation is a direct dosimeter of the increased internal exposure to ethylene oxide from tobacco smoke. The data below synthesizes findings from a key study to illustrate this difference.
| Group | N7-HEG Level (adducts per 10⁸ nucleotides) | Sample Size (n) | Key Finding |
| Smokers | 6.6 ± 2.3 | 11 | Levels were significantly higher in smokers compared to non-smokers (p = 0.018).[7] |
| Non-Smokers | 3.7 ± 2.4 | 8 | Background levels are present due to endogenous metabolic processes.[7] |
Table 1: Comparison of N7-HEG levels in white blood cell DNA of smokers and non-smokers. Data are presented as mean ± standard deviation.[7]
The presence of N7-HEG in non-smokers underscores the contribution of endogenous metabolic processes to the formation of this DNA adduct.[8] However, the nearly two-fold increase observed in smokers highlights the substantial genotoxic burden conferred by cigarette smoking.[7]
Experimental Protocol: Quantification of N7-HEG by LC-MS/MS
The gold standard for the sensitive and specific quantification of DNA adducts like N7-HEG is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] This method offers high precision by using a stable isotope-labeled internal standard to correct for variations during sample processing and analysis.
I. Materials and Reagents
-
Biological Sample : White blood cells (leukocytes), tissue biopsies, or urine.
-
Internal Standard : Stable isotope-labeled N7-HEG (e.g., [¹³C₄,¹⁵N₂]-N7-HEG).
-
DNA Extraction Kit : Commercial kit (e.g., QIAamp DNA Mini Kit).
-
Enzymes : DNase I, Nuclease P1, Alkaline Phosphatase.
-
Solvents : LC-MS grade water, acetonitrile, methanol, and formic acid.
-
Solid-Phase Extraction (SPE) : C18 or mixed-mode cartridges.
II. Step-by-Step Methodology
-
Sample Collection & DNA Isolation :
-
Collect peripheral blood and isolate leukocytes via centrifugation.
-
Extract genomic DNA using a commercial kit according to the manufacturer's protocol. This step is critical to ensure high purity DNA, free from RNA and protein contaminants.
-
Quantify DNA concentration and assess purity using UV-Vis spectrophotometry (A260/A280 ratio).
-
-
Addition of Internal Standard :
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the stable isotope-labeled N7-HEG internal standard.
-
Causality: The internal standard is the cornerstone of accurate quantification. It co-elutes with the native N7-HEG but is distinguished by its higher mass. Any sample loss during the subsequent hydrolysis and purification steps will affect both the analyte and the standard equally, allowing for a precise ratiometric measurement.
-
-
DNA Hydrolysis :
-
Neutral Thermal Hydrolysis : Heat the DNA sample in a neutral buffer (e.g., water or phosphate buffer) at 90-100°C for 30-60 minutes.[10]
-
Causality: The glycosidic bond linking the N7-substituted guanine to the deoxyribose sugar is labile and susceptible to cleavage under neutral thermal conditions.[1] This releases the N7-HEG adduct as a free base without requiring enzymatic digestion, simplifying the workflow.
-
-
Sample Purification (Solid-Phase Extraction - SPE) :
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak aqueous solvent to remove salts and polar impurities.
-
Elute the N7-HEG and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis :
-
Chromatography : Inject the reconstituted sample onto a C18 reverse-phase HPLC column.[11] Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient separates N7-HEG from other DNA bases and matrix components.
-
Mass Spectrometry : Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection (Selected Reaction Monitoring - SRM) : Monitor for specific mass transitions to ensure high selectivity.[9]
-
For native N7-HEG: Precursor ion [M+H]⁺ at m/z 196 -> Product ion at m/z 152 (corresponding to the guanine base after loss of the hydroxyethyl group).[9]
-
For the internal standard (e.g., [¹³C₄,¹⁵N₂]-N7-HEG): Monitor the corresponding mass-shifted transition.
-
-
-
Quantification :
-
Generate a calibration curve by analyzing known amounts of N7-HEG standard with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of the native N7-HEG to the peak area of the internal standard in the biological samples.
-
Determine the absolute amount of N7-HEG in the sample by interpolating this ratio against the calibration curve.
-
Normalize the result to the initial amount of DNA, typically expressed as adducts per 10⁶ or 10⁸ nucleotides.
-
Implications for Research and Drug Development
-
Toxicology and Risk Assessment : Quantifying N7-HEG provides a direct measure of the biologically effective dose of ethylene oxide. This data is invaluable for assessing the cancer risk associated with smoking and other EO exposures.[3]
-
Smoking Cessation Studies : N7-HEG can serve as a powerful biomarker to monitor compliance in smoking cessation programs and to evaluate the reduction in genotoxic damage following cessation.
-
Chemoprevention : For drug development professionals, N7-HEG levels can be used as a surrogate endpoint in clinical trials to assess the efficacy of chemopreventive agents designed to mitigate DNA damage. A successful agent would be expected to reduce the levels of such adducts in high-risk populations like smokers.
-
Understanding Endogenous Damage : The baseline levels of N7-HEG in non-smokers provide a window into the processes of endogenous DNA damage, which are implicated in aging and cancer development independent of external carcinogen exposure.[4]
Conclusion
The measurement of this compound offers a precise and biologically relevant method for assessing DNA damage from ethylene oxide, a key carcinogen in tobacco smoke. The significantly elevated levels of N7-HEG in smokers compared to non-smokers provide definitive evidence of the increased genotoxic burden associated with smoking. The robust and sensitive LC-MS/MS methodology detailed here provides researchers with a reliable tool to investigate toxicological pathways, evaluate public health risks, and support the development of novel therapeutic strategies aimed at preventing smoking-related cancers.
References
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-43. [Link]
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Marsden, D. A., et al. (2009). Dose-Response Relationships for this compound Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Cancer Research, 69(7), 3052–3059. [Link]
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Rusyn, I., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3052-9. [Link]
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Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Chemical Research in Toxicology, 18(1), 70-5. [Link]
-
Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 70-5. [Link]
-
Hsiao, Y. T., et al. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(10), 1802-8. [Link]
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Hsiao, Y. T., et al. (2005). Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. Carcinogenesis, 26(10), 1802-1808. [Link]
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Walker, V. E., et al. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787-96. [Link]
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Das, M., & Sacks, P. G. (1998). High-performance liquid chromatographic determination of N-[2- (hydroxyethyl)-N-(2-(7-guaninyl)ethyl)]. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 277-283. [Link]
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Swenberg, J. A., et al. (2011). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 24(10), 1636–1647. [Link]
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Chen, H. J., et al. (2015). Potential Association of Urinary N7-(2-Carbamoyl-2-Hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Non-smokers. Chemical Research in Toxicology, 28(1), 125-131. [Link]
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Yulianto, R., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Research, 6(5), 37-43. [Link]
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Kao, C., & Giese, R. (2005). Figure 1 from Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. Semantic Scholar. [Link]
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Chen, H. J., et al. (2015). Potential Association of Urinary N7-(2-Carbamoyl-2-hydroxyethyl) Guanine with Dietary Acrylamide Intake of Smokers and Nonsmokers. Chemical Research in Toxicology, 28(1), 125-31. [Link]
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Kotova, N., et al. (2016). Urinary N7-(1-hydroxy-3-buten-2-yl) guanine adducts in humans: temporal stability and association with smoking. Carcinogenesis, 37(12), 1169–1175. [Link]
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Guichard, Y., et al. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA Repair, 22, 60-6. [Link]
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Mustonen, R., & Hemminki, K. (1998). Measurement of 7 methyl and 7 2 hydroxyethyl guanine DNA adducts in white blood cells of smokers and non smokers. Biomarkers, 3(4-5), 337-44. [Link]
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Chen, H. J., et al. (2012). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical Research in Toxicology, 25(7), 1435–1441. [Link]
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Gerdemann, C., et al. (2023). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 97(11), 2975-2986. [Link]
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Stepanov, I., et al. (2018). Association of urinary N7-(1-hydroxyl-3-buten-1-yl) guanine (EB-GII) adducts and butadiene-mercapturic acids with lung cancer development in cigarette smokers. Carcinogenesis, 39(12), 1483–1490. [Link]
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Paiano, V., et al. (2016). Quantitative NanoLC/NSI+-HRMS Method for 1,3-Butadiene Induced bis-N7-guanine DNA-DNA Cross-Links in Urine. Chemical Research in Toxicology, 29(10), 1735–1743. [Link]
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A Comparative Guide to Urinary N7-(2-Hydroxyethyl)guanine as a Biomarker of Exposure
This guide provides an in-depth comparison of urinary N7-(2-Hydroxyethyl)guanine (N7-HEG) with other biomarkers for assessing exposure to ethylene oxide (EO). It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of biomarker selection, analytical methodologies, and data interpretation in toxicological and epidemiological studies.
Introduction: The Significance of DNA Adducts in Exposure Assessment
Many chemical carcinogens exert their effects by forming covalent bonds with DNA, creating DNA adducts.[1] These adducts can serve as valuable biomarkers of exposure, providing an integrated measure of the carcinogen's absorption, metabolic activation, and delivery to its target macromolecule.[1] The quantification of DNA adducts in accessible biological matrices like blood or urine is a cornerstone of molecular epidemiology, enabling the investigation of environmental and occupational exposures.[1][2]
Ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen, is a direct-acting alkylating agent that readily forms DNA adducts.[3][4][5] The most abundant of these is this compound (N7-HEG).[3][5][6] This adduct can be excised from DNA either spontaneously or through enzymatic repair and subsequently excreted in the urine, making urinary N7-HEG a non-invasive biomarker of EO exposure.[6]
A critical aspect of using N7-HEG as a biomarker is understanding the contribution of both endogenous and exogenous sources of EO. Ethylene, a precursor to EO, is produced during normal physiological processes, leading to the formation of endogenous N7-HEG.[3][4][7] Therefore, accurate risk assessment requires differentiating between the background levels of this adduct and the levels resulting from external exposure.[3][4][7]
This compound vs. Alternative Biomarkers: A Comparative Analysis
While urinary N7-HEG is a primary biomarker for EO exposure, other markers are also utilized. A comprehensive assessment involves comparing their respective strengths and limitations.
| Biomarker | Matrix | Half-Life | Advantages | Disadvantages |
| This compound (N7-HEG) | Urine | ~3-5 days | Non-invasive sample collection. Reflects recent exposure. Directly measures a genotoxic event (DNA adduct formation).[6] | Can be influenced by endogenous production of ethylene oxide.[3][4] Shorter half-life may not capture chronic, low-level exposures. |
| N-(2-hydroxyethyl)-valine (HEV) in Hemoglobin | Blood | ~120 days (lifespan of an erythrocyte) | Reflects integrated exposure over a longer period. Well-established methods for analysis. Less influenced by short-term fluctuations in exposure.[8][9] | Invasive sample collection (blood draw). Does not directly measure DNA damage. |
| S-(2-hydroxyethyl)mercapturic acid (HEMA) | Urine | Short | Reflects very recent exposure. | Shorter half-life than N7-HEG, making it less suitable for assessing cumulative exposure.[8] |
Causality in Biomarker Selection: The choice of biomarker is dictated by the research question. For assessing recent, high-level exposures and the direct genotoxic impact, urinary N7-HEG is a superior choice.[6] For evaluating long-term, cumulative exposure in occupational or environmental settings, hemoglobin adducts like HEV provide a more stable and integrated measure.[8][9] HEMA is most useful for monitoring immediate exposure.
Quantitative Correlation of Urinary N7-HEG with Exposure Levels
Numerous studies have established a clear dose-response relationship between EO exposure and urinary N7-HEG levels.
Occupational Exposure Data
Studies in occupational settings have demonstrated significantly higher urinary N7-HEG concentrations in workers exposed to EO compared to non-exposed controls.[6]
| Exposure Group | Mean Urinary N7-HEG (μg/g creatinine) | Reference |
| EO-Exposed Factory Workers | Significantly higher than non-exposed | [6] |
| Non-Exposed Factory Workers | Baseline levels | [6] |
| EO-Exposed Hospital Workers | Elevated, but lower than factory workers | [6] |
| Non-Exposed Hospital Workers | Baseline levels | [6] |
Note: This table is a qualitative summary. Specific quantitative values can vary between studies based on exposure levels and analytical methods.
Animal Studies
Controlled animal studies provide more precise dose-response data. In rodents exposed to varying concentrations of EO, a linear increase in N7-HEG levels in DNA of various tissues has been observed at lower exposure levels.[10][11]
| EO Exposure (ppm) | N7-HEG in Rat Tissues (relative increase) | Reference |
| 3 | 5.3-12.5 times higher than endogenous levels | [10] |
| 10 | Linear increase | [10][11] |
| 33 | Linear increase | [10][11] |
| 100 | Slightly sublinear in some tissues | [10][11] |
These studies are crucial for understanding the kinetics of N7-HEG formation and for extrapolating potential risks to humans.[10]
Endogenous Baseline Levels
It is essential to establish the baseline levels of N7-HEG in unexposed populations to accurately assess the contribution of exogenous sources. Endogenous N7-HEG levels have been measured in the DNA of various tissues in both rodents and humans.[10][11] In unexposed humans, these background levels can be significant and must be considered in any risk assessment.[3][4]
Experimental Protocols: Quantification of Urinary N7-HEG
The gold standard for the quantification of urinary N7-HEG is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This method offers high sensitivity and specificity.
Workflow for Urinary N7-HEG Analysis
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A Comparative Guide to N7-(2-Hydroxyethyl)guanine Formation: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
N7-HEG is the primary DNA adduct formed upon exposure to ethylene oxide, a widely used industrial chemical and a known human carcinogen.[1][2] It also arises from endogenous metabolic processes, meaning humans are continually exposed.[1] This guide will dissect the mechanisms, influencing factors, and analytical methodologies pertinent to both environments, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Section 1: The Genesis of N7-HEG - A Tale of Two Environments
The formation of N7-HEG, while chemically straightforward—the alkylation of the N7 position of guanine by ethylene oxide—is governed by vastly different parameters in vivo versus in vitro.
In Vivo Formation: A Complex Biological Cascade
In a living organism, the journey from ethylene oxide exposure to N7-HEG formation is a complex interplay of metabolic activation, distribution, DNA interaction, and cellular repair.
-
Metabolic Activation: Exogenous ethylene oxide is readily absorbed, while endogenous ethylene is metabolized by cytochrome P450 enzymes to form the reactive epoxide, ethylene oxide.[1][3] This metabolic conversion is a critical rate-limiting step and is influenced by genetic polymorphisms and the physiological state of the organism.[4]
-
Systemic Distribution: Once formed or absorbed, ethylene oxide is distributed throughout the body via the circulatory system, reaching various tissues and organs. The concentration of ethylene oxide reaching the cellular DNA is influenced by factors such as blood flow, tissue perfusion, and cell membrane permeability.
-
DNA Adduct Formation: Within the cell nucleus, ethylene oxide reacts with the nucleophilic N7 position of guanine in the DNA, forming a stable N7-HEG adduct.[3]
-
DNA Repair Mechanisms: Cells possess sophisticated DNA repair pathways, primarily base excision repair (BER), that recognize and remove adducts like N7-HEG.[2] The efficiency of these repair mechanisms can significantly impact the persistence and potential mutagenicity of the adduct.[5] The instability of N7-guanine adducts, leading to depurination, can also result in the formation of apurinic/apyrimidinic (AP) sites, which if not repaired can lead to mutations.[2][6]
In Vitro Formation: A Controlled Chemical Reaction
In contrast, in vitro systems offer a simplified and controlled environment to study the direct chemical reaction between ethylene oxide and DNA.
-
Direct Exposure: Purified DNA, or cellular systems like cell cultures, are directly exposed to known concentrations of ethylene oxide.[7][8] This eliminates the complexities of metabolic activation and systemic distribution.
-
Simplified Matrix: The reaction occurs in a defined buffer system or cell culture medium, removing the influence of the complex biological matrix found in vivo.[9]
-
Absence of Systemic Repair: While cultured cells have DNA repair mechanisms, these systems lack the integrated, whole-organism response, including clearance and excretion. Studies using purified DNA completely lack repair processes.[10]
Section 2: Quantitative Comparison of N7-HEG Formation
The differences in the formation environments lead to significant quantitative disparities in N7-HEG levels.
| Parameter | In Vivo | In Vitro | Key Considerations |
| Dose-Response | Complex, non-linear relationship influenced by metabolic saturation and DNA repair.[3] A linear increase in adducts may be observed at lower, occupationally relevant doses.[11] | Generally a more direct, linear dose-response relationship is observed.[7][12] | In vivo data is more relevant for human risk assessment, but in vitro studies provide a clearer understanding of the direct chemical interaction. |
| Adduct Levels | Generally lower due to metabolic clearance, DNA repair, and distribution to non-target tissues. Background endogenous levels are always present.[1] | Can be significantly higher as high concentrations of the reactant can be directly applied to the DNA. | The presence of endogenous N7-HEG in vivo complicates the quantification of adducts from low-level exposures.[4] |
| Influencing Factors | Species, strain, age, sex, genetic polymorphisms (e.g., in CYP450 enzymes), diet, and overall health status.[3] | pH, temperature, buffer composition, and the presence of other nucleophiles. | The controlled nature of in vitro experiments allows for the systematic study of individual factors. |
| Reproducibility | More variable due to biological heterogeneity. | Highly reproducible under controlled conditions. | In vivo studies require larger sample sizes to account for biological variability. |
Section 3: Methodologies for N7-HEG Quantification
The accurate quantification of N7-HEG is crucial for both in vivo and in vitro studies. Several sensitive analytical techniques have been developed for this purpose.
Experimental Protocol: Quantification of N7-HEG in Rat Liver DNA (In Vivo)
This protocol provides a general workflow for the analysis of N7-HEG from tissues of ethylene oxide-exposed animals.
1. Animal Dosing and Tissue Collection:
- Expose laboratory animals (e.g., rats) to ethylene oxide via inhalation or intraperitoneal injection at various doses.[1][2]
- Include a control group with no ethylene oxide exposure.
- At a predetermined time point post-exposure, euthanize the animals and collect the target tissue (e.g., liver).
- Immediately freeze the tissue in liquid nitrogen and store at -80°C until DNA isolation.
2. DNA Isolation:
- Isolate genomic DNA from the tissue using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
- Quantify the extracted DNA using UV spectrophotometry (A260/A280 ratio) to assess purity and concentration.
3. DNA Hydrolysis:
- Spike the DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄,¹⁵N₅]N7-HEG) for accurate quantification.[13]
- Hydrolyze the DNA to release the N7-HEG adducts. This can be achieved through neutral thermal hydrolysis (heating in water) or mild acid hydrolysis.[13]
4. Sample Purification:
- Purify the hydrolyzed sample to remove unmodified bases and other interfering substances. This is often accomplished using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[13]
5. LC-MS/MS Analysis:
- Analyze the purified sample using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]
- Use selected reaction monitoring (SRM) to detect the specific parent-to-daughter ion transition for both native N7-HEG and the internal standard.[7]
- Quantify the amount of N7-HEG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocol: Quantification of N7-HEG from Calf Thymus DNA (In Vitro)
This protocol outlines a method for studying the direct formation of N7-HEG in a controlled setting.
1. Reaction Setup:
- Dissolve calf thymus DNA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Prepare a series of ethylene oxide solutions at different concentrations.
- Add the ethylene oxide solutions to the DNA solutions to initiate the reaction. Include a control with no ethylene oxide.
- Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.
2. DNA Precipitation and Hydrolysis:
- Stop the reaction and precipitate the DNA using cold ethanol to remove unreacted ethylene oxide.
- Resuspend the DNA pellet in water and add a stable isotope-labeled internal standard.
- Perform neutral thermal or mild acid hydrolysis to release the N7-HEG adducts.
3. Sample Purification and Analysis:
- Follow the same purification and LC-MS/MS analysis steps as described in the in vivo protocol to quantify the amount of N7-HEG formed.
Section 4: Bridging the Gap - The Value of Integrated Analysis
While in vitro studies provide valuable mechanistic insights and allow for high-throughput screening, in vivo experiments are indispensable for understanding the true biological consequences of ethylene oxide exposure.[9][14] The most robust risk assessments are derived from an integrated analysis of both in vitro and in vivo data.
-
In vitro to in vivo extrapolation (IVIVE): Data from in vitro experiments can be used to develop physiologically based pharmacokinetic (PBPK) models that predict in vivo adduct formation.[4]
-
Biomonitoring: The quantification of N7-HEG in human samples (e.g., blood) serves as a valuable biomarker of exposure to ethylene oxide.[3]
-
Understanding Mutagenicity: While N7-HEG is the most abundant adduct, it is not considered to be directly mutagenic.[6] Other, less abundant adducts may be more critical in the mutagenic process.[15][16] Both in vivo and in vitro models are essential for elucidating the full spectrum of DNA damage and its biological consequences.
Conclusion
The formation of N7-(2-Hydroxyethyl)guanine is a complex process that is profoundly influenced by its environment. In vitro systems provide a controlled setting to dissect the fundamental chemistry of DNA adduction by ethylene oxide. In contrast, in vivo studies reveal the intricate interplay of metabolism, distribution, and repair that ultimately determines the level of DNA damage in a living organism. A comprehensive understanding of both perspectives is paramount for researchers, scientists, and drug development professionals working to assess and mitigate the risks associated with ethylene oxide exposure.
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Ye, Q., & Bodell, W. J. (1997). Detection of this compound adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Journal of Chromatography B: Biomedical Sciences and Applications, 694(1), 65–70. [Link]
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Navigating the Maze: A Comparative Guide to Inter-individual Variability in N7-(2-Hydroxyethyl)guanine Levels
For researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and carcinogenesis research, the accurate measurement of DNA adducts is paramount. N7-(2-Hydroxyethyl)guanine (N7-HEG), the primary DNA adduct formed from exposure to the carcinogen ethylene oxide (EO), serves as a critical biomarker for quantifying this exposure and assessing potential health risks. However, the interpretation of N7-HEG levels is complicated by significant inter-individual variability. This guide provides an in-depth comparison of N7-HEG levels across different populations, explores the underlying factors contributing to this variability, and presents detailed experimental protocols for its accurate quantification.
The Significance of this compound as a Biomarker
Ethylene oxide is a widely used industrial chemical and sterilant, but it is also produced endogenously through the metabolism of ethylene.[1][2] Its carcinogenic properties are attributed to its ability to alkylate DNA, forming adducts such as N7-HEG.[3] The quantification of N7-HEG in biological samples, such as blood or urine, provides a direct measure of the biologically effective dose of EO.[3] Understanding the variability in N7-HEG levels is crucial for establishing accurate risk assessments and occupational exposure limits.
Unraveling Inter-individual Variability: A Comparative Analysis
Substantial differences in N7-HEG levels have been observed among individuals, even with similar exposure to ethylene oxide. This variability can be attributed to a combination of exogenous and endogenous factors.
Exogenous vs. Endogenous Exposure
A key aspect of understanding N7-HEG variability is distinguishing between adducts formed from external EO exposure and those arising from endogenous metabolic processes.[4] Studies have shown that even in unexposed individuals, there are background levels of N7-HEG.[5] In a study of hospital and factory workers, those with occupational exposure to EO showed significantly higher urinary N7-HEG concentrations compared to non-exposed workers, clearly demonstrating the contribution of exogenous sources.[3]
Table 1: Comparison of Urinary this compound (N7-HEG) Levels in Different Human Populations
| Population Group | Mean/Median N7-HEG Levels (ng/mg creatinine) | Range of N7-HEG Levels | Source |
| EO-Exposed Factory Workers | Significantly higher than other groups | Data not specified in snippet | [3] |
| EO-Exposed Hospital Workers | Higher than non-exposed group | Data not specified in snippet | [3] |
| Non-Exposed Factory Workers | Baseline levels | Data not specified in snippet | [3] |
| Non-Exposed Hospital Workers | Baseline levels | Data not specified in snippet | [3] |
One remarkable study on human granulocytes revealed a 150-fold range in N7-HEG adducts, with levels from 1.6 to 240 adducts per 10^7 nucleotides.[6][7] This vast difference underscores the profound impact of individual physiological and genetic factors on the formation and repair of this DNA adduct.
The Genetic Component: Metabolic Polymorphisms
Genetic polymorphisms in enzymes responsible for the metabolism of ethylene oxide are a major contributor to inter-individual variability in N7-HEG levels. Key enzymes involved in the detoxification of EO include Glutathione S-transferases (GSTs) and microsomal epoxide hydrolase (EPHX1).
-
Glutathione S-transferases (GSTs): The GSTT1 and GSTM1 genes exhibit null polymorphisms, where the entire gene is deleted, leading to a complete loss of enzyme activity.[8][9] Individuals with the GSTT1-null genotype are less efficient at detoxifying EO, which can lead to higher circulating levels of EO and consequently, increased formation of N7-HEG adducts.[10] Studies have shown that the GSTT1-null polymorphism is associated with an increased risk of various cancers and neuropathies, potentially due to the impaired clearance of toxic compounds.[8][10] The frequency of these null genotypes varies significantly across different ethnic populations.[9]
-
Microsomal Epoxide Hydrolase (EPHX1): EPHX1 is involved in the hydrolysis of epoxides. Polymorphisms in the EPHX1 gene can lead to enzymes with altered activity.[5][11] For instance, the Tyr113His polymorphism (rs1051740) results in a less active enzyme, while the His139Arg polymorphism (rs2234922) leads to a more active enzyme.[1] Slower metabolism of EO by less active EPHX1 variants could result in higher N7-HEG levels. Combined genotypes of GSTT1-null and low-activity EPHX1 have been shown to synergistically increase the risk of toxicant-induced diseases.[8]
The interplay of these genetic factors creates a unique metabolic fingerprint for each individual, significantly influencing their susceptibility to EO-induced DNA damage.
Visualizing the Pathways
To better understand the processes influencing N7-HEG levels, the following diagrams illustrate the formation of the adduct and the key steps in its analytical determination.
Caption: Formation of N7-HEG from Ethylene Oxide.
Caption: Analytical Workflow for N7-HEG Quantification.
Experimental Protocols: A Guide to Accurate Measurement
Detailed Step-by-Step Methodology for N7-HEG Analysis in Human DNA by LC-MS/MS
This protocol is a synthesis of best practices described in the literature.[2][3][11]
1. DNA Isolation and Quantification:
-
Isolate genomic DNA from the biological matrix of interest (e.g., lymphocytes, granulocytes) using a commercial DNA extraction kit to ensure high purity and yield.
-
Quantify the extracted DNA using a spectrophotometric or fluorometric method to accurately determine the starting material.
2. Isotope-Labeled Internal Standard Spiking:
-
To a known amount of DNA (e.g., 50-100 µg), add a precise amount of an isotope-labeled internal standard, such as [¹³C₄,¹⁵N₂]-N7-HEG. This is a critical step for accurate quantification as it corrects for sample loss during preparation and variations in instrument response.
3. DNA Hydrolysis:
-
Perform neutral thermal hydrolysis by heating the DNA sample in a buffered solution (e.g., pH 7.4) at 100°C for 30-60 minutes. This method efficiently depurinates the N7-HEG adduct from the DNA backbone without significant degradation of the released adduct. Alternatively, acid hydrolysis (e.g., with 0.1 N HCl) can be used, but conditions must be carefully optimized to avoid adduct degradation.
4. Sample Purification (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 50% methanol) to remove interfering substances.
-
Elute the N7-HEG and the internal standard with a stronger solvent, such as methanol containing a small percentage of ammonia.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to separate N7-HEG from other components.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N7-HEG: Precursor ion (m/z) 196 -> Product ion (m/z) 152.
-
Isotope-labeled N7-HEG: Monitor the corresponding mass shift (e.g., m/z 202 -> 156 for [¹³C₄,¹⁵N₂]-N7-HEG).
-
-
6. Quantification:
-
Generate a calibration curve using known concentrations of N7-HEG standard spiked with the same amount of internal standard as the samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of N7-HEG in the samples by interpolating their peak area ratios onto the calibration curve.
-
Express the final results as the number of adducts per 10^7 or 10^8 nucleotides.
Conclusion: A Path Forward in Biomarker Research
The significant inter-individual variability in N7-HEG levels presents both a challenge and an opportunity in the field of toxicology and molecular epidemiology. By employing robust and validated analytical methods, such as the LC-MS/MS protocol detailed here, researchers can generate high-quality, comparable data. A deeper understanding of the genetic and metabolic factors that drive this variability is essential for refining risk assessment models and moving towards a more personalized approach to occupational and environmental health. Future research should focus on large-scale human studies that integrate N7-HEG quantification with comprehensive genotyping to definitively link specific genetic profiles with adduct levels. This will ultimately lead to more accurate biomarkers of susceptibility and improved strategies for preventing EO-related diseases.
References
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Wu, K. Y., et al. (2011). Comparative analysis of urinary this compound for ethylene oxide- and non-exposed workers. Toxicology Letters, 202(3), 237-243. [Link]
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Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-343. [Link]
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Swenberg, J. A., et al. (2011). The formation and biological significance of N7-guanine adducts. Mutation Research/Reviews in Mutation Research, 727(1-2), 39-53. [Link]
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Rusyn, I., et al. (2005). Ethylene is a potent inducer of hepatic heme oxygenase-1 and cytochrome P450 2E1 in rats and mice. Toxicological Sciences, 88(2), 434-442. [Link]
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Lindh, J., et al. (2011). Polymorphisms of GSTT1, GSTM1, and EPHX genotypes in patients with cryptogenic polyneuropathy: a case-control study. Brain and Behavior, 1(2), 135-141. [Link]
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Hassett, C., et al. (1994). The human microsomal epoxide hydrolase gene (EPHX1): complete sequencing of the structural gene and assignment to chromosome 1. Genomics, 23(2), 433-439. [Link]
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Garte, S., et al. (2001). GSTT1 null genotype as a risk factor for cancer: a review of the literature. Cancer Epidemiology, Biomarkers & Prevention, 10(12), 1219-1228. [Link]
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Marsden, D. A., et al. (2007). Determination of endogenous and exogenously derived this compound adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290-299. [Link]
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Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography-electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 180-186. [Link]
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Garte, S. (2006). The GSTM1 and GSTT1 null genotypes in human cancer: a review. Cancer Epidemiology, Biomarkers & Prevention, 15(1), 2-8. [Link]
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Marsden, D. A., et al. (2009). Dose-response relationships for this compound induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3052-3059. [Link]
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Kao, C. Y., & Giese, R. W. (2005). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography-electron capture mass spectrometry. Chemical Research in Toxicology, 18(1), 180-186. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N7-(2-Hydroxyethyl)guanine
This document provides essential safety and logistical information for the proper handling and disposal of N7-(2-Hydroxyethyl)guanine (CAS: 53498-52-5). As a crucial compound in toxicology and DNA adduct research, its life cycle in the laboratory must conclude with responsible disposal to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
Core Principle: Hazard-Based Waste Management
This compound, like its parent compound guanine, is classified as a hazardous substance.[1] The primary hazards identified under the Globally Harmonized System (GHS) are skin and eye irritation.[2] This classification is the cornerstone of our disposal strategy; the substance cannot be treated as common waste. All disposal procedures must be predicated on mitigating these risks and adhering to local, state, and federal regulations for chemical waste.[1]
Table 1: this compound Hazard Profile
| Property | Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 53498-52-5 | [3] |
| Molecular Formula | C₇H₉N₅O₂ | [2] |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2) | [2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [2] |
| Primary Hazards | Irritant | [2] |
| Storage | Store in a cool, dry, well-ventilated area. Recommended +4°C. | [1][3] |
| Incompatibilities | Strong oxidizing agents, acids, metals, copper | [4] |
The causality is clear: because this compound can cause skin and serious eye irritation, it must be segregated into a hazardous waste stream to prevent accidental exposure to personnel and release into the environment.
Pre-Disposal: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. A self-validating system of containment and labeling is non-negotiable.
-
Personal Protective Equipment (PPE): When handling waste this compound in any form, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[4]
-
Waste Containers: Use only designated, chemically compatible, and leak-proof containers for hazardous waste. Containers must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). This ensures that anyone handling the container, from the lab researcher to the disposal technician, is aware of its contents and risks.
Step-by-Step Disposal Protocols
The physical form of the waste dictates the specific disposal protocol. Under no circumstances should this chemical waste be disposed of in standard trash or down the sanitary sewer.[1][5]
Protocol 3.1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid (neat) form of the chemical.
-
Work Area: Conduct all handling of the solid waste within a chemical fume hood or a well-ventilated area to prevent the generation and inhalation of dust.[1][5]
-
Containment: Carefully transfer the solid waste into a designated hazardous solid waste container. Use tools (spatulas, etc.) that will not generate significant dust.
-
Labeling and Sealing: Securely seal the container lid. Ensure the label is complete and accurate.
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[1] Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Protocol 3.2: Disposal of Contaminated Materials
This protocol covers disposable items that have come into direct contact with this compound.
-
Segregation: Immediately segregate all contaminated disposables, including gloves, weigh boats, pipette tips, and paper towels, from the regular waste stream.
-
Containment: Place these items into a dedicated solid hazardous waste container, often a lined bin or a designated drum.
-
Decontamination of Non-Disposables: For reusable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (e.g., 70% ethanol or as determined by your lab's validated procedures). Crucially, the first one to two rinsates must be collected as hazardous liquid waste , as they will contain dissolved chemical. Subsequent rinses may be disposed of normally, pending your institution's specific guidelines.
-
Final Disposal: The container with contaminated solids is sealed, labeled, and transferred for EHS pickup as described in Protocol 3.1.
Protocol 3.3: Disposal of Aqueous or Solvent Solutions
This protocol is for liquid waste containing dissolved this compound.
-
Prohibition: It is a direct violation of environmental regulations to dispose of solutions containing this chemical down the drain.[1]
-
Containment: Pour the liquid waste into a designated hazardous liquid waste container (e.g., a solvent-safe carboy).
-
pH and Compatibility: Be mindful of the solution's pH and composition. Do not mix incompatible waste streams. For instance, if the solution is acidic, do not mix it with a basic waste stream in the same container to avoid violent reactions.
-
Labeling and Sealing: Securely cap the container. The label must accurately reflect all chemical components of the liquid waste, including solvents and their approximate concentrations.
-
Storage and Pickup: Store the container in secondary containment (e.g., a spill tray) within a designated satellite accumulation area. Arrange for pickup by your institution's EHS department.
Visualization of the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for this compound waste.
Emergency Spill Procedures
In the event of an accidental release, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary if dust is present.
-
Containment:
-
For Solids: Gently cover the spill with a dry, inert absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a hazardous waste container.
-
For Liquids: Surround the spill with an absorbent material (spill pads or socks) to prevent it from spreading. Absorb the liquid and place the used materials into a hazardous waste container.
-
-
Decontamination: Clean the spill area with a decontaminating solution as per your lab's protocol, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill's size.
This guide provides a comprehensive framework for the responsible disposal of this compound. Adherence to these protocols is not merely a suggestion but a requirement for maintaining a safe and compliant research environment. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
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N(7)-Hydroxyethylguanine . PubChem Compound Summary for CID 135484986. National Center for Biotechnology Information. [Link]
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Guanine Safety Data Sheet . Carl ROTH. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N7-(2-Hydroxyethyl)guanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for handling N7-(2-Hydroxyethyl)guanine, a DNA adduct often studied in the context of ethylene oxide exposure and carcinogenesis.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a robust safety culture within your laboratory.
This compound is classified as a skin and eye irritant.[3] While comprehensive toxicological data may be limited, its structural similarity to other guanine derivatives and its role as a DNA adduct warrant a cautious and well-defined handling protocol.[4][5] Adherence to these guidelines is critical to minimize exposure risk and ensure the integrity of your research.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[3]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[3]
-
Inhalation: Although less common for a solid compound, inhalation of airborne dust particles should be avoided.[6][7]
-
Ingestion: Accidental ingestion may be harmful.[8]
The following personal protective equipment (PPE) recommendations are designed to mitigate these risks effectively.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] Double-gloving is recommended for extended handling. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin on the arms and torso from accidental spills.[7] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved N95 respirator may be necessary if there is a risk of generating dust. | Minimizes the risk of inhaling airborne particles of the compound.[6][7] |
Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound, from preparation to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a well-ventilated workbench.[6][7] This minimizes the potential for contaminating the general laboratory space.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]
-
Gather Materials: Before starting, assemble all necessary equipment, including your PPE, a calibrated scale, spatulas, weighing paper, and appropriate solvent-dispensing tools.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: The correct sequence for donning PPE before handling this compound.
Weighing and Aliquoting
-
Minimize Dust: When weighing the solid compound, handle it gently to avoid creating airborne dust.[6][7]
-
Use a Spatula: Employ a clean spatula for transferring the powder.
-
Close the Container: Promptly and securely close the primary container after dispensing the desired amount.
Solution Preparation
-
In a Fume Hood: If preparing a solution, perform this step inside a chemical fume hood to contain any potential vapors or aerosols.
-
Add Solid to Liquid: When dissolving, always add the solid this compound to the solvent, not the other way around, to prevent splashing.
Doffing PPE: The Decontamination Sequence
Properly removing PPE is as important as putting it on correctly to prevent self-contamination.
Caption: The correct sequence for doffing PPE after handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] Seek immediate medical attention. |
Spill and Waste Disposal Plan
A clear plan for managing spills and waste is essential for maintaining a safe laboratory environment.
Spill Cleanup
-
Small Spills: For small spills of the solid material, carefully sweep or vacuum the powder, avoiding dust generation.[6][7] Place the collected material in a sealed container for disposal.
-
Liquid Spills: For spills of solutions containing this compound, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Waste Disposal
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing paper, and other materials that have come into contact with this compound should be considered chemical waste.
-
Waste Containers: Collect all waste in a clearly labeled, sealed container.[11] The label should include the chemical name and associated hazards.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This comprehensive guide is intended to provide a robust framework for the safe handling of this compound. By understanding the rationale behind each safety measure, you can cultivate a culture of safety and scientific excellence in your laboratory.
References
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- Lab Manager Magazine. (2020, April 1). The OSHA Laboratory Standard.
- LGC Standards. (n.d.). This compound.
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- Aaron Chemistry. (2025, December 18). Safety Data Sheet.
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- Carl ROTH. (n.d.). Safety Data Sheet: Guanine.
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- Pharmaffiliates. (n.d.). CAS No : 1246818-81-4, Chemical Name : this compound-d4.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
